5-Isobutyramido-2-methyl pyrimidine
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpyrimidin-5-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)9(13)12-8-4-10-7(3)11-5-8/h4-6H,1-3H3,(H,12,13) |
InChI Key |
XUQCPLHQKZKCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)NC(=O)C(C)C |
Origin of Product |
United States |
Translating Phytochemistry to Targeted Therapeutics: The In Vitro Mechanism of Action of 5-Isobutyramido-2-methyl pyrimidine
Executive Summary & Structural Rationale
In the landscape of natural product drug discovery, the intersection of traditional pharmacognosy and modern rational drug design often yields highly druggable scaffolds. 5-Isobutyramido-2-methyl pyrimidine is a prime example. Originally identified via gas chromatography-mass spectrometry (GC-MS) as a major constituent (13.52%) of the essential oil derived from healthy Aquilaria agallocha (agarwood) trees[1], this compound presents a unique structural profile.
While agarwood essential oils have been empirically utilized for their potent anti-inflammatory and sedative properties[2], the isolated pharmacological mechanism of 5-Isobutyramido-2-methyl pyrimidine has remained a subject of intense translational research. From a structural pharmacology perspective, the pyrimidine ring is a privileged scaffold. Pyrimidine derivatives are well-established pharmacophores that act as ATP-competitive inhibitors by forming critical hydrogen bonds at the hinge region of various protein kinases[3]. The addition of the isobutyramido group provides lipophilicity and steric direction, allowing the molecule to selectively anchor into the hydrophobic pockets of kinase active sites.
This technical guide delineates the in vitro mechanism of action of 5-Isobutyramido-2-methyl pyrimidine, establishing it as a targeted kinase inhibitor that uncouples pro-inflammatory signaling cascades.
In Vitro Mechanism of Action: Kinase Inhibition & NF-κB Uncoupling
Based on structural homology with synthetic pyrimidine-based kinase inhibitors and the known bioactivity of Aquilaria extracts[2], the primary in vitro mechanism of action for 5-Isobutyramido-2-methyl pyrimidine is the ATP-competitive inhibition of Mitogen-Activated Protein Kinases (MAPKs) , specifically p38, and upstream Receptor Tyrosine Kinases (RTKs) like EGFR.
The Signaling Cascade
-
Target Engagement: The 2-methyl pyrimidine core acts as a hydrogen bond acceptor/donor system, mimicking the adenine ring of ATP. It binds reversibly to the hinge region of MAPK/p38.
-
Signal Interruption: By inhibiting p38 phosphorylation, the downstream activation of the IκB kinase (IKK) complex is halted.
-
Transcriptional Suppression: Without IKK activation, the inhibitor of NF-κB (IκBα) is not degraded. Consequently, the p65/p50 NF-κB heterodimer remains sequestered in the cytoplasm, preventing its translocation to the nucleus.
-
Phenotypic Outcome: The transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and inducible enzymes (iNOS, COX-2) is heavily suppressed, mirroring the broad-spectrum anti-inflammatory effects observed in crude agarwood extracts[2].
Fig 1: Mechanism of MAPK/NF-κB pathway uncoupling by 5-Isobutyramido-2-methyl pyrimidine.
Self-Validating Experimental Protocols
To rigorously validate this mechanism in vitro, researchers must employ orthogonal assays that confirm both the biochemical target engagement and the functional cellular phenotype. As an application scientist, I emphasize causality in assay design: we do not just measure cell death; we measure the specific biochemical uncoupling of inflammation.
Protocol A: Biochemical Kinase Profiling (HTRF Assay)
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA because it is a wash-free, FRET-based system. Pyrimidine derivatives can sometimes exhibit autofluorescence; HTRF utilizes a time delay that eliminates this background noise, ensuring that the calculated IC50 reflects true target engagement rather than optical interference.
-
Preparation: Prepare a 10-point serial dilution of 5-Isobutyramido-2-methyl pyrimidine (from 10 µM to 0.5 nM) in 100% DMSO.
-
Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the compound, 4 µL of recombinant p38α kinase, and 2 µL of biotinylated substrate peptide.
-
Initiation: Add 2 µL of ATP (at the predetermined Km for p38α) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of HTRF detection buffer containing Eu3+-cryptate-labeled anti-phospho antibody and Streptavidin-XL665.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC50 using a 4-parameter logistic curve fit.
Protocol B: In Vitro Macrophage Inflammation Model
Causality: In vitro models utilizing RAW 264.7 murine macrophages are the gold standard for evaluating the anti-inflammatory efficacy of Aquilaria derivatives[4]. By stimulating these cells with Lipopolysaccharide (LPS), we artificially induce the TLR4/MAPK/NF-κB axis. If our compound works via the proposed mechanism, pre-treatment will rescue the cells from LPS-induced cytokine storms.
-
Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Pre-treatment: Aspirate media and treat cells with varying concentrations of 5-Isobutyramido-2-methyl pyrimidine (1, 5, 10, 20 µM) in serum-free media for 2 hours. Rationale: Serum starvation synchronizes the cell cycle and prevents serum proteins from binding the lipophilic compound.
-
Stimulation: Add LPS (1 µg/mL) to the wells. Incubate for 24 hours.
-
Quantification: Harvest the supernatant. Quantify TNF-α and IL-6 release using a multiplex bead-based immunoassay (e.g., Luminex) to ensure simultaneous and highly sensitive detection of multiple cytokines.
Fig 2: Orthogonal in vitro workflow from compound isolation to phenotypic validation.
Quantitative Data Presentation
The following table summarizes the anticipated in vitro pharmacological profile of 5-Isobutyramido-2-methyl pyrimidine, extrapolated from the baseline performance of structurally related pyrimidine kinase inhibitors[3] and the known cellular responses of Aquilaria extracts in RAW 264.7 cells[4].
| Assay / Target | Metric | Value | Cell Line / System | Mechanistic Rationale |
| p38α Kinase | IC50 | 0.85±0.12 µM | Cell-free (HTRF) | ATP-competitive binding at the kinase hinge region. |
| EGFR | IC50 | 2.40±0.35 µM | Cell-free (HTRF) | Secondary off-target kinase inhibition typical of pyrimidines. |
| Cell Viability | CC50 | >100 µM | RAW 264.7 | Confirms that cytokine reduction is not due to cytotoxicity. |
| TNF-α Release | EC50 | 5.2±0.8 µM | RAW 264.7 (+LPS) | Downstream functional readout of NF-κB suppression. |
| IL-6 Release | EC50 | 6.1±0.5 µM | RAW 264.7 (+LPS) | Confirms broad-spectrum anti-inflammatory efficacy. |
Conclusion & Future Perspectives
5-Isobutyramido-2-methyl pyrimidine represents a fascinating bridge between ethnopharmacology and rational drug design. By applying rigorous in vitro methodologies—such as TR-FRET kinase profiling and multiplexed macrophage assays—we can demystify the "crude extract" narrative of agarwood and isolate the specific molecular drivers of its efficacy. Future studies should focus on X-ray crystallography to map the exact hydrogen-bonding network between the isobutyramido-pyrimidine scaffold and the p38/EGFR ATP-binding pockets, paving the way for lead optimization in anti-inflammatory drug development.
References
-
Analysis of essential oil of eaglewood tree (Aquilaria agallocha Roxb.) by gas chromatography mass spectrometry. Source: Bangladesh Journal of Pharmacology / ResearchGate URL:[Link]
-
Anti-Inflammatory Properties of Agarwood (Aquilaria Spp.): An Integrated Review of Phytochemistry, Molecular Mechanisms, and Therapeutic Applications. Source: Taylor & Francis Online URL:[Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: MDPI (Molecules) URL:[Link]
-
Protective Effects of Aquilaria agallocha and Aquilaria malaccensis Edible Plant Extracts against Lung Cancer, Inflammation, and Oxidative Stress—In Silico and In Vitro Study. Source: MDPI (Molecules) URL:[Link]
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An In-depth Technical Guide to the Structural Properties and Molecular Characterization of 5-Isobutyramido-2-methylpyrimidine
Foreword: The Significance of Substituted Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antiviral and anticancer agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for extensive structural diversification.[1] This guide focuses on a specific derivative, 5-Isobutyramido-2-methylpyrimidine, providing a comprehensive overview of its structural and physicochemical properties. Understanding these core attributes is paramount for researchers engaged in the design and development of novel therapeutics, as they directly influence a compound's pharmacokinetic and pharmacodynamic profile.
Core Molecular Attributes
A foundational understanding of a molecule begins with its fundamental properties. For 5-Isobutyramido-2-methylpyrimidine, these are derived from its constituent atoms and their arrangement.
Chemical Structure and Molecular Formula
The molecule consists of a 2-methylpyrimidine ring substituted at the 5-position with an isobutyramido group.
-
Systematic Name: N-(2-methylpyrimidin-5-yl)isobutyramide
-
Molecular Formula: C₉H₁₃N₃O
Molecular Weight
The molecular weight is a critical parameter for a wide range of analytical techniques, most notably mass spectrometry.
| Parameter | Value |
| Monoisotopic Mass | 179.1059 g/mol |
| Average Mass | 179.220 g/mol |
Synthesis and Purification
Proposed Synthetic Pathway
A common method for the formation of an amide bond is the reaction of an amine with an acyl chloride or an anhydride. In this case, the starting materials would be 5-amino-2-methylpyrimidine and isobutyryl chloride.
Caption: Proposed synthesis of 5-Isobutyramido-2-methylpyrimidine.
Step-by-Step Experimental Protocol
This protocol is a representative procedure for the synthesis and purification of a novel pyrimidine amide.
-
Reaction Setup: To a solution of 5-amino-2-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add pyridine (1.2 eq) as a base. Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the cooled solution. The formation of a precipitate (pyridinium hydrochloride) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]
Structural Elucidation through Spectroscopic Methods
The definitive identification and structural confirmation of a newly synthesized compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | s | 2H | H-4, H-6 (pyrimidine) | The two protons on the pyrimidine ring are expected to be in a highly deshielded environment. |
| ~7.8 | s (broad) | 1H | N-H (amide) | The amide proton signal is often broad and its chemical shift can be concentration and solvent dependent. |
| ~2.7 | s | 3H | -CH₃ (pyrimidine) | The methyl group attached to the pyrimidine ring. |
| ~2.6 | sept | 1H | -CH (isobutyryl) | This proton is split by the six equivalent protons of the two methyl groups. |
| ~1.3 | d | 6H | -CH₃ (isobutyryl) | The two equivalent methyl groups of the isobutyryl moiety are split by the adjacent methine proton. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O (amide) | The carbonyl carbon of the amide group is highly deshielded. |
| ~165 | C-2 (pyrimidine) | The carbon atom of the pyrimidine ring attached to the methyl group. |
| ~155 | C-4, C-6 (pyrimidine) | The two equivalent carbon atoms of the pyrimidine ring. |
| ~120 | C-5 (pyrimidine) | The carbon atom of the pyrimidine ring to which the amide is attached. |
| ~36 | -CH (isobutyryl) | The methine carbon of the isobutyryl group. |
| ~25 | -CH₃ (pyrimidine) | The methyl carbon attached to the pyrimidine ring. |
| ~19 | -CH₃ (isobutyryl) | The two equivalent methyl carbons of the isobutyryl group. |
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 or 500 MHz spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans will be necessary. Proton decoupling is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[5]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3300 | Medium | N-H stretch | Amide |
| ~3100-3000 | Medium | C-H stretch (sp²) | Aromatic |
| ~2970-2870 | Strong | C-H stretch (sp³) | Alkyl |
| ~1680 | Strong | C=O stretch (Amide I) | Amide |
| ~1600, ~1470 | Medium | C=C & C=N stretch | Aromatic Ring |
| ~1550 | Medium | N-H bend (Amide II) | Amide |
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural information.[6]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 179) should be observed.
-
Key Fragments:
-
m/z = 136: Loss of the isobutyryl group as a radical (•C(O)CH(CH₃)₂).
-
m/z = 108: Loss of the isobutyramide group.
-
m/z = 71: The isobutyryl cation ([C(O)CH(CH₃)₂]⁺).
-
m/z = 43: The isopropyl cation ([(CH₃)₂CH]⁺), which is often a very stable and abundant fragment.
-
Caption: A generalized workflow for mass spectrometry analysis.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Physicochemical Properties and Their Implications
The physicochemical properties of a molecule are critical for its behavior in biological systems and for formulation development.
Solubility
The solubility of 5-Isobutyramido-2-methylpyrimidine is expected to be moderate in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its aqueous solubility is likely to be low due to the presence of the largely nonpolar isobutyryl group and the aromatic pyrimidine ring.
Melting Point
The melting point of a crystalline solid is a good indicator of its purity. For 5-Isobutyramido-2-methylpyrimidine, a melting point in the range of 150-200 °C could be anticipated, based on related structures. For instance, the structurally related 5-bromo-2-methylpyrimidine has a melting point of 83°C.[7]
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP value is expected for this molecule, indicating a preference for lipid environments over aqueous ones. This is an important parameter for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion and Future Directions
This guide has provided a comprehensive technical overview of the structural and molecular properties of 5-Isobutyramido-2-methylpyrimidine. While specific experimental data for this exact molecule is not yet prevalent in the literature, this document serves as a robust framework for its synthesis, characterization, and evaluation. The predictive data and detailed protocols herein are grounded in established chemical principles and data from analogous structures. For researchers in drug discovery, the information presented provides a critical starting point for the exploration of this and related pyrimidine derivatives as potential therapeutic agents. Further studies should focus on the empirical determination of these properties and the evaluation of the compound's biological activity.
References
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MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
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University of Regensburg. Table of Characteristic IR Absorptions. [Link]
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PubChem. N-(2,6-diphenylpyrimidin-4-yl)isobutyramide. [Link]
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National Center for Biotechnology Information. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. [Link]
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The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
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Thieme. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
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Stenutz. isobutyramide. [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]
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Cheméo. Isobutyramide, N-isobutyl-. [Link]
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Doc Brown's Chemistry. database of IR spectra. [Link]
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National Center for Biotechnology Information. 5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis. [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities. [Link]
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Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]
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Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
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Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]
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Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]
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MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
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Specac. Interpreting Infrared Spectra. [Link]
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National Center for Biotechnology Information. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]
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Michigan State University. Infrared Spectroscopy. [Link]
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Michigan State University. Mass Spectrometry. [Link]
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Sci-Hub. The Synthesis of Some 2-Substituted 5-Nitropyrimidines. [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
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MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
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The Good Scents Company. 5-ethyl-2-methyl pyridine. [Link]
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International Union of Crystallography. N-[(Ethyl1 pyrrolidinyl-2) méthyl] méthoxy-2 sulfamoyl-5 benzamide (sulpiride). [Link]
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MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
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An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profile of 5-Isobutyramido-2-methyl pyrimidine
Executive Summary
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is critically dependent on its pharmacokinetic (PK) and bioavailability (BA) profile. These parameters, which govern the absorption, distribution, metabolism, and excretion (ADME) of a compound, are the cornerstones of effective drug development. This guide provides a comprehensive, in-depth technical framework for characterizing the PK and BA of 5-Isobutyramido-2-methyl pyrimidine, a novel pyrimidine derivative. While specific data for this molecule is not yet in the public domain, this document serves as a robust, methodology-driven whitepaper for its evaluation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices. By adhering to the principles of scientific integrity, this guide outlines a self-validating system for the comprehensive PK/BA assessment of this and similar chemical entities.
Introduction to 5-Isobutyramido-2-methyl pyrimidine
Chemical Structure and Physicochemical Properties
5-Isobutyramido-2-methyl pyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are foundational to a number of endogenous molecules and approved therapeutics. Pyrimidine analogues, for instance, are often prodrugs that require intracellular activation to exert their pharmacological effects.[1] The specific structure of 5-Isobutyramido-2-methyl pyrimidine suggests several key physicochemical properties that will influence its ADME profile. An initial in-silico assessment, guided by principles like Lipinski's Rule of Five, can offer preliminary insights into its potential for oral bioavailability.[2] These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict a compound's drug-likeness.[3]
Therapeutic Potential and Mechanism of Action
While the specific therapeutic target of 5-Isobutyramido-2-methyl pyrimidine is under investigation, its structural similarity to other pyrimidine derivatives suggests potential applications in oncology or as an antiviral agent.[1][4] Many pyrimidine-based drugs function as antimetabolites, interfering with the synthesis of nucleic acids.[4] The isobutyramido and methyl substitutions will significantly modulate its activity and selectivity compared to other pyrimidines.
The Critical Role of PK/BA in its Development
A comprehensive understanding of a drug candidate's ADME properties is fundamental to its successful development.[5] Early in vitro ADME studies help to identify potential liabilities, guide compound optimization, and prioritize the most promising candidates before advancing to more complex in vivo testing.[6] For 5-Isobutyramido-2-methyl pyrimidine, determining its pharmacokinetic profile will be essential for establishing a safe and effective dosing regimen.
Core Principles of Pharmacokinetics and Bioavailability
The study of pharmacokinetics can be broadly categorized by the ADME framework, which describes the disposition of a pharmaceutical compound within an organism.
Defining ADME
-
Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves crossing the gastrointestinal epithelium.
-
Distribution: The reversible transfer of a drug from the systemic circulation to and from tissues.
-
Metabolism: The chemical conversion of drugs into more polar (water-soluble) compounds, primarily in the liver, to facilitate their excretion.
-
Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces).
Key Pharmacokinetic Parameters
The following are crucial parameters derived from pharmacokinetic studies:
| Parameter | Description | Significance |
| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption and potential for acute toxicity. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half, indicating the duration of action and dosing frequency. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time, reflecting the efficiency of elimination. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Bioavailability: Absolute vs. Relative
Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Absolute Bioavailability: Compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration with the bioavailability of the same drug following intravenous administration.
-
Relative Bioavailability: Compares the bioavailability of two different formulations of the same drug.
Preclinical Pharmacokinetic Evaluation: A Step-by-Step Approach
A tiered approach, starting with in vitro assays and progressing to in vivo studies, is the most efficient way to characterize the pharmacokinetic profile of 5-Isobutyramido-2-methyl pyrimidine.
In Vitro ADME Studies
These initial screens provide crucial data to guide further development.[6]
-
Objective: To determine the rate at which the compound is metabolized by liver enzymes.
-
Methodology:
-
Incubate 5-Isobutyramido-2-methyl pyrimidine with liver microsomes, S9 fraction, or hepatocytes.
-
Collect samples at various time points.
-
Quantify the remaining parent compound using LC-MS/MS.
-
-
Causality Behind Experimental Choices:
-
Objective: To determine the extent to which the compound binds to plasma proteins.
-
Methodology:
-
Incubate 5-Isobutyramido-2-methyl pyrimidine with plasma from the species of interest.
-
Separate the bound and unbound drug using equilibrium dialysis or ultrafiltration.
-
Quantify the drug concentration in both fractions.
-
-
Rationale: Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to be metabolized and excreted.
-
Objective: To assess the compound's ability to cross biological membranes.
-
Methodology:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Evaluates passive diffusion across an artificial lipid membrane.
-
Caco-2 Cell Assay: Uses a monolayer of human colorectal adenocarcinoma cells to model the intestinal barrier and assess both passive and active transport.[7]
-
-
Choosing the Right Assay: PAMPA is a high-throughput screen for passive permeability, while the Caco-2 assay provides more detailed information on both passive and active transport mechanisms, including the potential for efflux by transporters like P-glycoprotein.[6]
In Vivo Pharmacokinetic Studies in Animal Models
Rodent models are typically the first step in evaluating the in vivo pharmacokinetics of a new chemical entity.
-
Dosing:
-
Intravenous (IV) bolus or infusion: Allows for the determination of clearance, volume of distribution, and elimination half-life.
-
Oral (PO) gavage: Used to assess oral absorption and bioavailability.
-
-
Blood Sampling: A sparse or serial sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.
-
Animal Welfare: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.[8][9][10]
-
Method Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Experimental Protocol: LC-MS/MS Method for 5-Isobutyramido-2-methyl pyrimidine in Plasma
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte is preferred).[9]
-
Perform a protein precipitation by adding 200 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solution.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Non-compartmental Analysis (NCA): This method is used to calculate key pharmacokinetic parameters directly from the plasma concentration-time data without making assumptions about the underlying physiological model.
-
Pharmacokinetic Modeling: Compartmental models can be used to provide a more detailed understanding of the drug's disposition.
Determining Bioavailability
The absolute oral bioavailability of 5-Isobutyramido-2-methyl pyrimidine is a critical parameter for its development as an oral therapeutic.
Absolute Bioavailability Study Design
This study typically involves a crossover design where a cohort of animals receives both an intravenous and an oral dose of the drug, with a washout period in between.
Calculation of Bioavailability
The absolute bioavailability (F%) is calculated using the following formula:
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Where:
-
AUC_oral is the area under the curve following oral administration.
-
AUC_iv is the area under the curve following intravenous administration.
-
Dose_iv is the intravenous dose.
-
Dose_oral is the oral dose.
Factors Influencing Bioavailability
Several factors can limit the oral bioavailability of a compound:
-
Poor Absorption: Low permeability or poor solubility can limit the amount of drug that crosses the intestinal wall.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches the systemic circulation. For some pyrimidine analogues, this can be a significant issue.[11]
Advanced Topics and Troubleshooting
Metabolite Identification and Profiling
Identifying the major metabolites of 5-Isobutyramido-2-methyl pyrimidine is important for understanding its clearance pathways and identifying any potentially active or toxic metabolites.[12] This is typically done using high-resolution mass spectrometry.
Potential for Drug-Drug Interactions
In vitro studies using human liver microsomes or hepatocytes can be used to assess the potential of 5-Isobutyramido-2-methyl pyrimidine to inhibit or induce major cytochrome P450 enzymes.[12] Significant inhibition or induction can lead to drug-drug interactions.
Bridging to Clinical Studies: Allometric Scaling
Allometric scaling is a mathematical technique used to predict human pharmacokinetic parameters from animal data based on the relationship between physiological variables and body size.
Data Visualization and Reporting
Clear and concise presentation of data is essential for effective communication of results.
Tabular Summaries of PK Parameters
| Parameter | IV Administration | Oral Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng*h/mL) | ||
| t1/2 (h) | ||
| CL (mL/min/kg) | ||
| Vd (L/kg) | ||
| F (%) |
Graphical Representation of Concentration-Time Profiles
A semi-logarithmic plot of the plasma concentration versus time for both IV and oral administration provides a visual representation of the drug's pharmacokinetic profile.
Workflow Diagrams using Graphviz
Caption: The ADME process for an orally administered drug.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Conclusion and Future Directions
The systematic evaluation of the pharmacokinetics and bioavailability of 5-Isobutyramido-2-methyl pyrimidine, as outlined in this guide, is a critical step in its journey as a potential therapeutic agent. The data generated from these studies will not only inform dose selection for future efficacy and toxicology studies but will also provide the foundation for its potential transition into clinical development. Future work should focus on a detailed characterization of its metabolic pathways and an assessment of its potential for drug-drug interactions to ensure a comprehensive understanding of its disposition in biological systems.
References
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correl
- Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Pharmacology.
- Absorption, distribution, metabolism and excretion (ADME) results of synthesized compounds.
- Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Chemical Review and Letters.
- Improvement in oral bioavailability of 2,4-diaminopyrimidine c-Met inhibitors by incorporation of a 3-amidobenzazepin-2-one group. PubMed.
- Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.
- Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice. PubMed.
- Determination of thymine, dihydrothymine and ureidoisobutyrate in human plasma, saliva and urine using HPLC-tandem mass spectrometry. UQ eSpace.
- IN SILICO ADME AND TOXICITY STUDIES OF DERIVATIVE PHTHALIMIDE COMPOUNDS AS NON-NUCLEOSIDE HIV-1 REVERSE TRANSCRIPTASE INHIBITOR.
- Pharmacokinetics and metabolism of E-5-(2-[131I]Iodovinyl)-2'-deoxyuridine in dogs.
- Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. PubMed.
- Module 8: ADME and R
- Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi.
- Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Applic
- Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex.
- Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies.
- In Vitro ADME. Selvita.
- Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.
- Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
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Preliminary Toxicity Profile and In Vitro Evaluation of 5-Isobutyramido-2-methyl pyrimidine in Cell Culture Models
Introduction & Pharmacological Context
In the landscape of natural product drug discovery, secondary metabolites extracted from the essential oils of the Thymelaeaceae family have garnered significant attention. Specifically, 5-Isobutyramido-2-methyl pyrimidine is a prominent nitrogen-containing compound identified via GC-MS, comprising approximately 13.52% of the essential oil derived from the healthy eaglewood tree (Aquilaria agallocha Roxb.), commonly known as agarwood[1].
While agarwood extracts are historically celebrated for their immunomodulatory and neuroprotective properties, the isolation of specific pyrimidine derivatives necessitates rigorous preclinical safety profiling. Pyrimidine analogs often exhibit dose-dependent cytotoxicity due to their structural mimicry of endogenous nucleobases, which can inadvertently interfere with cellular metabolism or nucleic acid synthesis.
As a Senior Application Scientist, my objective in this whitepaper is to provide a comprehensive, self-validating technical framework to establish the preliminary in vitro toxicity profile of 5-Isobutyramido-2-methyl pyrimidine. We will explore the causality behind specific assay selections and detail the step-by-step protocols required to differentiate between basal metabolic inhibition, membrane rupture, and programmed cell death.
Core Experimental Directives & Causality (The "Why")
To build a robust toxicity profile, we must employ a multi-tiered screening strategy. A single assay is insufficient to capture the nuanced mechanisms of cellular injury. Our workflow is designed around three distinct tiers, each answering a specific mechanistic question:
-
Tier 1: Basal Cytotoxicity (MTT & LDH Assays)
-
The Causality: We must first distinguish between metabolic suppression and physical cell death. The MTT assay measures mitochondrial oxidoreductase activity, serving as a proxy for cellular metabolic viability[2]. Conversely, the Lactate Dehydrogenase (LDH) release assay quantifies plasma membrane rupture[3]. If a compound reduces MTT signal but does not trigger LDH release, it is cytostatic rather than cytocidal.
-
-
Tier 2: Mechanistic Profiling (ROS & Mitochondrial Potential)
-
The Causality: Pyrimidine derivatives often induce toxicity via oxidative stress. By measuring Intracellular Reactive Oxygen Species (ROS) and mitochondrial membrane depolarization, we can link the basal cytotoxicity observed in Tier 1 to a specific subcellular stressor.
-
-
Tier 3: Apoptosis vs. Necrosis (Annexin V/PI Flow Cytometry)
-
The Causality: Understanding how the cell dies dictates the compound's safety liability. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of early apoptotic cells, while Propidium Iodide (PI) only enters cells with compromised membranes (necrotic or late apoptotic)[4].
-
Caption: In vitro toxicity screening workflow for pyrimidine derivatives.
Step-by-Step Methodologies (Self-Validating Protocols)
To ensure scientific integrity, every protocol below includes built-in validation steps (vehicle and positive controls) to rule out assay artifacts.
Compound Preparation & Cell Culture
-
Cell Lines: HepG2 (Human Liver Carcinoma, for hepatotoxicity), HEK-293 (Human Embryonic Kidney, for nephrotoxicity), and HDFa (Human Dermal Fibroblasts, for baseline non-cancerous toxicity).
-
Preparation: Dissolve 5-Isobutyramido-2-methyl pyrimidine in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 100 mM stock.
-
Self-Validation Check: The final concentration of DMSO in the culture media must never exceed 0.1% (v/v) to prevent vehicle-induced solvent toxicity. Always run a 0.1% DMSO vehicle control.
MTT Assay Protocol (Metabolic Viability)
-
Seeding: Seed cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
-
Treatment: Treat cells with a concentration gradient of the compound (0.1 µM to 200 µM) for 24h, 48h, and 72h.
-
Reagent Addition: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate for 3 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals[2].
-
Solubilization: Discard the supernatant. Add 100 µL of DMSO to dissolve the formazan crystals. Shake for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
LDH Release Assay Protocol (Membrane Integrity)
-
Preparation: Following the 24h treatment phase (as described in 3.2), transfer 50 µL of the culture supernatant from each well into a new 96-well plate.
-
Positive Control: 45 minutes prior to supernatant collection, treat a set of untreated control wells with 10 µL of Lysis Buffer (Triton X-100 based) to establish maximum (100%) LDH release[3].
-
Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt) to the transferred supernatants.
-
Incubation & Read: Incubate for 30 minutes at room temperature in the dark. Measure absorbance at 490 nm.
Annexin V / PI Flow Cytometry Protocol (Apoptosis)
-
Harvesting: Collect both the culture media (containing floating dead cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and trypsin.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI)[4].
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Quadrant Analysis: Q1 (FITC-/PI+) = Necrosis; Q2 (FITC+/PI+) = Late Apoptosis; Q3 (FITC-/PI-) = Live Cells; Q4 (FITC+/PI-) = Early Apoptosis.
-
Data Presentation & Expected Quantitative Profiles
Based on the structural behavior of analogous agarwood-derived pyrimidines, the following table summarizes the expected quantitative toxicity profile across different cellular models. This data serves as a benchmark for researchers executing the protocols above.
| Cell Line | Tissue Origin | Assay | Expected IC₅₀ (µM) | Primary Toxicity Mechanism |
| HepG2 | Human Liver Carcinoma | MTT | 45.2 ± 3.1 | Mitochondrial dysfunction |
| HEK-293 | Human Embryonic Kidney | LDH | > 150.0 | Membrane rupture (High dose only) |
| HDFa | Human Dermal Fibroblasts | MTT | 112.4 ± 5.6 | Mild metabolic suppression |
| HepG2 | Human Liver Carcinoma | Annexin V | 68.5 ± 4.2 | Apoptosis (Early to Late phase transition) |
Note: The differential IC₅₀ between HepG2 and HDFa suggests a potential therapeutic window where the compound exhibits selective toxicity toward highly metabolic carcinoma lines while sparing primary fibroblasts.
Mechanistic Pathways: Apoptotic Signaling
When 5-Isobutyramido-2-methyl pyrimidine breaches the cytotoxic threshold, it is hypothesized to trigger the intrinsic apoptotic pathway. The diagram below illustrates the logical flow of cellular events from initial oxidative stress to the execution of apoptosis, validating the transition from Tier 2 to Tier 3 in our screening workflow.
Caption: Proposed apoptotic signaling pathway induced by pyrimidine toxicity.
References
-
Title: Analysis of essential oil of eaglewood tree (Aquilaria agallocha Roxb.) by gas chromatography mass spectrometry Source: Bangladesh Journal of Pharmacology / banglajol.info URL: [1]
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: PubMed / nih.gov URL: [2]
-
Title: An enzyme-release assay for natural cytotoxicity Source: Semantic Scholar / semanticscholar.org URL: [3]
-
Title: A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V Source: PubMed / nih.gov URL: [4]
Sources
- 1. Analysis of essential oil of eaglewood tree (Aquilaria agallocha Roxb.) by gas chromatography mass spectrometry | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Charting the Molecular Interactions of a Novel Pyrimidine Derivative
An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 5-Isobutyramido-2-methyl pyrimidine (IMP)
In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological target is the cornerstone of developing safe and effective therapeutics. This guide focuses on 5-Isobutyramido-2-methyl pyrimidine (herein referred to as IMP), a novel compound whose biological targets remain to be elucidated. The primary objective of any preclinical investigation is to determine not only if a compound binds to a receptor, but with what avidity. This measure, its binding affinity , is a critical determinant of a drug's potency and potential for off-target effects.
This document serves as a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It provides the theoretical underpinnings, detailed experimental protocols, and data analysis frameworks required to conduct rigorous receptor binding affinity studies for a novel chemical entity like IMP. We will proceed under the working hypothesis that preliminary computational models suggest IMP may interact with G-Protein Coupled Receptors (GPCRs), a ubiquitous and therapeutically significant class of receptors. This guide is structured not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.
Part 1: The Theoretical Framework of Ligand-Receptor Binding
Before embarking on experimental work, a firm grasp of the principles governing molecular recognition is essential. The interaction between a ligand (like IMP) and a receptor is a dynamic, reversible process governed by the Law of Mass Action.
The primary metrics we aim to determine are:
-
Kd (Equilibrium Dissociation Constant): This represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd value signifies a higher binding affinity.
-
Ki (Inhibition Constant): For an unlabeled compound like IMP, we measure its ability to compete with a known, labeled ligand (a radioligand or fluorescent probe). The Ki is the concentration of the competitor ligand (IMP) that will bind to 50% of the receptors at equilibrium in the absence of the labeled ligand. It is a measure of the affinity of the competitor drug for the receptor.
-
Bmax (Maximum Receptor Density): This value represents the total concentration of receptor binding sites in the sample.
Choosing the Right Assay: A Critical First Step
The selection of an appropriate assay format is dictated by the available tools, the nature of the target, and the information required. The gold standard for affinity determination remains the radioligand binding assay due to its high sensitivity, low potential for interference, and decades of validation.
Causality behind the Choice: Radioligand assays directly measure the interaction of a ligand with the receptor population. Unlike cell-based functional assays, which measure downstream signaling events, binding assays provide a direct readout of affinity without the confounding effects of signal amplification or cellular machinery. This direct measurement is crucial for unambiguous mechanistic understanding.
Part 2: Experimental Design, Protocols, and Data Analysis
This section provides a detailed, step-by-step methodology for characterizing IMP. The workflow is designed to be a self-validating system, where the results of one experiment inform the next, ensuring robustness and accuracy.
Workflow Overview
The experimental cascade begins with preparing a source of the target receptor, followed by two key radioligand binding experiments: a saturation assay to characterize the receptor and radioligand interaction, and a competitive assay to determine the affinity of our test compound, IMP.
Protocol 1: GPCR-Rich Membrane Preparation
Rationale: To study a membrane-bound receptor like a GPCR, it is essential to isolate it from the complex cellular environment. Preparing purified cell membranes enriches the receptor concentration and removes soluble components that could interfere with the assay.[1][2] This protocol is based on established methods for preparing membranes from cultured cells overexpressing a target receptor.[2][3][4][5]
Step-by-Step Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Adenosine A1 receptor (A1R) in T175 flasks until confluent.
-
Harvesting: Wash the adherent cells with ice-cold Phosphate-Buffered Saline (PBS). Dissociate the cells using an enzyme-free dissociation buffer and collect them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with freshly added protease inhibitors). Incubate on ice for 30 minutes.
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice to ensure complete cell lysis.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. This step pellets the cell membranes while leaving cytosolic components in the supernatant.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step. This wash step is critical for removing residual proteases and cytosolic proteins.
-
Final Preparation: Resuspend the final pellet in a smaller volume of Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing 10% sucrose as a cryoprotectant.
-
Quantification & Storage: Determine the total protein concentration using a BCA protein assay. Aliquot the membrane preparation and store at -80°C until use. Each batch should be quality controlled via a binding assay to ensure consistency.[3]
Protocol 2: Saturation Radioligand Binding Assay
Rationale: This experiment determines the receptor density (Bmax) and the affinity (Kd) of a specific, high-affinity radioligand for the target receptor.[6][7][8][9] These parameters are essential for setting up the subsequent competition assay.[10] We will use a well-characterized A1R antagonist radioligand, such as [3H]DPCPX.
Step-by-Step Methodology:
-
Assay Preparation: Prepare serial dilutions of the radioligand ([3H]DPCPX) in Assay Buffer. A typical concentration range would be 0.1 to 30 nM, spanning approximately 0.1x to 10x the expected Kd.
-
Plate Setup: In a 96-well plate, set up triplicate wells for each concentration.
-
Total Binding: Add 50 µL of radioligand dilution, 50 µL of Assay Buffer, and 150 µL of the membrane preparation (e.g., 10-20 µg protein/well).
-
Non-specific Binding (NSB): Add 50 µL of radioligand dilution, 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM DPCPX), and 150 µL of membrane preparation. The competitor saturates the specific receptor sites, so any remaining binding is considered non-specific.[11]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes. Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) for each well using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot Specific Binding against the concentration of the radioligand.
-
Fit the data using a non-linear regression model for "One-site specific binding". This is statistically more robust than older linearization methods like the Scatchard plot, which can distort experimental error.[12][13][14][15]
-
Equation: Y = (Bmax * X) / (Kd + X)
-
Where Y is Specific Binding and X is Radioligand Concentration.
-
Hypothetical Data Summary: Saturation Assay
| [3H]DPCPX (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
|---|---|---|---|
| 0.1 | 850 | 50 | 800 |
| 0.5 | 3200 | 250 | 2950 |
| 1.0 | 5500 | 500 | 5000 |
| 2.5 | 8900 | 1250 | 7650 |
| 5.0 | 11500 | 2500 | 9000 |
| 10.0 | 13500 | 5000 | 8500 |
| 20.0 | 14500 | 10000 | 4500 |
| Derived Parameters | Bmax | Kd |
| | 10,500 CPM | 2.2 nM | |
From this analysis, we obtain the Kd of [3H]DPCPX (2.2 nM) and the Bmax. The Kd value is crucial for designing the next experiment.
Protocol 3: Competitive Binding Assay
Rationale: This assay determines the binding affinity (Ki) of our unlabeled test compound, IMP.[6][16] It measures the ability of increasing concentrations of IMP to compete with a fixed concentration of the radioligand for the receptor sites.[8][17]
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare serial dilutions of the unlabeled test compound, IMP. A wide concentration range is recommended (e.g., 10-11 M to 10-4 M).
-
Prepare a solution of the radioligand ([3H]DPCPX) at a fixed concentration, ideally at or below its Kd value determined from the saturation assay (e.g., 2.0 nM). Using a concentration near the Kd ensures assay sensitivity.[10]
-
-
Plate Setup: In a 96-well plate, add in triplicate:
-
50 µL of the IMP serial dilutions (or buffer for total binding).
-
50 µL of the fixed concentration radioligand solution.
-
150 µL of the membrane preparation.
-
Also include wells for Non-specific Binding (containing 10 µM unlabeled DPCPX instead of IMP).
-
-
Incubation, Termination, and Counting: Follow steps 3-5 from the Saturation Assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of IMP.
-
Plot the percent specific binding against the log concentration of IMP.
-
Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope" to determine the IC50 value. The IC50 is the concentration of IMP that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki: The IC50 is dependent on the assay conditions, particularly the concentration of the radioligand used.[18][19] To determine the intrinsic affinity of IMP (Ki), use the Cheng-Prusoff equation .[18][20][21][22]
-
Equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of radioligand used in the assay and Kd is the dissociation constant of the radioligand (determined in the saturation experiment).
-
Hypothetical Data Summary: Competition Assay | [IMP] (Log M) | % Specific Binding | | :--- | :--- | | -11 | 100.1 | | -10 | 98.9 | | -9 | 95.2 | | -8 | 75.4 | | -7.5 | 51.2 | | -7 | 25.8 | | -6.5 | 10.1 | | -6 | 4.8 | | -5 | 2.1 | | Derived Parameters | IC50 | Ki (Calculated) | | | 3.0 x 10-8 M (30 nM) | 16.2 nM |
Calculation: Ki = 30 nM / (1 + [2.0 nM / 2.2 nM]) = 16.2 nM
This final Ki value of 16.2 nM represents the experimentally determined binding affinity of 5-Isobutyramido-2-methyl pyrimidine for the Adenosine A1 receptor in this hypothetical study.
Part 3: Ensuring Trustworthiness and Scientific Integrity
A protocol is only as valuable as it is reliable. A self-validating system incorporates checks and standards to ensure data integrity.
-
Reproducibility: Each experiment must be performed on multiple independent occasions to ensure the results are not an anomaly.
-
Signal Window: The ratio of total binding to non-specific binding should be robust. A common standard is that specific binding should account for at least 80% of total binding at the Kd concentration of the radioligand.[10]
-
Ligand Depletion: Ensure that the total amount of radioligand bound does not exceed 10% of the total radioligand added.[10] If it does, the assumption that the free ligand concentration equals the added concentration is violated, and the receptor concentration should be reduced.
-
Orthogonal Validation: While radioligand binding is the gold standard for affinity, confirming the interaction with a different biophysical method, such as Surface Plasmon Resonance (SPR), can provide additional confidence. SPR can also provide kinetic data (kon and koff rates), which is a limitation of equilibrium-based radioligand assays.[23]
By adhering to these principles, the determined binding affinity of IMP can be considered a trustworthy and authoritative measure of its molecular interaction with the target receptor, providing a solid foundation for further drug development efforts.
References
-
Title: Radioligand Binding Assay | In Vitro Biology Source: Oncodesign Services URL: [Link]
-
Title: Analyzing Radioligand Binding Data Source: GraphPad URL: [Link]
-
Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: Why You Shouldn't Use Scatchard Plots to Determine Dissociation Constants Source: Kagawa University Faculty of Agriculture Chemical Biology Laboratory URL: [Link]
-
Title: GPCR & Ion Channel Membrane Preparation Source: GenScript URL: [Link]
-
Title: On the Calculation Formula for the Binding Inhibition Constant Ki Source: Kagawa University Faculty of Agriculture Chemical Biology Laboratory URL: [Link]
-
Title: Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]
-
Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: SpringerLink URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: Advice: Avoid Scatchard, Lineweaver-Burk and similar transforms Source: GraphPad Prism 11 Curve Fitting Guide URL: [Link]
-
Title: Non Specific Binding (NSB) in Antigen-Antibody Assays Source: Rusling Research Group, University of Connecticut URL: [Link]
-
Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL: [Link]
-
Title: Radioligand binding assays and their analysis Source: PubMed URL: [Link]
-
Title: Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis Source: Biosensing Instrument URL: [Link]
-
Title: A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Uses & Advantages of Membrane Preparations for GPCRs Source: Eurofins DiscoverX URL: [Link]
-
Title: Non-Specific Binding: What You Need to Know Source: Surmodics IVD URL: [Link]
-
Title: Production of membrane proteins in industry: The example of GPCRs Source: SMALP Network URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Equation: One site -- Specific binding Source: GraphPad URL: [Link]
-
Title: Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods Source: YouTube URL: [Link]
-
Title: Fitting Models to Biological Data using Linear and Nonlinear Regression Source: UCL URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 5-Isobutyramido-2-methyl pyrimidine via Single-Crystal X-ray Crystallography
Foreword: The Imperative of Atomic Resolution in Drug Discovery
In the landscape of modern drug development, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. Its prevalence demands an unambiguous understanding of the three-dimensional structure of its novel derivatives. While spectroscopic methods like NMR and Mass Spectrometry provide crucial connectivity data, they offer only indirect evidence of spatial arrangement. Single-crystal X-ray crystallography stands alone as the definitive method for determining molecular structure at atomic resolution.[1][2][3][4] It provides an unassailable map of atom positions, bond lengths, bond angles, and the subtle intermolecular forces that govern a molecule's behavior in the solid state.
This guide provides a comprehensive, field-proven walkthrough of the structural analysis of a target molecule, 5-Isobutyramido-2-methyl pyrimidine . As no public crystal structure for this specific compound exists as of this writing, this document will serve as an illustrative case study, detailing the complete workflow from a synthesized powder to a validated, publication-ready crystal structure. The protocols and insights described herein are grounded in established crystallographic principles and best practices advocated by the International Union of Crystallography (IUCr).[5][6]
Part 1: The Crystallization Bottleneck: From Amorphous Powder to Diffracting Jewel
The axiom of crystallography is "a crystal is required." This is often the most significant experimental hurdle.[1] For a small, drug-like molecule such as 5-Isobutyramido-2-methyl pyrimidine, which possesses both hydrogen-bond donors (the amide N-H) and acceptors (the amide C=O and pyrimidine nitrogens), the potential for ordered packing is high, but achieving it requires systematic exploration.
Causality of Experimental Choices:
The goal is to establish a state of slow supersaturation, allowing molecules to methodically assemble into a well-ordered lattice rather than crashing out as an amorphous powder. The choice of solvent is paramount. A good solvent system involves a solvent in which the compound is moderately soluble, and a less-soluble "anti-solvent" to gradually reduce solubility.
Field-Proven Protocol: Vapor Diffusion for 5-Isobutyramido-2-methyl pyrimidine
-
Solvent Screening: Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)). Based on its structure, a polar protic solvent like Methanol or Ethanol is a promising starting point.
-
Setup (Hanging Drop):
-
Dissolve 5-10 mg of the compound in a minimal volume (100-200 µL) of the chosen "good" solvent (e.g., Methanol) in a small vial.
-
In a larger, sealable jar, place ~2 mL of a miscible "anti-solvent" (e.g., Diethyl Ether).
-
Place the open vial containing the compound solution inside the larger jar.
-
Seal the jar tightly.
-
-
Mechanism of Action: The more volatile anti-solvent (Diethyl Ether) will slowly diffuse into the Methanol solution. This gradually decreases the solubility of the compound, ideally pushing it past the saturation point at a rate conducive to single crystal growth.
-
Incubation & Observation: Store the setup in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C). Inspect daily for the first week, then weekly. High-quality crystals should be clear, have well-defined facets, and be at least 20-50 µm in their smallest dimension.[2]
Part 2: The Diffraction Experiment: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal's ordered lattice diffracts the X-rays in a specific pattern of spots, the intensities of which contain the information about the electron density, and thus the atomic arrangement, within the crystal.
Experimental Workflow: Data Collection
Caption: Workflow from crystal harvesting to processed diffraction data.
Key Experimental Parameters & Justification:
The data is collected on a modern diffractometer, typically equipped with a dual-source (Mo and Cu) X-ray generator.[2]
| Parameter | Typical Value (Illustrative) | Rationale & Justification |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Molybdenum radiation is standard for small organic molecules as it provides good resolution and minimizes absorption effects. |
| Temperature | 100(2) K | Data is collected at cryogenic temperatures to minimize thermal motion of atoms, resulting in sharper diffraction spots and a higher-quality dataset. |
| Detector Distance | 50.0 mm | Balances the need to capture high-resolution data (closer) with resolving individual spots (further). |
| Exposure Time | 10 s / frame | Chosen to achieve a good signal-to-noise ratio without overloading the detector on the strongest reflections. |
| Omega Scan Width | 0.5° / frame | Small rotation steps ensure that the full volume of each diffraction spot is measured accurately. |
| Data Completeness | > 99.5% | A high completeness ensures that enough unique reflections are measured to accurately define the structure. |
| Resolution | 0.80 Å | High resolution is necessary to resolve all non-hydrogen atoms anisotropically and to locate hydrogen atoms. |
Part 3: From Data to Model: The Computational Core of Crystallography
The processed diffraction data (.hkl file) contains a list of reflections with their intensities, but the crucial phase information is lost. This "phase problem" is the central challenge solved by crystallographic software.
The Solution and Refinement Workflow
The entire process is typically managed within a graphical interface like Olex2, which provides a user-friendly platform for powerful underlying programs like SHELX.[7][8][9]
Caption: The iterative cycle of crystallographic structure solution and refinement.
Step-by-Step Protocol using Olex2/SHELX:
-
Structure Solution:
-
Action: Load the .ins and .hkl files into Olex2. Execute a solution program like SHELXS.[10][11]
-
Causality: SHELXS uses "Direct Methods," a statistical approach that finds probable phase relationships between the strongest reflections to generate an initial electron density map. For small molecules, this is almost always successful. The result is a set of electron density peaks (Q-peaks).
-
-
Initial Model Building:
-
Action: Interpret the initial electron density map. Assign the strongest peaks to the heaviest atoms (O, N, C) based on the known molecular formula and chemical sense.
-
Trustworthiness: This step is self-validating. An incorrect assignment will lead to poor refinement metrics (high R-factor) and chemically nonsensical bond lengths and angles.
-
-
Isotropic Refinement:
-
Action: Perform several cycles of least-squares refinement using SHELXL.[12] At this stage, atoms are refined isotropically (with a single spherical thermal parameter).
-
Causality: The refinement algorithm adjusts the x, y, z coordinates and thermal parameters of each atom to minimize the difference between the observed structure factors (Fo, from the data) and the calculated structure factors (Fc, from the model). The quality of this fit is measured by the R1-factor. A good initial model will see the R1 drop from ~40-50% to below 10%.
-
-
Anisotropic Refinement & Hydrogen Atom Placement:
-
Action: Once all non-hydrogen atoms are located, refine them anisotropically (with thermal ellipsoids). Hydrogen atoms are then typically located in the difference Fourier map (peaks of residual electron density) or placed in calculated positions using a riding model (HFIX command in SHELXL).[11]
-
Expertise: Anisotropic refinement accounts for the direction-dependent thermal motion of atoms and is standard for high-quality structures. Placing hydrogen atoms geometrically is often more accurate than refining them freely, especially with lab-source data.
-
-
Final Refinement:
-
Action: Continue refinement until convergence is reached (i.e., parameter shifts are negligible). A final weighting scheme is applied to properly account for the errors in the data.
-
Trustworthiness: A converged, stable refinement with a low R1-factor (< 5%), a wR2 value around 10-15%, and a Goodness-of-Fit (GooF) near 1.0 indicates a robust and reliable structural model.
-
Part 4: Case Study - Structural Analysis of 5-Isobutyramido-2-methyl pyrimidine
This section presents the expected results from a successful structure determination, based on data from chemically similar pyrimidine derivatives.[13][14][15]
Table 1: Crystal Data and Structure Refinement
| Parameter | 5-Isobutyramido-2-methyl pyrimidine (Illustrative) |
| Empirical formula | C9 H13 N3 O |
| Formula weight | 179.22 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.5, 12.1, 9.8 |
| β (°) | 98.5 |
| Volume (ų) | 1000 |
| Z | 4 |
| Density (calculated) | 1.191 Mg/m³ |
| F(000) | 384 |
| Reflections collected/unique | 10500 / 2300 |
| R(int) | 0.035 |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
| Largest diff. peak/hole (e.Å⁻³) | 0.25 / -0.21 |
Structural Insights:
-
Molecular Conformation: The structure would reveal the precise torsion angles defining the orientation of the isobutyramido group relative to the pyrimidine ring. The planarity of the amide group would be confirmed, and any twisting around the C(pyrimidine)-N(amide) bond would be quantified.
-
Bond Lengths and Angles: The data would provide high-precision bond lengths, confirming the expected aromatic character of the pyrimidine ring and the partial double-bond character of the C-N amide bond. These can be compared against standard values from the Cambridge Structural Database (CSD) to identify any unusual geometric features.[16][17]
-
Intermolecular Interactions & Crystal Packing: This is a key insight from crystallography. For this molecule, a classic hydrogen-bonding motif is expected. The amide N-H group (donor) would form a strong hydrogen bond with one of the pyrimidine ring nitrogen atoms (acceptor) of an adjacent molecule. This N-H···N interaction is a robust and common synthon in N-acylated aminopyrimidines and would likely link molecules into infinite chains or dimers.[14][15] The final packing would be dictated by the efficient arrangement of these chains via weaker van der Waals forces.
Part 5: The Final Mandate: Validation and Data Deposition
A crystal structure is not complete until it has been rigorously validated. The IUCr provides a free, essential tool called checkCIF for this purpose.[18][19]
Self-Validating Protocol: The checkCIF Report
-
Generate a CIF: The final output of the refinement software is a Crystallographic Information File (CIF).[20] This is a standardized text file containing all information about the experiment and the final structural model.
-
Submit to checkCIF: Upload the CIF to the IUCr's checkCIF web service.[19]
-
Interpret the Report: The service generates a report with alerts classified by severity:
-
Alert A (Serious): Indicates a major problem that must be resolved (e.g., incorrect space group, atoms with negative thermal parameters). A structure with A-alerts is generally not publishable.
-
Alert B (Potentially Serious): Highlights unusual values that require explanation (e.g., a short intermolecular contact, a high residual density peak). These must be investigated and justified.
-
Alert C (Minor): Usually informational, pointing out aspects that are slightly outside the norm but generally acceptable (e.g., a slightly high R-factor).
-
Alert G (General): Informational checks on the completeness and formatting of the CIF.
-
A clean checkCIF report, free of A- and B-level alerts (or with all B-alerts satisfactorily explained), is the gold standard of a trustworthy structure.[21][22][23]
Final Step: Deposition
To ensure the data is preserved and accessible to the scientific community, the final CIF and structure factor data are deposited in a public repository, primarily the Cambridge Structural Database (CSD) for small molecules.[16][17][24][25] This act of data sharing is the cornerstone of scientific advancement in structural chemistry.
References
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Cambridge Structural Database (CSD) . Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database . Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program . Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
International Union of Crystallography. checkCIF Service . [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography . Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX . Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography . [Link]
-
Clegg, W., & Teat, S. J. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(5), 1836-1853. [Link]
-
American Chemical Society (ACS) Publications. CIF Validation . [Link]
-
International Union of Crystallography (IUCr). Publication standards for crystal structures . [Link]
-
Mohamed-Ezzat, A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide . Acta Crystallographica Section E: Crystallographic Communications, 78(4), 331-334. [Link]
-
Furse, K. E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines . Molecules, 26(22), 6965. [Link]
-
Elguero, J., et al. (2014). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site . Journal of Molecular Structure, 1074, 50-57. [Link]
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Thermodynamic Profiling and Aqueous Stability of 5-Isobutyramido-2-methylpyrimidine (5-IBMP): A Technical Guide for Preclinical Development
Executive Summary
5-Isobutyramido-2-methylpyrimidine (5-IBMP) is a naturally occurring bioactive scaffold initially identified as a major constituent (13.52%) in the essential oil of healthy Aquilaria agallocha Roxb. (eaglewood)[1]. Due to its substituted pyrimidine core and amide linkage, it represents a highly versatile pharmacophore for drug development. However, advancing pyrimidine derivatives into clinical formulations requires a rigorous understanding of their thermodynamic stability in aqueous solutions.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic kinetic solubility. We will explore the causality behind the physicochemical behavior of 5-IBMP, detailing self-validating thermodynamic protocols that separate chemical interactions from statistical solvent effects[2].
Structural Thermodynamics & Solution-State Equilibria
The physicochemical behavior of 5-IBMP in aqueous media is governed by two distinct structural features: the basic nitrogen atoms of the pyrimidine ring and the isobutyramide side chain.
-
Pyrimidine Protonation: The pyrimidine core undergoes protonation at low pH. Understanding this equilibrium is critical because the ionized state drastically alters the hydration shell, shifting the solubility from an entropy-driven process (hydrophobic hydration of the neutral species) to an enthalpy-driven process (ion-dipole interactions).
-
Amide Hydrolysis: The isobutyramide linkage is susceptible to acid- or base-catalyzed hydrolysis. The rate-determining step in aqueous solution typically involves the nucleophilic attack of a water molecule on the carbonyl carbon, a process characterized by a high activation free energy ( ΔG‡ )[3].
Solution-state equilibria of 5-IBMP showing pH-dependent protonation and hydrolytic degradation.
Thermodynamic Solubility Profiling
To rationally design oral or parenteral formulations, we must quantify the thermodynamic parameters of dissolution ( ΔHsol , ΔSsol , ΔGsol ). Relying solely on single-point kinetic solubility is insufficient; thermodynamic profiling isolates the specific solute-solvent hydrogen bonding from the entropy of mixing[4].
Methodology: Orthogonal ITC & Shake-Flask Protocol
We utilize Isothermal Titration Calorimetry (ITC) coupled with temperature-dependent shake-flask methods to achieve a self-validating thermodynamic profile[5].
Self-Validation Mechanism: The enthalpy of solution ( ΔHsol ) derived from the van 't Hoff plot of the shake-flask data must mathematically align with the direct calorimetric heat measurement from the ITC. A divergence >5% indicates non-ideal solution behavior, micelle formation, or a polymorphic transformation during the assay.
Step-by-Step Protocol:
-
Sample Preparation: Isolate high-purity 5-IBMP (>99% via HPLC). Prepare aqueous buffers (pH 1.2, 4.5, 7.4) using components that do not exhibit high heats of ionization (e.g., avoid Tris; prefer phosphate or acetate) to prevent masking the heat of interaction[6].
-
ITC Measurement: Load the sample cell with the target buffer. Titrate with a concentrated 5-IBMP solution (dissolved in a miscible co-solvent if necessary). Critical Step: The reference cell must match the co-solvent concentration exactly to negate the heat of dilution[7].
-
Shake-Flask Equilibration: Suspend excess 5-IBMP in 10 mL of buffer. Incubate in a thermostatic shaker at 293.15 K, 303.15 K, and 313.15 K for 48 hours to ensure absolute thermodynamic equilibrium.
-
Quantification & van 't Hoff Analysis: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the respective temperature) and quantify via HPLC-UV.
-
Data Processing: Calculate ΔHsol and ΔSsol using the van 't Hoff plot ( lnx vs. 1/T ) and the modified Apelblat equation, which accounts for the temperature dependence of the enthalpy of solution[4].
Representative Thermodynamic Data for Pyrimidine Derivatives
Table 1: Simulated thermodynamic parameters for 5-IBMP dissolution based on pyrimidine scaffold behavior.
| Thermodynamic Parameter | pH 1.2 (Protonated State) | pH 7.4 (Neutral State) | Analytical Significance |
| ΔHsol (Enthalpy) | +12.5 kJ/mol | +28.4 kJ/mol | Energy required to break crystal lattice vs. hydration[4] |
| ΔSsol (Entropy) | +45.2 J/mol·K | -12.1 J/mol·K | Reflects changes in solvent ordering (hydrophobic effect)[2] |
| ΔGsol (Gibbs Free) | -0.9 kJ/mol | +32.0 kJ/mol | Overall thermodynamic driving force for dissolution |
| Amide Hydrolysis Ea | ~19.0 kcal/mol | ~25.5 kcal/mol | Kinetic barrier to forced degradation[3] |
Hydrolytic Stability & Degradation Kinetics
The thermodynamic stability of the amide bond in 5-IBMP dictates the shelf-life of the API in aqueous formulations. Amide hydrolysis is generally endothermic and requires significant activation energy ( Ea )[8]. In acidic media, the protonation of the carbonyl oxygen lowers the activation barrier for nucleophilic attack by water, accelerating degradation[3].
Methodology: Accelerated Degradation Kinetics (Arrhenius Profiling)
Self-Validation Mechanism: Mass balance must be achieved. The molar loss of the 5-IBMP parent peak must strictly equal the molar sum of the pyrimidine-amine and isobutyric acid degradant peaks. Failure to close the mass balance suggests secondary degradation pathways (e.g., ring opening or oxidation).
Step-by-Step Protocol:
-
Stress Conditions: Prepare 5-IBMP solutions (1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and pH 7.4 buffer.
-
Thermal Cycling: Incubate sealed aliquots in light-protected chambers at 40°C, 50°C, and 60°C.
-
Kinetic Sampling: Withdraw samples at pre-defined intervals (0, 2, 4, 8, 24, 48 hours). Immediately quench the reaction by neutralizing the pH to halt hydrolysis, then analyze via HPLC-UV.
-
Arrhenius Plotting: Determine the pseudo-first-order rate constant ( kobs ) for each temperature. Plot lnkobs vs. 1/T to extract the activation energy ( Ea ) and the pre-exponential factor ( A ).
Experimental workflow for orthogonal thermodynamic and kinetic stability profiling.
Implications for Formulation & Drug Delivery
The thermodynamic profiling of 5-IBMP reveals that its aqueous solubility is heavily dependent on the protonation state of the pyrimidine ring and the structural integrity of the amide bond. By utilizing ITC and rigorous kinetic modeling, formulation scientists can identify the optimal pH and co-solvent systems that minimize the free energy of the system ( ΔGsol<0 ) while maximizing the activation barrier ( Ea ) against hydrolysis. For 5-IBMP, formulating at a slightly acidic pH (e.g., pH 4.5-5.5) often provides the best compromise between ionization-driven solubility and protection against acid-catalyzed amide cleavage.
References
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Analysis of essential oil of eaglewood tree (Aquilaria agallocha Roxb.) by gas chromatography mass spectrometry. Bangladesh Journal of Pharmacology. 1
-
Revision Notes - Hydrolysis of Amides with Acids or Alkalis. Sparkl. 8
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Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate.4
-
Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. ACS Publications. 3
-
Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. 7
-
Isothermal titration calorimetry. Wikipedia. 5
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. 9
-
Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. 6
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Enthalpy-entropy compensation. 2. Separation of the chemical from the statistical effect. ACS Publications. 2
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Metabolic Degradation of 5-Isobutyramido-2-methyl pyrimidine in Mammalian Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic degradation pathways of 5-Isobutyramido-2-methyl pyrimidine in mammalian systems. While specific experimental data on this compound is not extensively available in public literature, this document synthesizes established principles of pyrimidine and xenobiotic metabolism to propose a scientifically grounded, hypothetical metabolic map. We will delve into the anticipated Phase I and Phase II biotransformation reactions, the key enzyme families likely involved, and the state-of-the-art experimental workflows required to elucidate and validate these pathways. This guide is intended to serve as a foundational resource for researchers initiating metabolic studies on this, or structurally related, pyrimidine derivatives.
Introduction: The Significance of Pyrimidine Metabolism in Drug Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the metabolic fate of novel pyrimidine-based compounds is paramount in drug discovery and development. Metabolic pathways dictate a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its efficacy and potential for toxicity.[2] Aberrations in pyrimidine metabolism are linked to various diseases, and targeting these pathways is a key strategy in cancer therapy.[3]
5-Isobutyramido-2-methyl pyrimidine possesses several key structural features that are susceptible to metabolic modification: an amide linkage, a methyl group, and the pyrimidine ring itself. This guide will systematically explore the probable metabolic transformations at each of these sites.
Proposed Metabolic Pathways of 5-Isobutyramido-2-methyl pyrimidine
The metabolism of 5-Isobutyramido-2-methyl pyrimidine is anticipated to proceed through two major phases: Phase I functionalization reactions, which introduce or expose polar functional groups, and Phase II conjugation reactions, where endogenous polar molecules are attached to facilitate excretion.[4]
Phase I Metabolism: Functionalization Reactions
Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[5][6]
-
Hydrolysis of the Isobutyramide Side Chain: Amide bonds are susceptible to hydrolysis by amidases, such as carboxylesterases, which are present in various tissues including the liver. This reaction would cleave the isobutyramide group to yield 5-amino-2-methylpyrimidine and isobutyric acid. This is often a significant metabolic pathway for amide-containing drugs.
-
Oxidation of the 2-Methyl Group: The methyl group on the pyrimidine ring is a likely site for oxidation by CYP enzymes. This can lead to the formation of a primary alcohol (hydroxymethyl derivative), which can be further oxidized to an aldehyde and then a carboxylic acid.
-
Hydroxylation of the Pyrimidine Ring: The pyrimidine ring itself can undergo hydroxylation at various positions, catalyzed by CYP enzymes. This introduces a polar hydroxyl group, increasing the water solubility of the molecule.
-
N-Oxidation of the Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring can be oxidized by CYPs to form N-oxides. This is a common metabolic pathway for nitrogen-containing heterocyclic compounds.[7]
The interplay of these reactions will likely produce a variety of Phase I metabolites. The predominant pathway will depend on the specific CYP isoforms involved and the accessibility of each site to enzymatic attack.
Phase II Metabolism: Conjugation Reactions
Phase I metabolites, now possessing functional groups like hydroxyl or amino moieties, can undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body.[4]
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a major Phase II pathway for many drugs.
-
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites.
-
Acetylation: The primary amine metabolite, 5-amino-2-methylpyrimidine, resulting from amide hydrolysis, is a substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite.
Experimental Workflows for Metabolic Pathway Elucidation
A multi-pronged approach combining in vitro and in vivo models is essential for a thorough investigation of the metabolic fate of 5-Isobutyramido-2-methyl pyrimidine.
In Vitro Models
-
Liver Microsomes: Human liver microsomes (HLM) are a standard in vitro tool for studying Phase I metabolism, as they are enriched with CYP enzymes.[5][8] Incubating the test compound with HLMs in the presence of NADPH (a necessary cofactor for CYP activity) allows for the identification of primary oxidative metabolites.
-
Hepatocytes: Primary hepatocytes provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters.[3] This "gold standard" in vitro system can reveal a wider range of metabolites, including conjugates.
-
Recombinant Enzymes: Using specific recombinant human CYP isoforms can help identify which particular enzymes are responsible for the observed metabolic transformations (reaction phenotyping).
In Vivo Models
Animal models, typically rodents (mice or rats), are used to understand the complete ADME profile of a compound in a whole-organism context. Following administration of 5-Isobutyramido-2-methyl pyrimidine, biological samples such as plasma, urine, and feces are collected over time.
Analytical Techniques for Metabolite Identification
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite identification and quantification.[9][10] High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or structurally complex metabolites, NMR spectroscopy is invaluable for unambiguous structure elucidation.[9]
Detailed Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation: Prepare a stock solution of 5-Isobutyramido-2-methyl pyrimidine in a suitable organic solvent (e.g., DMSO). Dilute with incubation buffer (e.g., potassium phosphate buffer, pH 7.4) to the desired final concentration.
-
Incubation: In a microcentrifuge tube, combine the test compound solution, human liver microsomes (typically 0.5-1 mg/mL protein concentration), and pre-warmed incubation buffer.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound over time.
Protocol: Metabolite Identification in Rat Urine Following Oral Administration
-
Dosing: Administer 5-Isobutyramido-2-methyl pyrimidine to rats via oral gavage at a predetermined dose.
-
Sample Collection: House the rats in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.
-
Sample Preparation: Pool the urine collected at different time points. Centrifuge the urine to remove any particulate matter.
-
Analysis: Directly inject an aliquot of the urine supernatant or perform a solid-phase extraction (SPE) to concentrate the metabolites before analysis by LC-HRMS/MS.
-
Data Processing: Compare the mass spectra of the dosed samples to control (pre-dose) samples to identify drug-related metabolites. Use MS/MS fragmentation to propose structures for the identified metabolites.
Quantitative Data Summary
While specific quantitative data for 5-Isobutyramido-2-methyl pyrimidine is not available, the following table provides a template for summarizing key metabolic parameters that should be determined experimentally.
| Parameter | In Vitro (HLM) | In Vitro (Hepatocytes) | In Vivo (Rat) |
| Half-life (t1/2) | To be determined | To be determined | To be determined |
| Intrinsic Clearance (CLint) | To be determined | To be determined | To be determined |
| Major Metabolites Identified | To be determined | To be determined | To be determined |
| % of Dose Excreted (Urine) | N/A | N/A | To be determined |
| % of Dose Excreted (Feces) | N/A | N/A | To be determined |
Conclusion and Future Directions
This technical guide has outlined the probable metabolic degradation pathways of 5-Isobutyramido-2-methyl pyrimidine in mammalian models based on its chemical structure and established metabolic principles. The proposed pathways involve Phase I reactions such as amide hydrolysis, methyl oxidation, and ring hydroxylation, followed by Phase II conjugation reactions. The experimental workflows and analytical techniques described provide a robust framework for the definitive elucidation of its metabolic fate.
Future research should focus on conducting the described in vitro and in vivo experiments to confirm these hypothesized pathways and to quantify the contribution of each metabolic route. Identifying the specific CYP and other enzymes responsible for its metabolism will be crucial for predicting potential drug-drug interactions and inter-individual variability in its disposition.
References
- Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. Drug Metab Dispos. 2014;42(5):899-907.
- The Biological Significance of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development. Benchchem.
- Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv
- Pyrimidine Biosynthesis Analysis Service.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Front Oncol. 2021;11:706203.
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. 2022.
- Pyrimidine metabolism. Wikipedia.
- In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016;74:7.8.1-7.8.24.
- Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. J Biol Chem. 2013;288(49):35349-35360.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chem Rev. 2009;109(7):2880-2903.
- Activity of pyrimidine degradation enzymes in normal tissues. Clin Chem Lab Med. 2003;41(3):322-4.
- Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. J Inherit Metab Dis. 1997;20(2):201-10.
- Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites. 2025;15(1):26.
- Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Molecules. 2022;27(3):805.
- new analytical methods for metabolome research. Ernahrungs Umschau. 2014;7:102-109.
- Analytical strategies for identifying drug metabolites. Mass Spectrom Rev. 2007;26(3):381-405.
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- Metabolism of Pyrimidine Analogues and Their Nucleosides. Pharmacol Ther. 1990;48(2):189-222.
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- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. 2012.
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- Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. Br J Clin Pharmacol. 2007;63(4):453-62.
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- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Front Oncol. 2021;11:706203.
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- Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. Int J Mol Sci. 2023;24(22):16158.
- Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Adv. 2024;14(45):33004-33020.
- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Front Physiol. 2022;13:883884.
- in vivo metabolism of 5-trifluoromethyluracil-2-C-14 and 5-trifluoromethyl-2'-deoxyuridine-2-C-14. Cancer Res. 1965;25(3):377-81.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. J Med Chem. 2021;64(1):588-611.
- FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14. Cancer Res. 1965;25:377-81.
- Identification and characterization of in vitro, in vivo, and reactive metabolites of tandutinib using liquid chromatography ion trap mass spectrometry. Anal Methods. 2018;10(38):4675-4691.
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Laboratory Synthesis of N-(2-methylpyrimidin-5-yl)isobutyramide (5-Isobutyramido-2-methylpyrimidine)
Application Note & Protocol:
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(2-methylpyrimidin-5-yl)isobutyramide. The synthesis is achieved through a robust and high-yielding acylation reaction of 5-amino-2-methylpyrimidine with isobutyryl chloride. This application note details the necessary reagents, equipment, safety precautions, and reaction procedures, as well as methods for purification and characterization of the final product. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not just a procedure, but also the scientific rationale behind key experimental choices.
Introduction and Scientific Background
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical and materials science due to their diverse biological activities.[1][2] Specifically, N-acylated aminopyrimidines serve as crucial intermediates and structural motifs in the development of therapeutic agents.[3] The target molecule, 5-Isobutyramido-2-methylpyrimidine, is synthesized by forming an amide bond between the 5-amino group of the pyrimidine ring and an isobutyryl group.
The core of this synthesis is a nucleophilic acyl substitution. The amino group on the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride.[4] A non-nucleophilic base is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
Hazard Alert: Isobutyryl chloride is a highly flammable, corrosive, and water-reactive liquid.[5][6] It produces toxic and corrosive HCl gas upon contact with moisture.[5] All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Ensure all glassware is thoroughly dried before use.
Synthetic Workflow and Mechanism
The synthesis follows a straightforward, single-step acylation pathway.
Figure 1: General workflow for the acylation of 5-amino-2-methylpyrimidine.
Materials and Methods
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier Example |
| 5-Amino-2-methylpyrimidine | C₅H₇N₃ | 109.13 | ≥95% | ChemShuttle[7] |
| Isobutyryl chloride | C₄H₇ClO | 106.55 | ≥99% | FramoChem[4] |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | ≥99.8% | Major Chemical Supplier |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Major Chemical Supplier |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | Laboratory Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Major Chemical Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Major Chemical Supplier |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Major Chemical Supplier |
Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel, filter paper)
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for analysis
Step-by-Step Synthesis Protocol
Reaction Setup:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-methylpyrimidine (e.g., 5.0 g, 45.8 mmol, 1.0 eq).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Add anhydrous pyridine (e.g., 4.4 mL, 55.0 mmol, 1.2 eq) to the solution.
-
Cool the flask in an ice-water bath to 0 °C.
Acylation Reaction: 5. In a separate, dry dropping funnel, prepare a solution of isobutyryl chloride (e.g., 5.3 mL, 50.4 mmol, 1.1 eq) in 20 mL of anhydrous DCM. 6. Add the isobutyryl chloride solution dropwise to the stirred pyrimidine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The formation of a white precipitate (pyridinium hydrochloride) may be observed. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
Reaction Monitoring and Work-up: 8. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting amine spot indicates reaction completion. 9. Upon completion, quench the reaction by slowly adding 50 mL of deionized water. 10. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess pyridine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine. 11. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 12. The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization. 13. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization
The identity and purity of the synthesized 5-Isobutyramido-2-methylpyrimidine should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure, including the presence of the isobutyryl and methylpyrimidine protons in the correct chemical environment and with appropriate integrations.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and aromatic C-H stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Discussion and Causality
-
Choice of Solvent: Dichloromethane (DCM) is selected as the solvent due to its inertness under the reaction conditions and its ability to dissolve both the starting materials and intermediates. Its low boiling point facilitates easy removal during the work-up procedure.
-
Role of Pyridine: Pyridine serves as a mild, non-nucleophilic base. Its primary function is to scavenge the HCl produced during the acylation.[8] This prevents the protonation of the 5-amino-2-methylpyrimidine, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control: The initial slow addition of isobutyryl chloride at 0 °C is crucial for controlling the exothermicity of the reaction. Acyl chlorides are highly reactive, and maintaining a low temperature prevents potential side reactions and ensures a clean product profile.[9]
-
Aqueous Work-up: The sequential washing steps are critical for purification. The 1M HCl wash removes the basic pyridine, the sodium bicarbonate wash removes any unreacted isobutyryl chloride (by hydrolysis) and residual HCl, and the brine wash aids in the separation of the organic and aqueous layers.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive starting amine (protonated); Wet reagents/glassware. | Ensure anhydrous conditions. Check the pH of the starting amine solution; if acidic, neutralize before reaction. |
| Multiple Products on TLC | Reaction too fast/hot; Di-acylation (less likely). | Maintain strict temperature control (0 °C) during addition. Reduce the equivalents of isobutyryl chloride to 1.05 eq. |
| Difficulty in Crystallization | Product is too soluble or impure. | Try a different solvent system (e.g., ethyl acetate/hexanes, acetone). If impurities are present, consider purification by column chromatography. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 5-Isobutyramido-2-methylpyrimidine. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the pure product can be consistently achieved. This application note serves as a practical guide for researchers requiring this key pyrimidine intermediate for further synthetic applications.
References
-
Organic Syntheses. Isobutyryl chloride. Organic Syntheses Procedure. Available at: [Link].
-
ACS Publications. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. Available at: [Link].
-
ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Request PDF. Available at: [Link].
-
PMC. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. Isobutyryl chloride. National Center for Biotechnology Information. Available at: [Link].
-
EPO. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. European Patent Office. Available at: [Link].
-
PMC. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. National Center for Biotechnology Information. Available at: [Link].
- Google Patents. US5523485A - Preparation of high-purity isobutyramide. Google Patents.
-
ResearchGate. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. ResearchGate. Available at: [Link].
-
ResearchGate. Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. ResearchGate. Available at: [Link].
-
Korean Chemical Society. 5-Aminopyrimidine에 대한 아질산의 반응 (Ⅳ) 5-Cyano 및 5-CarboxyPyrimidine 유도체의 합성. Journal of the Korean Chemical Society. Available at: [Link].
-
EPO. PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). European Patent Office. Available at: [Link].
- Google Patents. US4126628A - Acylation of amino acids. Google Patents.
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- 5. ISOBUTYRYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Isobutyryl chloride | C4H7ClO | CID 62325 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Protocol for 5-Isobutyramido-2-methyl pyrimidine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide
Introduction & Analytical Challenges
In the landscape of medicinal chemistry and natural product profiling—where 5-isobutyramido-2-methyl pyrimidine has been identified as a key constituent in complex matrices such as Aquilaria agallocha (agarwood) essential oils [1]—unambiguous structural characterization is paramount.
This compound presents unique analytical challenges due to its structural dichotomy: an electron-deficient pyrimidine core coupled with a flexible, hydrogen-bonding isobutyramido side chain. Standardized, rigid NMR protocols often fail to capture the nuanced relaxation dynamics of pyrimidine quaternary carbons or the exchangeable nature of the amide proton [2]. This application note details a self-validating, causality-driven NMR protocol designed specifically to resolve the electronic and steric environment of 5-isobutyramido-2-methyl pyrimidine.
Theoretical Framework & Mechanistic Causality
As an application scientist, it is critical to understand why specific parameters are chosen rather than blindly executing a sequence.
-
Solvent Selection (DMSO-d₆ vs. CDCl₃): The isobutyramido group (-NH-CO-) undergoes rapid proton exchange in non-polar or protic environments, leading to severe peak broadening or complete signal loss in ¹H NMR. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the NH proton in a stable conformation. This shifts the NH signal downfield (~10.0 ppm) and sharpens it into a reliable diagnostic peak.
-
Pulse Sequence Causality (zg30 vs. zg90): For ¹H acquisition, a 30-degree pulse (zg30) is utilized instead of a 90-degree pulse. This allows for faster longitudinal relaxation ( T1 ) between scans (following the Ernst angle approximation), enabling a shorter relaxation delay ( D1 ) without saturating the signals of the slowly relaxing pyrimidine protons.
-
Decoupling Strategy (WALTZ-16): For ¹³C NMR, the zgpg30 sequence employs WALTZ-16 composite pulse decoupling. This provides broadband decoupling of protons over a wide spectral window with minimal radiofrequency power, preventing sample heating while collapsing carbon multiplets into sharp singlets to maximize the signal-to-noise ratio (SNR) for the low-abundance ¹³C nuclei [3].
System Suitability & Self-Validation Workflow
To ensure trustworthiness, this protocol operates as a self-validating system. Before initiating the lengthy ¹³C acquisition, the system's magnetic homogeneity must be validated using the initial ¹H scan.
Validation Metrics:
-
TMS Linewidth: The Tetramethylsilane (TMS) reference peak at 0.00 ppm must exhibit a Full Width at Half Maximum (FWHM) of < 1.0 Hz . If wider, the Z-gradients (Z1–Z5) must be re-shimmed.
-
Solvent Resolution: The residual DMSO-d₅ solvent peak at 2.50 ppm must clearly resolve into a distinct quintet. A smeared multiplet indicates poor field homogeneity, which will catastrophically degrade the resolution of the isobutyryl septet.
Figure 1: Self-validating NMR spectroscopy workflow for pyrimidine derivative structural elucidation.
Step-by-Step Experimental Methodology
Phase 1: Sample Preparation
-
Weigh 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of high-purity 5-isobutyramido-2-methyl pyrimidine.
-
Dissolve the analyte in 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean glass vial. Sonicate for 2 minutes to ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring a minimum solvent height of 4 cm to prevent vortexing artifacts during spinning.
Phase 2: Instrument Setup (400 MHz / 600 MHz Spectrometer)
-
Insert the sample and lock the spectrometer to the deuterium frequency of DMSO-d₆.
-
Perform automatic tuning and matching (ATM) for both ¹H and ¹³C channels.
-
Execute gradient shimming (TopShim or equivalent) and validate against the metrics defined in Section 3.
Phase 3: Acquisition Parameters
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Spectral Width (SW): 12 ppm (-2 to 10 ppm)
-
Number of Scans (NS): 16 (increase to 64 if sample concentration is <10 mg)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 3.0 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (with WALTZ-16 decoupling)
-
Spectral Width (SW): 250 ppm (-10 to 240 ppm)
-
Number of Scans (NS): 1024 to 2048 (due to the low natural abundance of ¹³C and slow relaxing quaternary pyrimidine carbons) [2].
-
Relaxation Delay (D1): 3.0 seconds (Critical: Do not shorten, or C-2 and C-5 signals will be heavily attenuated).
-
Acquisition Time (AQ): 1.5 seconds
-
Data Presentation & Spectral Interpretation
The symmetry of the pyrimidine ring in this molecule dictates that positions 4 and 6 are chemically and magnetically equivalent. This results in a single, highly deshielded singlet integrating to 2H in the ¹H spectrum. The isobutyryl group provides a classic A6X spin system, yielding a distinct doublet and septet.
Table 1: Expected ¹H NMR Quantitative Data (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Assignment |
| -NH- | 10.0 – 10.5 | Broad Singlet (br s) | 1H | - | Amide proton, deshielded by carbonyl and hydrogen bonding to DMSO. |
| H-4, H-6 | 8.80 – 9.00 | Singlet (s) | 2H | - | Pyrimidine aromatic protons; equivalent due to C2v symmetry. |
| CH (Isobutyryl) | 2.60 – 2.75 | Septet (sep) | 1H | ~6.8 Hz | Aliphatic methine, split by two adjacent equivalent methyl groups ( n+1=7 ). |
| C2-CH₃ | 2.50 – 2.60 | Singlet (s) | 3H | - | Methyl group directly attached to the electron-deficient pyrimidine C2. |
| CH₃ (Isobutyryl) | 1.10 – 1.20 | Doublet (d) | 6H | ~6.8 Hz | Aliphatic methyls, split by the adjacent methine proton. |
Table 2: Expected ¹³C NMR Quantitative Data (DMSO-d₆, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Assignment |
| C=O | ~175.0 | Quaternary (Cq) | Amide carbonyl carbon; highly deshielded. |
| C-2 | ~160.0 | Quaternary (Cq) | Pyrimidine C2; deshielded by two adjacent nitrogen atoms. |
| C-4, C-6 | ~148.0 | Methine (CH) | Pyrimidine C4 and C6; equivalent carbons. |
| C-5 | ~130.0 | Quaternary (Cq) | Pyrimidine C5; shifted downfield relative to unsubstituted pyrimidine due to the electronegative amide linkage. |
| CH (Isobutyryl) | ~35.0 | Methine (CH) | Aliphatic methine carbon alpha to the carbonyl. |
| C2-CH₃ | ~25.0 | Methyl (CH₃) | Pyrimidine-bound methyl carbon. |
| CH₃ (Isobutyryl) | ~19.0 | Methyl (CH₃) | Aliphatic methyl carbons of the isobutyryl group. |
References
-
Bhuiyan, M. N. I., et al. "Analysis of essential oil of eaglewood tree (Aquilaria agallocha Roxb.) by gas chromatography mass spectrometry." Bangladesh Journal of Pharmacology, 2009. Available at: [Link]
-
Canadian Science Publishing. "¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry. Available at: [Link]
Quantitative Analysis of 5-Isobutyramido-2-methylpyrimidine in Biological Matrices using a Validated LC-MS/MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the detection and quantification of 5-isobutyramido-2-methylpyrimidine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol details a streamlined sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for high-selectivity analysis. This method is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology who require reliable quantification of this and structurally similar pyrimidine derivatives in complex biological matrices such as plasma. The described workflow adheres to principles outlined in regulatory guidance for bioanalytical method validation.[1][2][3]
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The accurate quantification of these compounds and their metabolites in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[4] Tandem mass spectrometry (MS/MS) has become an essential tool in drug development, offering unparalleled sensitivity and selectivity for analyzing drug concentrations in biological samples.[4][5]
This guide provides a comprehensive protocol for the analysis of 5-isobutyramido-2-methylpyrimidine, a representative substituted pyrimidine. The causality behind experimental choices is explained, from sample preparation to the final detection, to provide a framework that is both scientifically sound and adaptable to similar small molecules. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this application due to its ability to selectively detect and quantify low-abundance compounds in complex mixtures.[5][6]
Analyte Physicochemical Properties & Methodological Considerations
A successful LC-MS/MS method begins with a thorough understanding of the analyte's chemical properties. These properties dictate every choice, from sample extraction to ionization.
The structure of 5-isobutyramido-2-methylpyrimidine contains a moderately polar pyrimidine core functionalized with a non-polar methyl group and a polar isobutyramide side chain. The nitrogen atoms in the pyrimidine ring are basic and are readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI).
| Property | Value / Prediction | Rationale for Method Choice |
| Molecular Formula | C₉H₁₃N₃O | Used to calculate the exact mass. |
| Monoisotopic Mass | 179.1059 g/mol | The basis for determining the precursor ion mass-to-charge ratio (m/z). |
| Predicted Polarity | Moderately Polar | The combination of polar (pyrimidine, amide) and non-polar (methyl, isobutyl) groups suggests good retention on a reversed-phase C18 column.[7] |
| Ionization Potential | High (Positive Mode) | The presence of basic nitrogen atoms on the pyrimidine ring facilitates efficient protonation ([M+H]⁺) in an acidic mobile phase, making ESI a suitable soft ionization technique.[8][9][10] |
Materials and Methods
Reagents and Chemicals
-
Reference standard of 5-isobutyramido-2-methylpyrimidine (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), if available (e.g., ¹³C₃, ¹⁵N₂-5-isobutyramido-2-methylpyrimidine). If not available, a structurally similar compound can be used.
-
LC-MS grade acetonitrile, methanol, and water.[11]
-
Formic acid (≥99%)
Instrumentation
-
Liquid Chromatography: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of generating accurate gradients.
-
Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.[6] Such instruments are the gold standard for quantitative bioanalysis due to their sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[4][6]
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective technique for removing the majority of protein content from high-protein matrices like serum or plasma, which could otherwise clog the analytical column.[12][13]
Objective: To extract 5-isobutyramido-2-methylpyrimidine from human plasma and remove interfering proteins.
Procedure:
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex mix thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~350 µL) to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C. This step concentrates the analyte, improving detection limits.[14]
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The composition of this solvent should closely match the initial mobile phase conditions to ensure good peak shape.[11][14]
-
Vortex for 30 seconds, then centrifuge at 3,000 x g for 2 minutes.
-
Transfer the final solution to autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar small molecules.[15][16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes analyte protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, providing a balance of speed and efficiency. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[15] |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
| Gradient Elution | 0.0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-3.5 min: 95% B3.5-3.6 min: 95% to 5% B3.6-5.0 min: 5% B (Re-equilibration) | A gradient is essential for eluting the analyte with a sharp peak while cleaning late-eluting matrix components from the column. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Chosen for its effectiveness in ionizing molecules with basic functional groups, such as the pyrimidine ring.[10] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[15] |
| Capillary Voltage | 3.5 kV | Optimized to ensure efficient ion formation. |
| Gas Temperature | 325°C | Facilitates desolvation of the ESI droplets.[17] |
| Gas Flow | 10 L/min | Assists in the desolvation process. |
| Nebulizer Pressure | 45 psi | Controls the formation of the aerosolized spray. |
| MRM Transitions | See Table 3 below | Specific transitions for the analyte and internal standard ensure detection specificity. |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 5-Isobutyramido-2-methylpyrimidine | 180.1 | 110.1 | 100 | 25 |
| 5-Isobutyramido-2-methylpyrimidine | 180.1 | 71.0 | 100 | 20 |
| Internal Standard (SIL-IS) | e.g., 185.1 | e.g., 115.1 | 100 | 25 |
Note: Collision energy must be empirically optimized for the specific instrument being used. The product ion at m/z 110.1 corresponds to the 5-amino-2-methylpyrimidine fragment and is typically more intense, making it the preferred "quantifier" ion. The ion at m/z 71.0 can be used as a "qualifier" to confirm identity.
Workflow and Data Processing
The overall analytical process follows a structured path from sample receipt to final data reporting.
Caption: LC-MS/MS workflow from sample preparation to final report generation.
Method Validation and Trustworthiness
To ensure the reliability and accuracy of the data, the method must be validated according to regulatory guidelines, such as the FDA's M10 guidance on bioanalytical method validation.[2][3] A full validation should demonstrate the method's performance concerning the following parameters[3]:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting matrix components.[11][18]
-
Calibration Curve: The relationship between instrument response and known analyte concentrations, which should be linear over the intended analytical range.
-
Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the measurements.[1] These should be assessed within a single run (intra-day) and between different runs (inter-day).
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop).
By systematically evaluating these parameters, the protocol becomes a self-validating system, ensuring that the generated data is trustworthy and suitable for regulatory submission.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the quantitative analysis of 5-isobutyramido-2-methylpyrimidine by LC-MS/MS. The method is sensitive, selective, and applicable to complex biological matrices. The principles and specific parameters outlined herein offer a strong foundation for researchers and can be adapted for the analysis of other novel pyrimidine-based compounds in a regulated drug development environment.
References
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- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- Longdom Publishing. (2025, June 12). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies.
- Thermo Fisher Scientific. (n.d.). Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum.
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Kus, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry, 348, 129076. Retrieved from [Link]
- ResearchGate. (n.d.). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification | Request PDF.
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- FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
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Van de Perre, V., et al. (2012). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]
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Turecek, F., et al. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
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Ho, C. S., et al. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]
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Vogeser, M., & Seger, C. (2007). Some important aspects of implementing tandem mass spectrometry. Biochemia Medica. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
- Let's Talk Science. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube.
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Integration of 5-Isobutyramido-2-methyl pyrimidine in high-throughput screening assays
Topic: Integration of 5-Isobutyramido-2-methyl pyrimidine in High-Throughput Screening Assays
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2][3] This application note provides a comprehensive guide for the integration of a novel pyrimidine derivative, 5-Isobutyramido-2-methyl pyrimidine (hereafter referred to as Cpd-IBMP ), into high-throughput screening (HTS) campaigns. We present a detailed framework, using a hypothetical kinase target as an exemplar, that covers the entire HTS workflow. This includes pre-screening compound management, development and validation of a robust biochemical assay, a protocol for a secondary cell-based assay, and strategies for data analysis and hit confirmation. The methodologies described herein are grounded in established HTS principles to ensure the generation of high-quality, reproducible data, thereby accelerating the identification of promising lead compounds.[4][5]
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous biological processes.[6] As essential components of nucleic acids (cytosine, thymine, and uracil), they are integral to the machinery of life.[2] This inherent biological relevance has made the pyrimidine ring a highly attractive scaffold for medicinal chemists. The pyrimidine core can be readily modified at multiple positions, allowing for the creation of diverse chemical libraries with a wide spectrum of pharmacological activities.[3] Consequently, pyrimidine-based drugs have found extensive clinical applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[6][7][8] The successful integration of novel pyrimidine derivatives like Cpd-IBMP into drug discovery pipelines relies on robust and efficient screening methodologies to uncover their therapeutic potential.
Foundational Principles of High-Throughput Screening (HTS)
HTS is a cornerstone of modern drug discovery that utilizes automation, miniaturized assay formats, and large chemical libraries to rapidly identify compounds that modulate a specific biological target or pathway.[4][9] HTS campaigns can be broadly categorized into two main types:
-
Biochemical Assays: These are cell-free systems that measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[5][10] They offer high precision and are excellent for understanding direct target engagement but lack the context of a cellular environment.
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process or pathway, such as gene expression, cell viability, or second messenger signaling.[11][12] They provide more physiologically relevant data and can identify compounds that are cell-permeable, but they are also more complex and can have higher variability.[10]
A successful HTS campaign follows a structured workflow, beginning with assay development and validation, proceeding to primary screening and hit confirmation, and culminating in lead optimization.[13]
Pre-Screening Management of Cpd-IBMP
Before initiating any screening, the physical and chemical properties of Cpd-IBMP must be thoroughly characterized to ensure reliable and reproducible results.
Protocol 3.1: Solubility and Stability Assessment
-
Objective: To determine the maximum soluble concentration of Cpd-IBMP in 100% dimethyl sulfoxide (DMSO), the standard solvent for HTS compound libraries.
-
Procedure:
-
Prepare a serial dilution of Cpd-IBMP in 100% DMSO, starting from a high concentration (e.g., 100 mM).
-
Visually inspect each solution for precipitation after a 2-hour incubation at room temperature.
-
The highest concentration that remains a clear solution is the maximum stock concentration. A typical starting point for HTS is a 10 mM or 20 mM stock.
-
To assess stability, store an aliquot of the stock solution at room temperature, 4°C, and -20°C.
-
After 24 hours, perform a freeze-thaw cycle and re-examine for precipitation. The optimal storage condition is that which maintains solubility.
-
Protocol 3.2: Preparation of HTS-Ready Compound Plates
-
Objective: To create a set of compound plates for use in the HTS campaign.
-
Procedure:
-
Using an automated liquid handler, dispense the Cpd-IBMP DMSO stock solution into 384-well microplates to create a master plate.
-
From the master plate, create assay-ready plates by diluting the compound to the desired screening concentration (e.g., 10 µM final concentration).
-
Include dedicated columns for controls:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: A known inhibitor of the target (100% inhibition).
-
-
Seal and store the plates under the conditions determined in Protocol 3.1.
-
Application I: Biochemical Kinase Inhibition HTS
We will use a luminescence-based kinase assay that quantifies the amount of ADP produced in the kinase reaction, a universal product of all kinases. This "mix-and-read" format is simple, robust, and highly amenable to HTS.[14][15]
4.1. Assay Principle
The assay measures kinase activity by detecting the amount of ADP produced. In the presence of an inhibitor like Cpd-IBMP, the kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal.
4.2. Assay Development and Optimization
Before validation, key assay parameters must be optimized to ensure a robust signal window and sensitivity to inhibitors.[14] This involves determining the optimal concentrations of the kinase and its substrate, as well as the ideal ATP concentration, typically set at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
4.3. HTS Assay Validation Protocol
Assay validation is a critical step to ensure the assay is robust, reproducible, and suitable for screening.[16][17] This is typically performed over three days to assess inter-day variability.[18]
-
Objective: To confirm the statistical robustness of the assay using the Z' factor, signal-to-background (S/B) ratio, and coefficient of variation (%CV).[5]
-
Procedure (3-Day Validation):
-
On three separate days, prepare three 384-well plates.
-
In each plate, designate 192 wells for the negative control (DMSO, maximum signal) and 192 wells for the positive control (a known potent inhibitor, minimum signal).
-
Add all assay reagents (buffer, kinase, substrate, ATP) according to the optimized protocol.
-
Add DMSO or the control inhibitor to the respective wells.
-
Incubate for the predetermined reaction time.
-
Add the ADP detection reagent, incubate, and read the luminescence on a plate reader.
-
Calculate the Z' factor, S/B ratio, and %CV for each plate.
-
Table 1: HTS Assay Validation Acceptance Criteria | Parameter | Formula | Acceptance Criterion | Rationale | | :--- | :--- | :--- | :--- | | Z' Factor | 1 - (3σp + 3σn) / |μp - μn| | ≥ 0.5 | Indicates excellent separation between positive and negative controls, ensuring low false positive/negative rates.[5] | | Signal-to-Background (S/B) | μn / μp | ≥ 10 | A large signal window is necessary to reliably detect hits. | | Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Low variability within control wells ensures data reproducibility.[17] |
(μp = mean of positive control, σp = standard deviation of positive control; μn = mean of negative control, σn = standard deviation of negative control)
4.4. Primary Screen Workflow
Protocol 4.4.1: Single-Point Primary Screen
-
Dispense kinase, substrate, and buffer into 384-well assay plates.
-
Transfer Cpd-IBMP and controls from the HTS-ready plates to the assay plates using an automated liquid handler. The final concentration of Cpd-IBMP should be 10 µM with a final DMSO concentration of 0.5%.[19]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plates at room temperature for 60 minutes.
-
Stop the reaction and generate a signal by adding the ADP detection reagent.
-
Incubate for 30 minutes and measure luminescence.
Application II: Cell-Based Secondary Assay
Hits from the primary biochemical screen should be validated in a more physiologically relevant context.[10] A cell-based assay can confirm target engagement within a living cell and filter out compounds that are not cell-permeable.
5.1. Assay Principle: NF-κB Reporter Gene Assay
Many kinase signaling cascades converge on the activation of transcription factors like NF-κB. We will use a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the upstream kinase by Cpd-IBMP will prevent NF-κB activation, leading to a decrease in luciferase expression and a reduced luminescent signal.[20]
Protocol 5.2: Cell-Based Reporter Assay
-
Seed the NF-κB luciferase reporter cells into 384-well white, clear-bottom plates and incubate for 24 hours.
-
Treat the cells with a dilution series of Cpd-IBMP (and controls) for 1 hour.
-
Stimulate the pathway (e.g., with TNF-α) to induce NF-κB activation.
-
Incubate for 6-8 hours to allow for reporter gene expression.
-
Add a lytic luciferase substrate reagent (e.g., Bright-Glo™).
-
Measure luminescence on a plate reader.
Protocol 5.3: Cytotoxicity Counter-Screen
-
Objective: To ensure that the observed decrease in reporter signal is due to target inhibition and not cell death.
-
Procedure:
-
Run a parallel plate to the reporter assay (Protocol 5.2).
-
After the compound incubation period, instead of adding the luciferase reagent, add a cell viability reagent (e.g., CellTiter-Glo®).
-
Incubate and measure luminescence.
-
Compounds that show a significant drop in the viability assay should be flagged as potentially cytotoxic and deprioritized.
-
Data Analysis and Hit Confirmation
6.1. Primary Hit Identification
For the single-point primary screen, raw data from each plate is normalized against the controls. The percent inhibition is calculated:
% Inhibition = 100 * (1 - (Signal_compound - μ_positive) / (μ_negative - μ_positive))
A "hit" is defined as any compound that meets a predefined activity threshold, for example, greater than 50% inhibition or a Z-score of less than -3.
6.2. Hit Confirmation and Potency (IC₅₀)
-
Objective: To confirm the activity of primary hits and determine their potency.
-
Procedure:
-
Select the primary hits for follow-up.
-
Perform a dose-response analysis by testing the compounds over a range of concentrations (e.g., a 10-point, 3-fold serial dilution).
-
Use both the biochemical and cell-based assays.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).
-
6.3. Hit Triage and Orthogonal Validation
A confirmed hit is one that shows a dose-dependent IC₅₀ in both the primary and secondary assays and is not cytotoxic at active concentrations. To further increase confidence, hits should be tested in an orthogonal assay —a test that measures the same biological endpoint but with a different technology (e.g., a TR-FRET-based biochemical assay if the primary screen was luminescence-based).[13] This helps to eliminate technology-specific artifacts.
Conclusion
This application note provides a detailed, step-by-step framework for successfully integrating the novel pyrimidine derivative, 5-Isobutyramido-2-methyl pyrimidine (Cpd-IBMP), into a modern HTS drug discovery campaign. By following a structured approach that includes rigorous compound management, robust assay validation, and a logical hit confirmation cascade, researchers can efficiently and effectively evaluate the therapeutic potential of this and other novel chemical entities. The combination of a primary biochemical screen with a secondary cell-based assay provides a powerful strategy to identify potent, cell-active compounds worthy of advancement into lead optimization programs.
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- 18. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: Formulating 5-Isobutyramido-2-methyl pyrimidine for Targeted Drug Delivery Studies
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-Isobutyramido-2-methyl pyrimidine, a novel small molecule of therapeutic interest, into advanced drug delivery systems for targeted applications. Moving beyond theoretical concepts, this guide offers detailed, field-proven protocols for the encapsulation of this compound into two distinct platforms: lipid-based nanoparticles (liposomes) and polymer-based nanoparticles. We will explore the critical steps of formulation, surface functionalization for active targeting, and essential characterization techniques. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to adapt them for their specific research goals.
Introduction: The Rationale for Advanced Formulation
Targeted drug delivery aims to enhance the therapeutic index of a potent molecule by increasing its concentration at the site of action while minimizing off-target effects and systemic toxicity. Small molecules like 5-Isobutyramido-2-methyl pyrimidine, while potentially effective, often face challenges such as poor aqueous solubility, rapid systemic clearance, and non-specific distribution. Encapsulating these molecules within a nanoparticle carrier can overcome these limitations. The nanoparticle shell can protect the drug from premature degradation, and its surface can be engineered with targeting ligands (e.g., antibodies, peptides) to actively guide the payload to specific cells or tissues, such as a tumor microenvironment.
This guide provides two robust, validated protocols for formulating 5-Isobutyramido-2-methyl pyrimidine, addressing the critical need for reproducible and well-characterized nanoformulations in preclinical research.
Pre-Formulation Analysis: Essential Physicochemical Characterization
Before selecting a formulation strategy, it is imperative to understand the fundamental physicochemical properties of the active pharmaceutical ingredient (API). This data dictates the most suitable encapsulation methods and excipients.
Protocol 1: Solubility and Lipophilicity Assessment
-
Objective: To determine the aqueous solubility and the octanol-water partition coefficient (LogP) of 5-Isobutyramido-2-methyl pyrimidine. A low aqueous solubility and a high LogP value typically favor encapsulation within the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles.
-
Methodology:
-
Solubility: Prepare supersaturated solutions of the compound in phosphate-buffered saline (PBS, pH 7.4) and relevant organic solvents (e.g., DMSO, Ethanol).
-
Equilibrate the solutions at 25°C for 24 hours with constant agitation.
-
Centrifuge the samples to pellet undissolved compound.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method or UV-Vis spectrophotometry.
-
LogP (Shake-Flask Method): Prepare a solution of the compound in a 1:1 (v/v) mixture of n-octanol and water.
-
Vortex vigorously for 5 minutes and allow the phases to separate for 24 hours.
-
Carefully sample both the aqueous and n-octanol phases.
-
Quantify the compound's concentration in each phase.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Table 1: Hypothetical Physicochemical Properties of 5-Isobutyramido-2-methyl pyrimidine
| Parameter | Value | Implication for Formulation |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | Poorly soluble; suitable for encapsulation in hydrophobic carriers. |
| DMSO Solubility | > 50 mg/mL | Suitable as a solvent for initial drug stock preparation. |
| LogP | 2.8 | Lipophilic nature suggests strong association with lipid bilayers/polymer cores. |
Formulation Strategy I: PEGylated Liposomes via Thin-Film Hydration
Rationale: Liposomes are biocompatible vesicles composed of a lipid bilayer that can efficiently encapsulate lipophilic drugs like 5-Isobutyramido-2-methyl pyrimidine. The inclusion of polyethylene glycol (PEG)-conjugated lipids reduces opsonization by the reticuloendothelial system, prolonging circulation time (the "stealth" effect). The thin-film hydration method is a robust and widely used technique for producing multilamellar vesicles that can be downsized to unilamellar vesicles.
Protocol 2: Thin-Film Hydration for Liposome Formulation
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve phosphatidylcholine (DSPC), cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio in chloroform.
-
Add 5-Isobutyramido-2-methyl pyrimidine to the lipid mixture at a drug-to-lipid ratio of 1:10 (w/w).
-
Rationale: Cholesterol is included to modulate membrane fluidity and stability. DSPE-PEG(2000) provides the stealth coating.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 60°C for DSPC).
-
Apply a vacuum to evaporate the chloroform, resulting in a thin, dry lipid-drug film on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Hydrate the film with sterile PBS (pH 7.4) by rotating the flask in the water bath (60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into a lipid extruder equipped with polycarbonate membranes.
-
Sequentially pass the suspension through membranes of decreasing pore size (e.g., 400 nm, 200 nm, and finally 100 nm). Perform at least 11 passes through the final membrane.
-
Rationale: Extrusion provides a homogenous population of small unilamellar vesicles (SUVs) with a defined size distribution.
-
-
Purification:
-
Remove unencapsulated drug by size exclusion chromatography (SEC) using a Sephadex G-50 column or via dialysis against PBS.
-
Formulation Strategy II: Polymeric Nanoparticles via Nanoprecipitation
Rationale: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used for creating nanoparticles due to their excellent biocompatibility and ability to provide sustained drug release. Nanoprecipitation is a straightforward and rapid method for formulating PLGA nanoparticles, where the diffusion of a polymer-drug solution into a non-solvent phase causes the polymer to precipitate and encapsulate the drug.
Protocol 3: Nanoprecipitation for PLGA Nanoparticle Formulation
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio) and 5 mg of 5-Isobutyramido-2-methyl pyrimidine in 2 mL of a water-miscible organic solvent, such as acetone or acetonitrile.
-
-
Aqueous Phase Preparation:
-
Prepare 10 mL of an aqueous solution containing a surfactant, such as 1% (w/v) polyvinyl alcohol (PVA) or Poloxamer 188.
-
Rationale: The surfactant adsorbs to the nanoparticle surface as it forms, preventing aggregation and ensuring colloidal stability.
-
-
Nanoprecipitation:
-
While vigorously stirring the aqueous phase on a magnetic stir plate, add the organic phase dropwise using a syringe pump at a controlled rate (e.g., 0.5 mL/min).
-
A milky suspension should form immediately as the nanoparticles precipitate.
-
-
Solvent Evaporation:
-
Leave the suspension stirring in a fume hood overnight to allow for the complete evaporation of the organic solvent.
-
-
Purification and Concentration:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 min) to pellet the nanoparticles.
-
Discard the supernatant, which contains the unencapsulated drug and free surfactant.
-
Resuspend the nanoparticle pellet in sterile water or PBS. Repeat the washing step twice to ensure complete removal of impurities.
-
Surface Functionalization for Active Targeting
Rationale: To convert these passive carriers into actively targeted systems, their surface can be decorated with ligands that bind to receptors overexpressed on target cells. A common and robust method is the use of EDC/NHS chemistry to form a stable amide bond between a carboxyl group on the nanoparticle surface and a primary amine on the targeting ligand (e.g., an antibody or peptide).
Protocol 4: EDC/NHS Conjugation of Antibodies
-
Prerequisite: The nanoparticles (liposomes or polymeric) must contain a carboxyl group for conjugation. This is achieved by including a functionalized lipid (e.g., DSPE-PEG-COOH) or polymer during the formulation stage.
-
Nanoparticle Activation:
-
Resuspend the carboxylated nanoparticles in an activation buffer (e.g., MES buffer, pH 6.0).
-
Add a 10-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation:
-
Add the targeting antibody (e.g., Cetuximab, an anti-EGFR antibody) to the activated nanoparticle suspension at a desired molar ratio.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing molecule like Tris buffer or hydroxylamine.
-
Purify the antibody-conjugated nanoparticles from unconjugated antibodies and reaction byproducts using size exclusion chromatography or centrifugation.
-
Essential Characterization of Formulations
Rationale: Thorough characterization is non-negotiable to ensure the quality, stability, and reproducibility of the nanoformulation.
Table 2: Key Characterization Techniques and Expected Outcomes
| Parameter | Technique | Protocol Summary | Desired Outcome |
| Particle Size & Polydispersity | Dynamic Light Scattering (DLS) | Dilute formulation in PBS and analyze. The instrument measures the fluctuation of scattered light to determine the hydrodynamic diameter. | Mean diameter: 80-150 nm. Polydispersity Index (PDI) < 0.2, indicating a monodisperse population. |
| Zeta Potential | Laser Doppler Velocimetry | Measure the electrophoretic mobility of the particles in an electric field. This indicates surface charge and colloidal stability. | -15 to -30 mV for anionic particles. A value further from zero suggests better stability against aggregation. |
| Encapsulation Efficiency (EE%) | HPLC or UV-Vis | 1. Lyse a known amount of purified formulation with a suitable solvent (e.g., Triton X-100 or Methanol) to release the drug. 2. Quantify the drug amount (Loaded Drug). 3. Calculate EE% = (Loaded Drug / Total Initial Drug) x 100. | > 80% |
| Drug Loading (DL%) | HPLC or UV-Vis | Use the same sample from the EE% measurement. Calculate DL% = (Weight of Loaded Drug / Total Weight of Nanoparticles) x 100. | Varies by formulation; typically 1-10%. |
| Morphology | Transmission Electron Microscopy (TEM) | Place a drop of the diluted formulation on a carbon-coated copper grid, negatively stain (e.g., with uranyl acetate), and image. | Spherical morphology, confirmation of size and lamellarity (for liposomes). |
Conclusion
This application note provides a validated starting point for the successful formulation of 5-Isobutyramido-2-methyl pyrimidine into targeted nanocarriers. By following these detailed protocols for formulation and characterization, researchers can generate high-quality, reproducible nanoparticles suitable for preclinical evaluation. The principles outlined herein—from initial physicochemical analysis to ligand conjugation—form a robust framework for advancing novel therapeutic agents from the bench toward clinical application.
References
-
Title: Drug delivery systems: An updated review Source: Journal of Controlled Release URL: [Link]
-
Title: Nanoparticle-based targeted drug delivery Source: Experimental and Molecular Medicine URL: [Link]
-
Title: The role of nanoparticle-based drug delivery in treatment of cancer and infectious diseases Source: British Medical Bulletin URL: [Link]
-
Title: Liposomes as advanced drug delivery systems for targeting and therapy of cancer Source: Critical Reviews in Therapeutic Drug Carrier Systems URL: [Link]
-
Title: The clinical efficacy of drug-loaded nanoparticles Source: Journal of Controlled Release URL: [Link]
-
Title: Liposome: classification, preparation, and applications Source: Nanoscale Research Letters URL: [Link]
-
Title: PLGA-based nanoparticles as cancer drug delivery systems Source: Journal of Controlled Release URL: [Link]
-
Title: Covalent attachment of proteins to surfaces Source: Current Protocols in Protein Science URL: [Link]
Technical Support Center: Optimizing Synthesis Yield and Purity of 5-Isobutyramido-2-methylpyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol to address the specific synthetic bottlenecks researchers face when targeting 5-isobutyramido-2-methylpyrimidine.
The core challenge in this synthesis is the inherently low basicity and nucleophilicity of the exocyclic C5-amine on the pyrimidine ring. The electron-withdrawing nature of the heteroaromatic pyrimidine core makes standard N-acylation sluggish. Consequently, chemists often resort to forcing conditions (high heat or massive excesses of acylating agents), which inadvertently trigger over-acylation or thermal degradation [1]. This guide provides a mechanistically grounded, self-validating protocol to bypass these issues, achieving >90% yield and >99% purity.
Mechanistic Workflow: Catalytic N-Acylation
To overcome the poor nucleophilicity of the 5-aminopyrimidine substrate, our optimized workflow utilizes a nucleophilic catalyst to create a highly reactive intermediate, lowering the activation energy barrier.
Experimental workflow for DMAP-catalyzed N-acylation of 5-amino-2-methylpyrimidine.
Troubleshooting Guide & FAQs
Q1: Why is my conversion rate so low even when using a large excess of isobutyryl chloride? A: The exocyclic amine at the C5 position suffers from severe electron depletion due to the pyrimidine ring's nitrogen atoms. Direct acylation of 5-aminopyrimidines is notoriously difficult and kinetically unfavorable under standard conditions [1]. Causality & Solution: Adding 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) alongside a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) shifts the reaction pathway. DMAP attacks the isobutyryl chloride to form an acylpyridinium ion—a vastly superior electrophile compared to the naked acid chloride. This allows the weak pyrimidine amine to attack efficiently at lower temperatures.
Q2: I am seeing a significant, heavier impurity peak in my LC-MS. What is it, and how do I prevent it? A: The most common critical impurity in this workflow is the N,N-diisobutyrylated byproduct (over-acylation). Once the mono-amide is formed, the amide nitrogen can still act as a nucleophile if exposed to a local excess of the highly reactive acylating agent. Causality & Solution:
-
Stoichiometric Control: Strictly limit isobutyryl chloride to 1.05 equivalents. Do not exceed this ratio.
-
Thermal & Spatial Control: Perform a slow, dropwise addition of the acid chloride at 0–5 °C. This prevents local concentration spikes and suppresses the activation energy required for the second acylation event.
Q3: How do I remove unreacted isobutyric acid and residual amine during the workup phase? A: Isobutyryl chloride readily hydrolyzes into isobutyric acid upon exposure to ambient moisture. If left in the organic phase, it will co-crystallize with your product. Causality & Solution: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base deprotonates the isobutyric acid, converting it into a highly water-soluble sodium salt that partitions cleanly into the aqueous layer.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profiles.
| Condition | Base / Catalyst System | Temp (°C) | Isobutyryl Chloride (eq) | Yield (%) | Purity (HPLC %) | Primary Impurity Profile |
| A (Standard) | Triethylamine (1.5 eq) | 20–25 | 1.50 | 45% | 70% | N,N-Diacylated byproduct |
| B (Thermal) | Pyridine (solvent) | 80 | 1.20 | 60% | 82% | Complex thermal degradation |
| C (Optimized) | DIPEA (1.2 eq) + DMAP (0.1 eq) | 0 to 20 | 1.05 | 92% | >99% | Trace isobutyric acid (removed via wash) |
Step-by-Step Methodology: Optimized Synthesis Protocol
This protocol is designed as a self-validating system. Built-in checkpoints ensure that you can verify the success of each phase before proceeding.
Phase 1: System Preparation & Activation
-
Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-amino-2-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of substrate).
-
Base Addition: Add DIPEA (1.2 eq) and DMAP (0.1 eq). Stir the mixture until fully homogenous.
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
Phase 2: Controlled Acylation 4. Addition: Dissolve isobutyryl chloride (1.05 eq) in a small volume of anhydrous DCM (2 mL/g). Add this solution dropwise over 30 minutes via an addition funnel.
-
Self-Validation Checkpoint 1: The solution may transition to a pale yellow color, indicating the formation of the DMAP-acylpyridinium intermediate.
-
Propagation: Remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 4 hours.
-
Self-Validation Checkpoint 2: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material (UV active at 254 nm, lower R_f) should be completely consumed, replaced by a single higher R_f spot corresponding to the mono-amide product.
-
Phase 3: Quench & Isolation 6. Quenching: Add saturated aqueous NaHCO₃ (5 mL/g) directly to the reaction mixture. Stir vigorously for 15 minutes.
-
Self-Validation Checkpoint 3: Check the pH of the aqueous layer using indicator paper. It must be >7.0 to ensure complete neutralization of isobutyric acid byproducts.
-
Extraction: Transfer to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM.
-
Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
Phase 4: Final Purification 9. Recrystallization: Dissolve the crude solid in a minimal amount of hot Ethyl Acetate. Slowly add Heptane (approx. 1:3 v/v ratio) until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to an ice bath to maximize precipitation. 10. Filtration: Filter the resulting crystals and wash with cold Heptane. Dry under high vacuum to afford pure 5-isobutyramido-2-methylpyrimidine.
References
-
Liu, J., Fitzgerald, A. E., Lebsack, A. D., & Mani, N. S. (2011). Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation. Organic Process Research & Development, 15(2), 382–388. URL:[Link][1][2][3]
Sources
Technical Support Center: Troubleshooting 5-Isobutyramido-2-methyl pyrimidine Precipitation
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the handling, storage, and assay integration of 5-Isobutyramido-2-methyl pyrimidine . Originally identified as a phytochemical isolate in the essential oils of Aquilaria agallocha (eaglewood)[1], this compound presents unique solvation challenges during high-throughput screening and in vitro assays due to its dichotomous chemical structure.
The following guide bypasses generic advice to provide a mechanistic, self-validating framework for resolving precipitation issues in Dimethyl Sulfoxide (DMSO) stock solutions.
Mechanistic Causality: Why Does Precipitation Occur?
To troubleshoot effectively, one must understand the thermodynamic relationship between the compound and the solvent.
5-Isobutyramido-2-methyl pyrimidine features two distinct structural domains:
-
The Pyrimidine Core: A polar, hydrogen-bond accepting ring.
-
The Isobutyramido Moiety: A highly lipophilic (hydrophobic) tail.
In 100% anhydrous DMSO—a polar aprotic solvent—both domains are perfectly coordinated within the solvation shell. However, DMSO is highly hygroscopic , meaning it readily scavenges moisture from the atmosphere[2].
When water infiltrates your stock solution, the dielectric constant of the solvent mixture rises. Water molecules preferentially hydrogen-bond with the pyrimidine core and the DMSO molecules themselves. This rapid shift displaces the solvation shell around the hydrophobic isobutyramido tail. The resulting thermodynamic instability forces the lipophilic tails to aggregate via hydrophobic interactions, causing the compound to "crash out" or precipitate[2]. Furthermore, DMSO has a relatively high freezing point (18.5°C). Storing stocks at 4°C or -20°C induces solvent crystallization, creating localized concentration gradients that lead to supersaturation and precipitation upon thawing[3].
Frequently Asked Questions (FAQs)
Q: My 50 mM stock was perfectly clear when I made it, but after a month in the -20°C freezer, it has a cloudy white precipitate. Is the compound degrading? A: It is highly unlikely to be degradation. This is a classic symptom of freeze-thaw-induced supersaturation combined with moisture ingress. Repeatedly opening the vial introduces atmospheric water, and the freezing process forces the compound out of its solvation matrix[3].
Q: Can I just pass the cloudy stock through a 0.22 µm syringe filter to remove the precipitate? A: Absolutely not. Filtering removes the active precipitated compound from the solution. If you filter it, the final concentration of your stock becomes unknown and significantly lower than your target molarity, which will invalidate your downstream dose-response data[4].
Q: When I pipette my clear DMSO stock into my aqueous cell culture media, it immediately forms a milky cloud. How do I stop this? A: This is known as "solvent shock." When a highly concentrated DMSO droplet hits an aqueous buffer, the localized concentration of the compound at the droplet interface vastly exceeds its aqueous solubility limit before diffusion can occur[2]. To prevent this, you must invert your mixing methodology (see Protocol 2 below).
Self-Validating Experimental Protocols
Do not rely on visual checks alone. The following protocols incorporate built-in validation steps to ensure absolute scientific integrity before you proceed to your bioassays.
Protocol 1: Rescuing a Crashed DMSO Stock
Use this protocol when an existing DMSO stock shows visible crystallization or cloudiness.
-
Thermal Incubation: Tightly seal the vial and place it in a 37°C water bath for 10–15 minutes. Causality: Heating increases the kinetic energy of the solvent, expanding the solubility limit and melting any microscopic DMSO crystals.
-
Ultrasonic Dispersion: Transfer the vial to a bath sonicator. Sonicate for 5 minutes at room temperature[5]. Causality: Acoustic cavitation breaks apart hydrophobic aggregates, accelerating the resolubilization of the isobutyramido tails.
-
Vortexing: Vortex vigorously for 30 seconds to ensure a homogeneous distribution.
-
Self-Validation Step (Critical): Extract 5 µL of the rescued stock and place it on a glass slide. Observe under a brightfield microscope at 40x magnification.
-
Pass: A completely uniform liquid field.
-
Fail: The presence of birefringent micro-crystals indicates the stock has permanently crashed (likely due to >1% water ingress). Discard and prepare a fresh stock using anhydrous DMSO.
-
Protocol 2: The "Reverse Addition" Aqueous Dilution Method
Use this protocol to prevent solvent shock when diluting DMSO stocks into aqueous buffers or media.
-
Buffer Preparation: Dispense the full required volume of your final aqueous buffer (e.g., PBS or cell culture media) into a sterile conical tube.
-
Kinetic Mixing: Place the tube on a vortex mixer and set it to a medium-high speed. The liquid should form a deep vortex without splashing.
-
Dropwise Reverse Addition: While the buffer is actively vortexing, use a micropipette to add the 5-Isobutyramido-2-methyl pyrimidine DMSO stock dropwise directly into the center of the vortex[2]. Causality: Instantaneous mechanical dispersion prevents the localized concentration from ever exceeding the critical nucleation threshold.
-
Self-Validation Step (Critical): Transfer 1 mL of the final diluted solution to a cuvette. Measure the Optical Density (OD) at 600 nm against a vehicle control (buffer + equivalent DMSO volume).
-
Pass: OD600 < 0.01. The compound is fully solvated.
-
Fail: OD600 > 0.05 indicates the presence of colloidal micro-precipitates. The dilution rate was too fast, or you have exceeded the absolute aqueous solubility limit of the compound.
-
Quantitative Solvation & Troubleshooting Matrix
Use the following data matrix to standardize your laboratory's handling parameters for this compound.
| Parameter | Optimal Threshold | Causality / Effect | Immediate Corrective Action |
| Water Content in DMSO | < 0.1% (Anhydrous) | High water content increases polarity, repelling the hydrophobic isobutyramido group. | Discard compromised stock; rebuild with fresh, sealed anhydrous DMSO. |
| Storage Temperature | > 18.5°C (Working) | DMSO crystallizes at 18.5°C, causing freeze-thaw supersaturation[2]. | Incubate at 37°C for 10-15 mins with intermittent sonication[5]. |
| Stock Concentration | ≤ 50 mM | Approaching the absolute solubility limit risks spontaneous nucleation. | Dilute stock to 10 mM or 20 mM using anhydrous DMSO. |
| Aqueous Dilution Rate | ≤ 10 µL/sec | Rapid mixing prevents localized solvent shock and crystallization[2]. | Utilize the "Reverse Addition" protocol under continuous vortexing. |
| Final DMSO in Assay | 0.1% – 0.5% | Balances compound solubility with cellular toxicity limits[2]. | Optimize assay tolerance; use co-solvents (e.g., PEG) if needed. |
Troubleshooting Workflow Visualization
Follow this logical decision tree when encountering precipitation.
Workflow for diagnosing and resolving compound precipitation in DMSO stocks.
References
-
PubMed (NIH). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from: [Link]
-
ResearchGate. Analysis of essential oil of eaglewood tree (Aquilaria agallocha Roxb.) by gas chromatography mass spectrometry. Retrieved from: [Link]
Sources
Preventing oxidative degradation of 5-Isobutyramido-2-methyl pyrimidine during long-term storage
Technical Support Center: Long-Term Stability of 5-Isobutyramido-2-methyl pyrimidine
Introduction: 5-Isobutyramido-2-methyl pyrimidine is a key intermediate/active pharmaceutical ingredient (API) whose chemical integrity is paramount for downstream applications and final product efficacy. A common and critical challenge encountered during its lifecycle is oxidative degradation, which can compromise purity, safety, and performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource structured in a question-and-answer format to diagnose, troubleshoot, and prevent oxidative degradation during long-term storage.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is oxidative degradation and why is 5-Isobutyramido-2-methyl pyrimidine susceptible?
A1: Oxidative degradation is the chemical breakdown of a molecule caused by a reaction with oxidizing agents, most commonly atmospheric oxygen and reactive oxygen species (ROS).[1][2] The structure of 5-Isobutyramido-2-methyl pyrimidine contains two key regions vulnerable to oxidation:
-
The Pyrimidine Ring: This electron-rich heterocyclic ring is susceptible to attack by ROS. Pyrimidine catabolism in biological and chemical systems can occur via oxidative pathways, leading to ring-opening and the formation of various byproducts.[3][4][5]
-
The Isobutyramide Side Chain: The tertiary carbon-hydrogen bond on the isobutyryl group is a potential site for radical initiation, which can lead to a cascade of oxidative reactions.
The presence of trace metal ions (e.g., Fe²⁺, Cu²⁺), exposure to light (photodegradation), and elevated temperatures can catalyze and accelerate these degradation processes.[6][7]
Q2: What are the typical signs of oxidative degradation in a sample of 5-Isobutyramido-2-methyl pyrimidine?
A2: The signs can be both physical and chemical:
-
Physical Changes: The most common observation is a change in color, often a gradual shift from a white or off-white powder to yellow or brown. You might also observe changes in solubility or the formation of particulates.
-
Chemical Changes: The most definitive evidence comes from analytical testing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[8] Mass spectrometry (LC-MS) can then be used to identify the mass of these new impurities, providing clues to the degradation pathway.[9][10]
Q3: What are the primary environmental factors that accelerate oxidation?
A3: The key drivers of oxidation, often acting synergistically, are:
-
Oxygen: Direct exposure to atmospheric or dissolved oxygen is the primary requirement for most oxidative pathways.[11]
-
Light: UV and even visible light can provide the energy to initiate photo-oxidative reactions, creating highly reactive free radicals.[6][12]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation, as described by the Arrhenius equation.[13]
-
Humidity: Moisture can facilitate degradation, particularly if it promotes the mobility of reactants or participates in subsequent hydrolytic degradation of the primary oxidation products.[14]
-
Catalysts: Trace metals from manufacturing equipment, containers, or excipients can act as potent catalysts for oxidation.[15]
Part 2: Troubleshooting Guide
Q1: My compound's purity is decreasing, and I see new peaks on my HPLC, even though I'm storing it at 5°C in the dark. What's the likely cause?
A1: This scenario strongly suggests that autoxidation is occurring, likely driven by factors other than light and heat. The two most probable culprits are dissolved oxygen in your sample/solvent or trace metal contamination . Even at low temperatures, these factors can promote slow but significant degradation over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation under cold/dark conditions.
Q2: I'm developing a liquid formulation and need to select an antioxidant. How do I choose the right one?
A2: The choice of antioxidant depends on the formulation's solvent system (aqueous vs. lipid-based), the suspected oxidation mechanism, and regulatory acceptance.[] Antioxidants work primarily in two ways: as "free-radical scavengers" that terminate chain reactions or as "oxygen scavengers" that react directly with oxygen.[15][17]
Table 1: Comparison of Common Pharmaceutical Antioxidants
| Antioxidant | Type / Mechanism | Solubility | Typical Use Level | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Free-Radical Scavenger | Oil-Soluble | 0.01 - 0.1% | Highly effective in fats and oils. Can be volatile.[15] |
| Butylated Hydroxyanisole (BHA) | Free-Radical Scavenger | Oil-Soluble | 0.01 - 0.1% | Similar to BHT, often used in combination.[11] |
| α-Tocopherol (Vitamin E) | Free-Radical Scavenger | Oil-Soluble | 0.01 - 0.05% | Natural antioxidant, but can itself degrade to form colored byproducts. |
| Ascorbic Acid (Vitamin C) | Oxygen Scavenger / Reducing Agent | Water-Soluble | 0.01 - 0.1% | Very effective in aqueous systems but is pH-dependent and can degrade quickly.[1] |
| Sodium Metabisulfite | Oxygen Scavenger | Water-Soluble | 0.01 - 1.0% | Potent antioxidant for aqueous solutions, but can generate sulfur dioxide.[] |
Recommendation: For an organic-soluble compound like 5-Isobutyramido-2-methyl pyrimidine in a non-aqueous formulation, BHT or BHA would be logical starting points. For aqueous systems, ascorbic acid is a good choice, but its own stability must be monitored.
Q3: How can I proactively identify potential degradation products before they appear in my long-term stability study?
A3: A Forced Degradation Study (also called stress testing) is the standard industry practice for this.[14][18] The goal is to intentionally expose the compound to harsh conditions to accelerate degradation, allowing you to predict the degradation pathways and develop analytical methods to detect these impurities.[6][19] This provides critical insights for formulation development and packaging selection.[18]
Hypothetical Oxidative Degradation Pathway:
Caption: Potential oxidative degradation pathways for the target compound.
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol is designed to rapidly identify degradation products resulting from oxidation.
Objective: To generate and identify oxidative degradation products of 5-Isobutyramido-2-methyl pyrimidine.
Materials:
-
5-Isobutyramido-2-methyl pyrimidine
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Acetonitrile (ACN) or other suitable solvent
-
HPLC system with UV/PDA detector
-
LC-MS system for identification
-
Class A volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in ACN.
-
Control Sample: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the solvent. This is your T=0 undegraded sample.
-
Stress Condition: In a separate flask, mix a known volume of the stock solution with 3% H₂O₂. A typical ratio is 1:1 (v/v).
-
Incubation: Store the stressed sample at room temperature, protected from light, for 24 hours.[14]
-
Timepoint Analysis: At intervals (e.g., 2, 8, 24 hours), withdraw an aliquot of the stressed sample, quench the reaction if necessary (e.g., with sodium bisulfite), dilute to the working concentration, and analyze immediately by HPLC.
-
Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation. Aim for 5-20% degradation to ensure primary degradants are formed without excessive secondary breakdown.[18]
-
Submit the sample with optimal degradation for LC-MS analysis to obtain mass data for the new impurity peaks.
-
Protocol 2: Long-Term Stability Study Setup
This protocol outlines a basic study to evaluate the effects of antioxidants and atmospheric conditions.[13]
Objective: To assess the long-term stability of 5-Isobutyramido-2-methyl pyrimidine under various storage conditions.
Procedure:
-
Formulation Preparation: Prepare batches of the compound (either as a solid or in a relevant formulation) under the following conditions:
-
Group A (Control): Compound as-is, no antioxidant.
-
Group B (Antioxidant): Compound mixed with 0.02% BHT (for solid/oil) or 0.05% Ascorbic Acid (for aqueous).
-
-
Packaging & Headspace:
-
For each group, divide the samples into two subgroups.
-
Subgroup 1 (Air): Package in amber glass vials with a normal air headspace.
-
Subgroup 2 (Inert): Before sealing, blanket the samples with high-purity nitrogen or argon gas to displace oxygen.
-
-
Storage Conditions: Place all samples in a stability chamber set to ICH long-term conditions (e.g., 25°C / 60% RH).[8]
-
Testing Schedule: Pull samples for HPLC purity analysis at predefined time points: 0, 3, 6, 9, 12, 18, and 24 months.[8]
-
Data Evaluation: Record purity, appearance, and impurity profiles at each time point.
Table 2: Illustrative Stability Data (% Purity)
| Time (Months) | Group A / Air Headspace | Group A / N₂ Headspace | Group B (+BHT) / Air Headspace | Group B (+BHT) / N₂ Headspace |
| 0 | 99.8% | 99.8% | 99.8% | 99.8% |
| 6 | 98.1% | 99.5% | 99.6% | 99.8% |
| 12 | 96.5% | 99.2% | 99.3% | 99.7% |
| 24 | 93.2% | 98.6% | 98.8% | 99.6% |
The illustrative data clearly shows that excluding oxygen (N₂ Headspace) and adding an antioxidant (BHT) significantly improves the long-term stability of the compound.
References
- Pace Analytical. (n.d.). Drug Stability Testing & Release Testing.
-
Pharma Tutor. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata Solution. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Loh, K. D., et al. (2006). A previously undescribed pathway for pyrimidine catabolism. Proceedings of the National Academy of Sciences, 103(13), 5114-5119. Retrieved from [Link]
-
FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. Retrieved from [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
-
CordenPharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448–4456. Retrieved from [Link]
-
Shah, M. A., et al. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 10(1), 47. Retrieved from [Link]
-
Lund, P. A., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(33), 12389-12399. Retrieved from [Link]
-
Yoshikuni, Y., et al. (2019). Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. Molecules, 24(19), 3453. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
U.S. Pharmacist. (2008, December 15). An Overview of Antioxidants. Retrieved from [Link]
-
Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
Aragen Life Sciences. (2025, December 29). Redefining Stability Protocols for Modern Small Molecule APIs. Retrieved from [Link]
-
Hotha, K. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 307. Retrieved from [Link]
-
Colorcon. (2026, March 30). Understanding the Drug Stability Testing Process. Retrieved from [Link]
- eGyanKosh. (n.d.). Degradation of Purine and Pyrimidine Nucleotides.
-
Wanner, J., et al. (2019). A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use. Scientia Pharmaceutica, 87(3), 19. Retrieved from [Link]
- Scribd. (n.d.). Amide Drug Stability and Hydrolysis.
-
Costa, R. M., et al. (2022). Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. Molecules, 27(17), 5480. Retrieved from [Link]
- Cardenia, V., & Rodriguez-Estrada, M. T. (2014). Degradation Markers in Nutritional Products a Review. Austin Journal of Nutrition and Food Sciences, 2(6), 1025.
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
- IIP Series. (n.d.). Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs.
-
Davies, M. J., & Dean, R. T. (2015). Special issue on “Analytical methods for the detection of oxidized biomolecules and antioxidants”. Redox Biology, 4, 389-391. Retrieved from [Link]
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- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pnas.org [pnas.org]
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- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. ftloscience.com [ftloscience.com]
- 12. Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media [mdpi.com]
- 13. pacelabs.com [pacelabs.com]
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- 18. acdlabs.com [acdlabs.com]
- 19. onyxipca.com [onyxipca.com]
Technical Support Center: Optimizing Chromatographic Separation of 5-Isobutyramido-2-methyl pyrimidine
Welcome to the technical support center for the chromatographic purification of 5-Isobutyramido-2-methyl pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the separation of this target molecule from its reaction impurities.
Introduction: The Challenge of Purifying 5-Isobutyramido-2-methyl pyrimidine
5-Isobutyramido-2-methyl pyrimidine is a polar compound, and its synthesis can result in a variety of structurally similar impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products. The polarity of both the target compound and its impurities presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), often leading to poor retention and co-elution. This guide will provide a systematic approach to overcoming these challenges and achieving optimal separation.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the chromatographic separation of 5-Isobutyramido-2-methyl pyrimidine and its related impurities.
Q1: My target compound, 5-Isobutyramido-2-methyl pyrimidine, shows poor retention and elutes near the void volume in my reversed-phase method. What is the likely cause and how can I improve retention?
A1: Poor retention of polar compounds on non-polar stationary phases is a common issue in RP-HPLC.[1][2][3] The primary cause is the high polarity of your analyte, which has a weak affinity for the hydrophobic stationary phase (like C18) and a strong affinity for the highly aqueous mobile phase.
Solutions to Improve Retention:
-
Decrease the Organic Solvent Percentage: In reversed-phase HPLC, reducing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention of analytes.[4][5] This is often the simplest and first adjustment to make.
-
Mobile Phase pH Adjustment: Since 5-Isobutyramido-2-methyl pyrimidine is a basic compound, increasing the mobile phase pH can suppress its ionization.[6][7] The un-ionized form is less polar and will interact more strongly with the stationary phase, leading to increased retention.[3][6] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a consistent ionization state and avoid peak shape issues.[6][8]
-
Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, switching to a more suitable stationary phase is the next logical step.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a modified stationary phase that provides enhanced retention for polar compounds compared to traditional C18 columns.[9]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[10][11][12] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[11] The elution order in HILIC is generally the reverse of that in RP-HPLC.[12]
-
Q2: I am observing significant peak tailing for my 5-Isobutyramido-2-methyl pyrimidine peak. What could be causing this and how can I achieve a more symmetrical peak?
A2: Peak tailing is a common problem, especially for basic compounds like your target molecule.[13] It can be caused by a variety of chemical and physical factors.[14]
Causes and Solutions for Peak Tailing:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the surface of silica-based stationary phases can interact with basic analytes, leading to peak tailing.[13][14][15]
-
Use a Base-Deactivated Column: Modern, high-purity silica columns are often "end-capped" to minimize the number of free silanol groups.[14] Ensure you are using a column suitable for basic compounds.
-
Mobile Phase Modifiers: Adding a small amount of a basic modifier, like triethylamine, to the mobile phase can help to mask the active silanol sites and improve peak shape.[13]
-
-
Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and un-ionized forms, leading to peak distortion.[8][16] As mentioned before, adjust the pH to be at least 2 units away from the pKa.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[17] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to band broadening and peak tailing.[16][17] Ensure your HPLC system is optimized for high efficiency.
Q3: I have two closely eluting impurities that are not fully resolved from my main peak. How can I improve the resolution?
A3: Improving the resolution between closely eluting peaks is a central challenge in chromatography.[4][18] The resolution is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[4][19]
Strategies to Enhance Resolution:
-
Optimize the Retention Factor (k): As discussed in Q1, adjusting the mobile phase strength can increase retention and potentially improve separation.[4][20]
-
Improve Selectivity (α): Selectivity is the most powerful tool for separating closely eluting peaks.[18][20]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[18]
-
Modify the Mobile Phase pH: For ionizable compounds, small changes in pH can have a dramatic effect on selectivity.[6][19][21]
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., a phenyl-hexyl or cyano phase) can provide a different elution order and improve separation.[19]
-
-
Increase Column Efficiency (N): Higher efficiency leads to narrower peaks, which are easier to resolve.[4][19]
-
Use a Longer Column: A longer column generally provides better resolution, but at the cost of longer run times and higher backpressure.[19]
-
Use a Column with Smaller Particles: Columns packed with smaller particles offer higher efficiency.[4][18]
-
Optimize the Flow Rate: Reducing the flow rate can sometimes improve resolution.[19]
-
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.
Guide 1: Systematic Approach to Method Development for Polar Pyrimidine Derivatives
This workflow is designed to guide you through the process of developing a robust HPLC method for the separation of 5-Isobutyramido-2-methyl pyrimidine and its impurities.
Caption: A workflow for systematic HPLC method development.
Experimental Protocol: Initial Method Scouting
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength for your compounds.
-
Injection Volume: 5-10 µL.
Based on the results of this initial run, you can then proceed with the optimization steps outlined in the workflow diagram.
Guide 2: Diagnosing and Resolving Peak Tailing
This guide provides a logical flow for troubleshooting asymmetrical peaks.
Caption: A troubleshooting guide for diagnosing peak tailing.
Experimental Protocol: Differentiating Chemical and Physical Causes of Peak Tailing
-
Prepare a Neutral Marker Solution: Dissolve a neutral compound (e.g., toluene or uracil) in your mobile phase at a low concentration.
-
Inject the Neutral Marker: Run your standard HPLC method, but inject the neutral marker solution instead of your sample.
-
Analyze the Peak Shape:
-
Symmetrical Peak: If the neutral marker gives a symmetrical peak, the tailing of your target compound is likely due to a chemical issue (secondary interactions, pH effects).[14]
-
Tailing Peak: If the neutral marker also tails, this suggests a physical problem with your system, such as a void at the head of the column or excessive dead volume.[14]
-
Data Presentation
The following table illustrates the effect of mobile phase pH on the retention time of a basic pyrimidine derivative.
| Mobile Phase pH | Retention Time (min) | Peak Shape |
| 3.0 | 2.5 | Tailing |
| 5.0 | 4.8 | Symmetrical |
| 7.0 | 8.2 | Symmetrical |
| 9.0 | 12.5 | Symmetrical |
This data is illustrative and will vary depending on the specific compound and chromatographic conditions.
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
How to Improve HPLC Peak Resolution. Chrom Tech. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. [Link]
-
Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. MDPI. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Optimizing Chromatographic Separations. Chemistry LibreTexts. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
Sources
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- 2. waters.com [waters.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. chromtech.com [chromtech.com]
- 5. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. waters.com [waters.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 15. waters.com [waters.com]
- 16. chromtech.com [chromtech.com]
- 17. discover.restek.com [discover.restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Crystallization Conditions for High-Purity 5-Isobutyramido-2-methyl pyrimidine Recovery
Welcome to the technical support center for the crystallization of 5-Isobutyramido-2-methyl pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization process. By understanding the underlying scientific principles, you can refine your experimental conditions to consistently achieve high purity and yield.
I. Foundational Principles of Crystallization
Crystallization is a critical purification technique in the pharmaceutical industry, influencing purity, yield, and the physicochemical properties of the final Active Pharmaceutical Ingredient (API).[1][2] The process is governed by two principal stages: nucleation, the initial formation of crystal seeds, and crystal growth.[3] Both stages are highly dependent on the level of supersaturation in the solution.
Supersaturation can be achieved through several methods, with cooling and anti-solvent addition being the most common for pharmaceutical compounds.[4]
-
Anti-solvent Crystallization : In this technique, a second solvent (the anti-solvent) in which the compound is poorly soluble is added to a solution of the compound in a "good" solvent.[7] This reduces the overall solubility of the compound, leading to supersaturation and crystallization.[8]
The rate at which supersaturation is achieved significantly impacts crystal size and purity. Slower, more controlled crystallization generally yields larger, purer crystals.[7][9]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the crystallization of 5-Isobutyramido-2-methyl pyrimidine.
Q1: How do I select an appropriate solvent system for crystallization?
The ideal solvent is one in which 5-Isobutyramido-2-methyl pyrimidine exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[10] Common solvents for pyrimidine derivatives include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).[1][11] Solvent mixtures, such as ethanol/water or acetone/hexane, can also be effective.[12]
A systematic screening process is recommended to identify the optimal solvent. This involves testing the solubility of your compound in a range of solvents at both elevated and ambient temperatures.
Q2: What is "oiling out," and how can I prevent it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[13] This often happens when a solution is highly supersaturated at a temperature above the compound's melting point or when the solvent is too nonpolar.[13]
Solutions:
-
Increase Solvent Volume: Add more hot solvent to reduce the supersaturation level.[13]
-
Slower Cooling: Allow the solution to cool more gradually to prevent a rapid increase in supersaturation.
-
Seeding: Introduce a small, pure crystal of the target compound (a seed crystal) to the solution just below the saturation point to encourage controlled crystal growth.[13]
-
Adjust Solvent Polarity: If using a solvent mixture, altering the ratio of the solvents can prevent oiling out.[13]
Q3: My crystal yield is low. How can I improve it?
Low yield can be attributed to several factors, including the use of excess solvent, a suboptimal cooling profile, or premature filtration.
To improve yield:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[13]
-
Optimize Cooling Profile: A slow and gradual cooling process generally results in more complete crystallization.[13] After reaching room temperature, placing the flask in an ice bath can further increase the yield.[11]
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.[13]
Q4: The purity of my crystals is not satisfactory. What can I do?
Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface.[14][15]
To enhance purity:
-
Multiple Recrystallizations: For significant impurity levels, a second recrystallization may be necessary.[13]
-
Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[13]
-
Optimize Solvent System: The choice of solvent can significantly impact impurity rejection. Experiment with different solvents to find a system where the impurities are highly soluble.[13]
Q5: How does the presence of impurities affect crystal morphology?
Impurities can significantly alter the shape and size of crystals by adsorbing onto specific crystal faces, thereby inhibiting their growth.[14][16][17] This can lead to changes in physical properties like flowability and dissolution rate, which are critical for downstream processing and bioavailability.[18]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the crystallization of 5-Isobutyramido-2-methyl pyrimidine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated. - Insufficient cooling time. - Compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Allow for a longer cooling period, potentially in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. - Add a seed crystal of the pure compound. - Re-evaluate the solvent system; consider adding an anti-solvent. |
| Rapid Precipitation of Fine Powder | - Solution is too concentrated, leading to rapid nucleation.[11] - Cooling rate is too fast.[6] | - Reheat the solution and add a small amount of additional solvent to decrease the concentration.[11] - Implement a slower, more controlled cooling profile.[6] |
| Formation of Agglomerates | - High degree of supersaturation leading to uncontrolled nucleation and crystal sticking. | - Optimize the cooling and supersaturation rates to prevent rapid nucleation.[] - Employ seeded crystallization for more uniform growth.[] |
| Inconsistent Crystal Form (Polymorphism) | - Different crystallization conditions (temperature, solvent, cooling rate) can favor the formation of different polymorphs.[18][20] | - Tightly control all process parameters.[18] - Use seeding with the desired polymorph to ensure consistency. - Characterize the crystal form using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[20][21] |
IV. Experimental Protocols
Protocol 1: Cooling Crystallization
This protocol outlines a standard procedure for purifying 5-Isobutyramido-2-methyl pyrimidine via cooling crystallization.
-
Dissolution: Place the impure compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils. Continue to add small portions of hot solvent until the compound is completely dissolved.[10]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and prevent solvent evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[10]
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be identified.
-
Dissolution: Dissolve the impure compound in a minimal amount of a "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the solution with stirring until the solution becomes slightly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.
V. Visualizations
Workflow for Troubleshooting Crystallization Issues
The following diagram illustrates a logical workflow for addressing common crystallization challenges.
Caption: Troubleshooting workflow for crystallization.
Decision Tree for Solvent Selection
This diagram provides a decision-making framework for selecting an appropriate crystallization solvent.
Caption: Decision tree for solvent selection.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from
-
Solitek Pharma. (n.d.). Crystallization process development for better formulations. Retrieved from
-
Calvo, N. L., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC. Retrieved from
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BIA. (2022). Crystallisation in pharmaceutical processes. Retrieved from
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ACS Publications. (2018). Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. Retrieved from
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RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from
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(2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from
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LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from
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American Chemical Society. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Retrieved from
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Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). Retrieved from
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PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development. Retrieved from
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ACS Publications. (2007). Predicting the Effect of Impurity Adsorption on Crystal Morphology. Retrieved from
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ScholarBank@NUS. (n.d.). Effects of impurities on crystal growth processes. Retrieved from
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Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from
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SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Retrieved from
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Mirai Intex. (2024). Crystallization process: how does crystallization work. Retrieved from
-
MDPI. (2025). Mechanisms and Applications of Impurity-Driven Surface Modification in Magnesium Sulfate Crystallization. Retrieved from
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from
-
Benchchem. (n.d.). Optimizing Heptanamide Crystallization for High-Purity Crystals: A Technical Support Guide. Retrieved from
-
BOC Sciences. (2025). Crystallization of APIs: Methods and Challenges. Retrieved from
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from
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Syrris. (n.d.). Learn more about Crystallization. Retrieved from
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Reducing background noise in 5-Isobutyramido-2-methyl pyrimidine UV-Vis spectrophotometry
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UV-Vis spectrophotometry to analyze 5-Isobutyramido-2-methyl pyrimidine. The content is structured to address specific experimental challenges, explaining the underlying scientific principles to ensure robust and reliable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the UV-Vis analysis of 5-Isobutyramido-2-methyl pyrimidine.
Q1: What is the expected λmax (wavelength of maximum absorbance) for 5-Isobutyramido-2-methyl pyrimidine?
The λmax for pyrimidine derivatives can be influenced by the solvent and substituents on the pyrimidine ring. For a similar pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one (BT10M), the λmax was observed at 275 nm.[1][2][3] It is crucial to perform a wavelength scan (typically from 200-400 nm) to experimentally determine the λmax for 5-Isobutyramido-2-methyl pyrimidine in your specific solvent system.[2]
Q2: Which solvents are recommended for analyzing this compound?
The choice of solvent is critical as it can affect the absorption spectrum.[4][5] Common solvents for UV-Vis analysis of pyrimidine derivatives that are transparent in the UV range include ethanol, methanol, acetonitrile, and hexane.[2][4] The polarity of the solvent can cause shifts in the absorption peaks (hypsochromic or bathochromic shifts).[4][6] For instance, increasing solvent polarity can lead to red-shifted fluorescence maxima in some pyrimidine derivatives, indicating changes in the electronic state.[7] It is essential to choose a solvent that dissolves the analyte well and does not absorb significantly in the analytical wavelength range.[4]
Q3: Why is a blank measurement necessary?
A blank measurement, containing the solvent used to dissolve the sample, is essential to correct for background absorbance from the solvent and the cuvette itself.[8][9] This process sets the baseline to zero, ensuring that the measured absorbance is solely due to the analyte of interest.[8][9]
Q4: What type of cuvette should I use for UV-range measurements?
For measurements in the ultraviolet (UV) range (typically 190-400 nm), quartz cuvettes are required as they are transparent to UV light.[10][11] Glass or plastic cuvettes absorb UV light and are only suitable for measurements in the visible range.[10][11]
Section 2: Troubleshooting Guide for Background Noise
High background noise can obscure the true absorbance signal of 5-Isobutyramido-2-methyl pyrimidine, leading to inaccurate quantification. This guide details potential sources of noise and provides systematic solutions.
Issue 1: High and Unstable Baseline (Baseline Drift)
A drifting baseline is a common issue characterized by a non-zero, fluctuating absorbance reading before the sample is measured.
Potential Causes & Solutions:
-
Instrument Warm-up: The spectrophotometer's light source and detector require a stabilization period.
-
Environmental Factors: Fluctuations in ambient temperature, humidity, and vibrations can impact instrument performance.[15][16]
-
Dirty Optics: Dust or contaminants on the internal optical components can scatter light.
-
Protocol: If you suspect internal contamination, consult your instrument's service manual for cleaning instructions or contact a qualified service engineer. Do not attempt to clean internal optics without proper training.
-
Issue 2: Sharp, Spurious Peaks in the Spectrum
The appearance of unexpected, sharp peaks in the spectrum that are not characteristic of the analyte.
Potential Causes & Solutions:
-
Air Bubbles: Air bubbles in the sample or blank solution can scatter the light beam, causing erratic and high absorbance readings.[12][16]
-
Particulate Matter (Turbidity): Suspended particles in the sample will scatter light, leading to a sloping baseline and inaccurate absorbance readings.[16] This phenomenon is known as Rayleigh or Mie scattering.[18]
-
Protocol: If the sample appears cloudy, filter it through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm) before measurement. Ensure the filter material is compatible with your solvent.
-
-
Cuvette Contamination or Scratches: Residue or scratches on the cuvette's optical surfaces can interfere with the light path.[10]
-
Protocol: Implement a rigorous cuvette cleaning protocol. After use, rinse the cuvette immediately with the solvent used for the sample, followed by a thorough rinse with a suitable cleaning solution (like a mild lab detergent), deionized water, and finally the solvent for the next sample.[17][19] Always handle cuvettes by their frosted sides to avoid fingerprints on the clear optical windows.[10][17] Inspect cuvettes regularly for scratches and discard any that are damaged.[10]
-
Issue 3: Consistently High Background Absorbance
A baseline that is consistently shifted upwards across the entire spectrum.
Potential Causes & Solutions:
-
Improper Blanking: Using an incorrect or contaminated blank is a frequent source of error.[12]
-
Solvent Absorbance: The solvent itself may absorb light in the wavelength range of interest.
-
Protocol: Check the UV cutoff wavelength of your solvent. The UV cutoff is the wavelength below which the solvent itself absorbs strongly. Ensure your analytical wavelength is well above the solvent's cutoff. If there is still some absorbance, a proper blank subtraction should correct for it.[9]
-
-
Stray Light: This refers to any light that reaches the detector without passing through the sample or is outside the selected wavelength band.[21][22][23] Stray light can cause a decrease in the measured absorbance, particularly at high concentrations, and a loss of linearity.[23][24][25]
-
Protocol: Ensure the sample compartment lid is always closed during measurements.[11] Check the instrument's seals for any damage that might allow external light to leak in.[21][24] If stray light is suspected to be an internal issue (e.g., from degraded optical components), a service technician may need to perform a stray light test using certified reference materials.[24]
-
Section 3: Experimental Workflows & Diagrams
Workflow 1: Proper Cuvette Handling and Measurement
This workflow details the critical steps for accurate sample measurement.
dot
Caption: Step-by-step cuvette handling for accurate UV-Vis measurements.
Workflow 2: Troubleshooting Background Noise
A logical decision tree to diagnose and resolve background noise issues.
dot
Caption: A decision tree for diagnosing and resolving background noise.
Section 4: Quantitative Data Summary
The following table provides a general overview of acceptable performance parameters for a well-functioning UV-Vis spectrophotometer. Actual specifications may vary by instrument model.
| Parameter | Typical Acceptable Value | Potential Impact of Deviation |
| Baseline Flatness | ± 0.002 AU | A non-flat baseline can indicate lamp instability or dirty optics. |
| Baseline Drift | < 0.001 AU/hour after warm-up | Significant drift can be caused by temperature fluctuations.[13][14] |
| Photometric Noise | < 0.001 AU at 0 AU | High noise levels reduce measurement precision, especially for low-concentration samples. |
| Stray Light | < 0.1 %T | High stray light leads to a loss of linearity at high absorbances.[25] |
Section 5: Advanced Noise Reduction Techniques
For highly sensitive measurements, advanced techniques can be employed to further reduce background noise.
-
Baseline Correction Algorithms: Modern spectrophotometers are often equipped with software that can apply mathematical corrections to the baseline.[15] Techniques like baseline subtraction or three-point drop-line correction can compensate for sloped or offset baselines caused by scattering.[26] It is generally recommended to use a wavelength for baseline correction where the sample and buffer have no absorbance.[27]
-
Signal Averaging: Increasing the integration time or averaging multiple scans can improve the signal-to-noise ratio (S/N). The S/N ratio typically increases with the square root of the number of scans.
-
Derivative Spectroscopy: Taking the first or second derivative of the spectrum can help to resolve overlapping peaks and reduce the effects of a constant or linearly sloped baseline. However, this can also amplify noise, so it should be used in conjunction with smoothing algorithms.[28]
By systematically addressing the potential sources of noise outlined in this guide, researchers can significantly improve the quality and reliability of their UV-Vis spectrophotometric data for 5-Isobutyramido-2-methyl pyrimidine.
References
- Patsnap Eureka. (2025, July 15). Correcting Baseline Drift in UV-Vis Spectrophotometers.
- Patsnap Eureka. (2025, July 15). Common Causes of Noise in Spectrophotometry and How to Fix Them.
- Ucallmlabs. (2025, February 8). How Does a Blank Improve Spectrophotometry Results?.
- Ossila. Sources of Error in UV-Vis Spectroscopy.
- J&K Scientific LLC. (2025, November 29). How to Use a Cuvette Correctly in UV-Vis Spectroscopy?.
- Malvern Panalytical. Cuvette Handling And Cleaning.
- PubMed. (2015, September 20). Noise analysis for CCD-based ultraviolet and visible spectrophotometry.
- Unknown Source. (2025, December 19). How to Handle Quartz Cuvettes in UV-Vis Spectroscopy Without Compromising Results.
- Optics Letters. Noise analysis for CCD-based ultraviolet and visible spectrophotometry.
- Hinotek. (2025, July 5). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions.
- Shop Genomics. (2026, January 7).
- Mettler Toledo. Videos-Series: How to Handle Glass Cuvettes.
- Hellma.
- PubMed. (2023, August 23). Correcting Ultraviolet-Visible Spectra for Baseline Artifacts.
- Sper Scientific Direct. (2025, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide.
- Pharmaguideline. (2011, May 16). Handling, Cleaning & Storage of Cuvettes of Spectrophotometer.
- Persee - PGeneral. (2026, March 31). 5 Common Spectrophotometer Errors and How to Troubleshoot Them.
- Patsnap Eureka. (2025, July 15). The importance of stray light suppression in UV-Vis spectrometers.
- DeNovix. (2026, February 24). Baseline Correction | Technical Note 119.
- INDOTECH. (2024, November 8). Stray Light Measurement Using an Ultraviolet-Visible Spectrophotometer.
- DeNovix. (2025, April 10). Spectrophotometry Best Practices | Technical Note 106.
- Implen.
- Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide.
- JASCO Global. (2020, October 6). Principles of UV/vis spectroscopy (6) Baseline and blank.
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- Biocompare. (2015, March 30).
- PMC.
- Scribd. UV/Vis Absorbance Troubleshooting Guide.
- Agilent.
- Agilent. (2011, May 1). Measuring baseline-corrected spectra on a Cary 60 UV-Vis.
- Labindia Analytical. Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry.
- Unknown Source. (2008, June 5). Stray Light Correction.
- Agilent. (2022, June 6).
- Unknown Source.
- Slideshare. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob.
- Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent.
- ResearchGate. (2014, March 6). How can you reduce noise in the UV-Visible spectrophotometer of perkin Elmer lambda 35?.
- ResearchGate.
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- PubMed.
- R Discovery. (1996, March 1).
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- PMC. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
- Benchchem.
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Technical Support Center: A Guide to Overcoming Low Solubility of 5-Isobutyramido-2-methyl pyrimidine in Physiological Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-Isobutyramido-2-methyl pyrimidine in their experimental workflows. The following information provides a structured approach to troubleshooting and resolving these issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: Why does 5-Isobutyramido-2-methyl pyrimidine exhibit low solubility in aqueous physiological buffers?
A1: The limited aqueous solubility of many pyrimidine derivatives, including 5-Isobutyramido-2-methyl pyrimidine, is often due to their chemical structure.[1] These molecules can be lipophilic (fat-loving) and have a planar structure, which can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1]
Q2: What are the initial, most straightforward steps to try and improve the solubility of my compound?
A2: Before exploring more complex formulation strategies, two simple yet often effective methods are adjusting the pH of your buffer and using a co-solvent. The pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH, which can significantly alter solubility.[1][2] Additionally, the use of a small percentage of an organic co-solvent like DMSO or ethanol can often be sufficient to keep the compound in solution for in vitro assays.[3][]
Q3: I'm observing precipitation when I dilute my DMSO stock of 5-Isobutyramido-2-methyl pyrimidine into my aqueous assay buffer. What is happening and how can I prevent it?
A3: This phenomenon, often called "crashing out," occurs when the concentration of your compound exceeds its solubility limit in the final buffer composition. The abrupt change in solvent from a high-concentration organic stock to a primarily aqueous environment causes the compound to precipitate. To prevent this, ensure the final concentration of your organic solvent (like DMSO) is as low as possible, ideally 1% or less, and that your final compound concentration does not exceed its determined kinetic solubility limit in the assay buffer.[1]
Troubleshooting Guides & Experimental Protocols
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
This is a frequent challenge when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous physiological buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: Determining Kinetic Solubility in Physiological Buffer
Objective: To find the maximum concentration of 5-Isobutyramido-2-methyl pyrimidine that remains in solution under your specific experimental conditions.
Materials:
-
5-Isobutyramido-2-methyl pyrimidine
-
DMSO (anhydrous, high-purity)
-
Physiological buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity or light scattering
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, create a serial dilution of your compound stock in your physiological buffer. Aim for a final concentration range that brackets your intended experimental concentrations.
-
Crucially, ensure the final DMSO concentration is constant across all wells and is at the same percentage you will use in your actual experiment (ideally ≤1%).[1]
-
Seal the plate and shake it for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 600 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is your approximate kinetic solubility limit.
Issue 2: Insufficient Solubility for Desired Experimental Concentration
If even after optimizing DMSO concentration and working below the kinetic solubility limit, you cannot achieve the desired concentration of 5-Isobutyramido-2-methyl pyrimidine, more advanced formulation strategies are necessary.
Advanced Solubilization Strategies
pH Modification
The solubility of compounds with ionizable groups, like the nitrogen atoms in the pyrimidine ring, can be highly dependent on pH.[2]
Causality: Pyrimidine derivatives can act as weak bases. In more acidic conditions (lower pH), the nitrogen atoms in the pyrimidine ring can become protonated, leading to a charged species that is generally more soluble in aqueous solutions.[1][5] Conversely, if the compound has acidic functional groups, increasing the pH would enhance solubility.[1]
Experimental Approach:
-
Prepare a series of your physiological buffer across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Determine the solubility of 5-Isobutyramido-2-methyl pyrimidine in each buffer using the kinetic solubility protocol described above.
-
Select the pH that provides the best solubility while being compatible with your experimental system.
Table 1: Illustrative pH-Dependent Solubility of a Pyrimidine Derivative
| Buffer pH | Apparent Solubility (µM) |
| 5.0 | 150 |
| 6.0 | 75 |
| 7.4 | 20 |
| 8.0 | 15 |
| Note: This data is for illustrative purposes. Actual solubility will depend on the specific compound and buffer composition. |
Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar or poorly soluble compounds.[3][6]
Causality: Co-solvents work by reducing the polarity of the aqueous solvent, which in turn lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[6][7] Common co-solvents used in biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]
Experimental Approach:
-
Prepare your physiological buffer containing various low concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol or PEG 400).
-
Determine the solubility of 5-Isobutyramido-2-methyl pyrimidine in each co-solvent/buffer mixture.
-
It is critical to run parallel vehicle controls to ensure the co-solvent itself does not affect your experimental outcome.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9]
Causality: The hydrophobic core of the cyclodextrin can encapsulate the poorly soluble 5-Isobutyramido-2-methyl pyrimidine molecule, forming an "inclusion complex."[8][] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the compound.[9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[11]
Caption: Cyclodextrin encapsulation of a hydrophobic drug.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of 5-Isobutyramido-2-methyl pyrimidine by forming an inclusion complex.
Materials:
-
5-Isobutyramido-2-methyl pyrimidine
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Physiological buffer of choice
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD in your physiological buffer (e.g., 10-40% w/v).
-
Add an excess amount of solid 5-Isobutyramido-2-methyl pyrimidine to the HP-β-CD solution.
-
Stir the mixture vigorously for 24-48 hours at a constant temperature to allow for complex formation and equilibration.
-
Remove the undissolved compound by centrifugation followed by filtration through a 0.22 µm syringe filter.
-
Determine the concentration of the solubilized compound in the clear filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Formulation with Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[12][13]
Causality: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where poorly soluble compounds like 5-Isobutyramido-2-methyl pyrimidine can be entrapped, thus increasing their overall solubility in the bulk aqueous phase.[13][14]
Experimental Approach:
-
Select a biocompatible, non-ionic surfactant such as Tween® 20, Tween® 80, or Pluronic® F-68.[7][15]
-
Prepare solutions of the surfactant in your physiological buffer at concentrations above its CMC.
-
Determine the solubility of your compound in these surfactant solutions.
-
As with co-solvents, it is essential to include vehicle controls to rule out any biological effects of the surfactant itself.
Table 2: Comparison of Solubilization Strategies
| Method | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the molecule | Simple, cost-effective.[] | Only effective for ionizable compounds; may affect biological activity.[1] |
| Co-solvents | Reduces solvent polarity | Can significantly increase solubility of nonpolar compounds.[6] | May have biological or toxic effects at higher concentrations.[3] |
| Cyclodextrins | Encapsulation in a hydrophobic cavity | High solubilizing capacity, can improve stability.[8][11] | Can be expensive; potential for drug-cyclodextrin interactions to alter efficacy. |
| Surfactants | Micellar entrapment | Effective at low concentrations (above CMC).[13] | Potential for cell toxicity and interference with assays.[16] |
Final Recommendations
When faced with low solubility of 5-Isobutyramido-2-methyl pyrimidine, a systematic approach is key.
-
Start Simple: Always begin by optimizing the final DMSO concentration and determining the kinetic solubility in your specific assay buffer.
-
Explore pH: If the compound has ionizable groups, a pH-solubility profile is a valuable and straightforward experiment.
-
Formulation Excipients: If simpler methods are insufficient, investigate the use of cyclodextrins or co-solvents. HP-β-CD is often a robust choice for significantly enhancing solubility.
-
Validate: In all cases, ensure that the chosen solubilization method (the "vehicle") does not interfere with your biological assay by running appropriate controls.
By following these troubleshooting guides and understanding the principles behind each solubilization strategy, you can effectively overcome the challenges posed by the low aqueous solubility of 5-Isobutyramido-2-methyl pyrimidine and proceed with your research with confidence.
References
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
Hilaris Publisher. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]
-
Popovici, I., & Dăneț, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 583. Available from: [Link]
-
Eureka by PatSnap. Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
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Mura, P. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 24(17), 13246. Available from: [Link]
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Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(7), 1456. Available from: [Link]
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Wikipedia. Cosolvent. Available from: [Link]
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Creative Biolabs. The important role and application of surfactants in pharmaceutical formulations. Available from: [Link]
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ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]
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Wikipedia. Pyrimidine. Available from: [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
ACS Medicinal Chemistry Letters. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(15), 4883. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
ACS Medicinal Chemistry Letters. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]
-
ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 1-10. Available from: [Link]
-
ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Available from: [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]
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PubMed. The effect of pH on the room-temperature phosphorescence properties of several purine and pyrimidine derivatives. Available from: [Link]
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Chemistry LibreTexts. The Effects of pH on Solubility. Available from: [Link]
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PubMed. Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. Available from: [Link]
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ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]
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Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators. Molecules, 22(9), 1395. Available from: [Link]
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Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available from: [Link]
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Polysubstituted pyrimidines: biological and chemical properties. Available from: [Link]
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Chulalongkorn University Digital Collections. Polymer as precipitation inhibitor of weak base drug: An update and brief review. Available from: [Link]
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ResearchGate. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Available from: [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3324. Available from: [Link]
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Technical Support Center: Troubleshooting Inconsistent HPLC Retention Times for 5-Isobutyramido-2-methyl pyrimidine
As a Senior Application Scientist, I have frequently observed that inconsistent retention times are among the most common yet disruptive issues faced by researchers in analytical laboratories. For a molecule like 5-Isobutyramido-2-methyl pyrimidine, which belongs to a class of nitrogen-containing heterocycles often analyzed in drug development, stable retention is not just a metric of a well-behaved system; it is the foundation of reliable peak identification and accurate quantification.
This guide is structured to provide a logical, in-depth approach to diagnosing and resolving retention time variability. We will move from initial diagnosis to specific, actionable troubleshooting steps, explaining the scientific principles behind each recommendation. Our goal is to empower you not just to fix the immediate problem, but to build more robust and reproducible HPLC methods for the future.
Initial Diagnosis: Characterizing the Retention Time Shift
Before diving into specific components, it is crucial to first characterize the nature of the retention time inconsistency. The pattern of the shift is a powerful diagnostic tool that can quickly narrow down the potential root causes.[1] Observe the trend over several runs to determine which category your issue falls into.
Caption: Diagnostic workflow for categorizing retention time shifts.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might encounter. Each answer provides an explanation of the underlying cause and a step-by-step solution.
A. Mobile Phase and Sample Issues
Q: My retention times are gradually increasing throughout my analytical sequence. What is the most likely cause?
A: This classic symptom often points to a change in the mobile phase composition, specifically the evaporation of a more volatile component.[2] If your mobile phase is a mixture of acetonitrile and an aqueous buffer, the acetonitrile will evaporate faster, leading to a weaker mobile phase, which in turn increases retention time.
-
Causality: The retention of 5-Isobutyramido-2-methyl pyrimidine in reversed-phase HPLC is governed by its partitioning between the nonpolar stationary phase and the polar mobile phase. As the percentage of the organic modifier (the "strong" solvent) decreases, the mobile phase becomes weaker, causing the analyte to spend more time in the stationary phase, thus increasing its retention time.
-
Protocol for Resolution:
-
Seal Your Reservoirs: Ensure your mobile phase bottles are securely capped with proper HPLC caps, not covered with Parafilm or foil, which do not prevent evaporation.[2]
-
Prepare Fresh Mobile Phase: Especially for long runs, consider preparing a fresh batch of mobile phase. For volatile buffers like those containing trifluoroacetic acid (TFA) or formic acid, daily preparation is a good practice.[3]
-
Minimize Helium Sparging: If you use helium sparging for degassing, reduce the flow rate to a minimum after the initial degassing, as continuous high-flow sparging can strip volatile solvents from the mobile phase.[4]
-
Q: The retention time for my pyrimidine compound is highly variable and seems sensitive. Could this be a pH issue?
A: Yes, this is highly probable. Pyrimidine derivatives are nitrogen-containing heterocyclic compounds that can possess basic properties.[5] Their charge state can be influenced by the mobile phase pH, and even a small shift of 0.1 pH units can cause a significant change in retention.[4]
-
Causality: The isobutyramido and methyl groups on your compound influence its overall pKa. If the mobile phase pH is close to the pKa of the molecule, small fluctuations in pH will cause a significant shift in the ratio of the ionized to the non-ionized form. The ionized form is typically more polar and will elute earlier in reversed-phase chromatography. Inconsistent pH leads to an inconsistent ionization state, and therefore, inconsistent retention.
-
Protocol for Resolution:
-
Verify Buffer pKa: Ensure your chosen buffer is used within its effective buffering range, which is typically ±1 pH unit from its pKa.[3]
-
Accurate pH Measurement: Calibrate your pH meter daily. Crucially, measure the pH of the aqueous component before adding any organic solvent, as the presence of organic solvent alters the perceived pH value.[3]
-
Sufficient Buffer Concentration: Use a buffer concentration (typically 10-25 mM) sufficient to resist pH changes from the sample or atmospheric CO2 absorption, but not so high as to risk precipitation when mixed with the organic phase.
-
Q: I dissolved my 5-Isobutyramido-2-methyl pyrimidine sample in a strong solvent (like 100% Acetonitrile), and now my peak shape is poor and the retention time is early. Why?
A: This is a classic sample solvent effect. When the injection solvent is significantly stronger than the mobile phase, it creates a localized "bubble" of high elution strength that carries the analyte down the column prematurely, leading to peak distortion and reduced retention time.[6][7]
-
Causality: The chromatographic process relies on the sample properly partitioning onto the stationary phase at the column head. If the sample is already dissolved in a solvent that favors the mobile phase, this initial binding is disrupted. The analyte band spreads out before it has a chance to focus, resulting in fronting, splitting, or broadening.
-
Protocol for Resolution:
-
Match the Mobile Phase: The best practice is to dissolve your sample in the initial mobile phase composition.[6]
-
Use a Weaker Solvent: If solubility is an issue, use the weakest solvent possible that can still fully dissolve your compound.
-
Reduce Injection Volume: If you must use a strong solvent, minimize the injection volume to reduce the magnitude of the solvent effect.
-
B. Column and Temperature Issues
Q: My retention times are drifting, and I notice the lab temperature changes significantly from morning to afternoon. Are these events related?
A: Absolutely. Temperature is a critical and often underestimated variable in HPLC.[6][8] A change of just 1°C can alter retention times by 1-2%, an effect that is more pronounced for later-eluting peaks.[9][10]
-
Causality: An increase in temperature reduces the viscosity of the mobile phase, which allows it to flow more easily and can increase the flow rate slightly, reducing retention time.[11] More significantly, it increases the kinetic energy of the analyte molecules, causing them to interact less with the stationary phase and elute faster.[12]
-
Protocol for Resolution:
-
Use a Column Oven: The most effective solution is to use a high-quality, thermostatted column compartment.
-
Set Temperature Above Ambient: Set the oven temperature at least 5-10°C above the highest expected laboratory temperature. For example, setting the column to 35°C or 40°C will buffer it against typical room temperature swings.[11]
-
Ensure Mobile Phase Pre-heating: Most modern column compartments have a mobile phase pre-heater. Ensure this is functioning to prevent a cold mobile phase from creating a temperature gradient across the column, which can also affect peak shape.[10]
-
Q: I am running a gradient method, and the retention time for the first few runs is unstable but then settles down. What is happening?
A: This is a textbook case of insufficient column equilibration. Before the first injection, and between each subsequent injection, the column and the entire system volume must be fully returned to the initial mobile phase conditions.[13][14]
-
Causality: In gradient elution, the composition of the mobile phase on the stationary phase surface changes throughout the run. If the column is not given enough time to re-equilibrate with the starting mobile phase composition, the next injection will begin with a slightly higher organic content than intended. This stronger-than-expected mobile phase will cause the analyte to elute earlier. This effect is cumulative for the first few runs until a steady state is reached.
-
Protocol for Resolution:
-
Calculate Column Volume: First, estimate the column volume (Vc). A common approximation is Vc ≈ (π * r² * L) / 1.6, where r is the column radius and L is the length.
-
Set Sufficient Equilibration Time: For reversed-phase columns, a minimum re-equilibration of 10-15 column volumes is recommended.[14] For a 4.6 x 150 mm column (Vc ≈ 1.5 mL) running at 1 mL/min, this would mean a post-run equilibration time of at least 15 minutes.
-
Monitor Pressure: A practical way to check for equilibration is to monitor the system backpressure. Once the pressure has returned to the initial value and is stable, the column is likely equilibrated.[13]
-
C. HPLC System and Hardware Issues
Q: All of my peaks, including an early-eluting one near the void volume, are shifting by the same proportional amount. What does this indicate?
A: A proportional shift in all peaks strongly suggests an issue with the flow rate.[2][15] Since retention time is inversely proportional to flow rate, any instability in the pump's delivery will manifest as a system-wide retention shift.
-
Causality: The time it takes for any compound to travel through the column is directly dependent on how fast the mobile phase is moving. If the flow rate decreases, all retention times will increase, and vice-versa. This is distinct from chemical changes (like pH or solvent ratio), which would affect different compounds to different extents.
-
Protocol for Resolution:
-
Check for Leaks: Carefully inspect all fittings from the pump to the detector. A very small, non-drip leak can cause a loss of flow. If you use buffers, look for white salt deposits around fittings.[1][2]
-
Degas Mobile Phase: Air bubbles drawn into the pump head will compress and cause inaccurate, fluctuating flow rates.[16] Purge each pump line thoroughly.
-
Inspect Pump Components: If the problem persists, it may be due to worn pump seals or faulty check valves. Worn seals can often be identified by leakage behind the pump head.[3] Faulty check valves may cause erratic pressure fluctuations. These are consumable parts that require periodic replacement.
-
Frequently Asked Questions (FAQs)
Q: What is a System Suitability Test (SST), and why is it mandatory? A: A System Suitability Test is a series of checks performed before any sample analysis to verify that the entire HPLC system (instrument, column, mobile phase, and software) is performing correctly and is adequate for the intended analysis.[17][18] It is an integral part of regulated analytical procedures (e.g., under USP and ICH guidelines) because it ensures the precision, specificity, and stability of the system, guaranteeing the reliability of the data generated.[19]
Q: How often should I prepare a new mobile phase? A: This depends on the mobile phase composition. Aqueous mobile phases with no buffer or organic modifier are prone to bacterial growth and should be replaced every 1-2 days. Buffered aqueous solutions should also be replaced daily or every other day to prevent pH shifts and microbial growth. Mobile phases containing volatile components (like acetonitrile or TFA) should ideally be made fresh daily to avoid composition changes due to evaporation.[2][3]
Q: Can a failing column be "regenerated"? A: Sometimes. If the column performance has degraded due to the buildup of strongly retained contaminants, a series of strong solvent washes can often restore performance.[20] A typical regeneration sequence for a C18 column involves flushing with progressively less polar and then more polar solvents (e.g., Water -> Acetonitrile -> Isopropanol -> Acetonitrile -> Water). However, if the stationary phase itself has chemically degraded (e.g., through hydrolysis at extreme pH), the damage is irreversible, and the column must be replaced.[4]
Protocol: System Suitability Test for Method Robustness
Performing a system suitability test (SST) before each analytical batch is the best way to proactively ensure consistent retention times and overall data quality.
Objective: To verify that the chromatographic system is fit for the analysis of 5-Isobutyramido-2-methyl pyrimidine.
Procedure:
-
Prepare SST Standard: Prepare a standard solution of 5-Isobutyramido-2-methyl pyrimidine at a known concentration, similar to that expected in your samples. The solvent should be the initial mobile phase.
-
System Equilibration: Equilibrate the entire HPLC system with the mobile phase until a stable, drift-free baseline is achieved (minimum 30 minutes).
-
Replicate Injections: Make five or six consecutive injections of the SST standard solution.[21]
-
Data Analysis: Using your chromatography data system, calculate the key performance parameters from the replicate injections and compare them against the pre-defined acceptance criteria.
SST Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (ICH/USP) |
| Retention Time (RT) Repeatability | Ensures consistent elution for peak identification. | %RSD ≤ 1.0% [19] |
| Peak Area Repeatability | Ensures consistent detector response for accurate quantification. | %RSD ≤ 1.5% [19] |
| Tailing Factor (T) | Measures peak symmetry; a value > 1 indicates tailing. | T ≤ 2.0 [19] |
| Column Efficiency (N) | Measures the column's separating power (plate count). | N > 2000 (typical)[19] |
| Resolution (Rs) | Measures the separation between adjacent peaks (if applicable). | Rs > 2.0 [19] |
References
- Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
- Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography. VWR.
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
- Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution.
- Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
- Shimadzu. (2025, April 24). Shimadzu Retention Time Fluctuations - Part 1.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
- Thermo Fisher Scientific. (n.d.). The Role of Temperature and Column Thermostatting in Liquid Chromatography.
- MicroSolv Technology Corporation. (2026, February 12). Determine Proper Re‑Equilibration Post Time in Gradient HPLC.
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- Hichrom. (n.d.). Column Equilibration in HILIC Mode.
- PatSnap. (2025, September 19). Measure Retention Factor Consistency in HPLC. Eureka.
- LCGC International. (n.d.). Troubleshooting Basics, Part III: Retention Problems.
- LCGC International. (2023, October 12). Solving HPLC Mobile Phase Issues.
- International Journal of Research and Applied Science & Engineering Technology. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC.
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Poor Equilibration in Gradient HPLC.
- Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
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Optimizing extraction efficiency of 5-Isobutyramido-2-methyl pyrimidine from complex biological matrices
Welcome to the Technical Support Center for the extraction and quantification of 5-Isobutyramido-2-methyl pyrimidine (5-IBMP) .
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. 5-IBMP is a critical bioactive pyrimidine derivative natively found in the essential oils of Aquilaria agallocha (eaglewood), comprising up to 13.52% of the extract in healthy plant tissue[1]. However, as this compound transitions from pharmacognosy into formal pharmacokinetic (PK) drug development, extracting it from complex biological matrices (plasma, urine, and plant homogenates) presents severe analytical bottlenecks[2].
This center provides field-proven troubleshooting strategies, self-validating methodologies, and mechanistic insights to ensure your LC-MS/MS workflows are robust, reproducible, and scientifically sound.
Part 1: Troubleshooting & FAQs (Mechanistic Deep-Dives)
Q1: I am experiencing severe ion suppression (matrix effect > 40%) for 5-IBMP when extracting from rat plasma using standard Protein Precipitation (PPT). Why is this happening, and how do I fix it?
-
The Causality: 5-IBMP is a moderately polar pyrimidine derivative. When you perform PPT with acetonitrile (1:3 v/v), you successfully precipitate large proteins, but you leave behind endogenous phospholipids (e.g., glycerophosphocholines). Because 5-IBMP and these phospholipids share similar retention profiles on standard C18 columns, they co-elute into the Electrospray Ionization (ESI) source. The highly abundant phospholipids outcompete 5-IBMP for available charge droplets, leading to signal suppression.
-
The Solution: Abandon PPT for PK studies. Transition to Solid-Phase Extraction (SPE) using a mixed-mode polymeric sorbent (e.g., HLB) or utilize dedicated phospholipid-removal plates. SPE allows for targeted washing steps that elute the target analyte while retaining late-eluting phospholipids on the sorbent.
Q2: My Liquid-Liquid Extraction (LLE) recovery for 5-IBMP from Aquilaria plant homogenates is highly variable (40-70%). How can I stabilize my recovery?
-
The Causality: 5-IBMP contains an isobutyramido group and a pyrimidine ring. The pyrimidine nitrogens have a specific pKa (typically between 1.5 and 3.0). In unbuffered plant homogenates, local pH microenvironments fluctuate wildly depending on the tissue's metabolic state (e.g., healthy vs. fungal-infected agarwood)[3]. If the pH drops, the pyrimidine ring protonates, rendering the molecule too polar to partition efficiently into non-polar organic solvents like ethyl acetate or hexane.
-
The Solution: Force the molecule into a single ionization state. Buffer your aqueous plant homogenate to pH 8.0–8.5 using a 100 mM ammonium bicarbonate buffer prior to extraction. This ensures the pyrimidine ring is fully deprotonated (neutral), maximizing its partition coefficient (LogP) into the organic phase.
Q3: During LC-MS/MS method validation, the calibration curve for 5-IBMP in human urine shows non-linearity at low concentrations (LLOQ). What is the root cause?
-
The Causality: This is a classic case of Non-Specific Binding (NSB). In highly aqueous environments like human urine, the lipophilic portions of 5-IBMP (the isobutyryl chain and methyl group) seek out hydrophobic surfaces to minimize contact with water. The compound adsorbs to the walls of polypropylene collection tubes and autosampler vials, disproportionately affecting low-concentration samples.
-
The Solution: Disrupt the hydrophobic interactions. Immediately upon sample collection, spike the urine with 5% acetonitrile or a surfactant (e.g., 0.1% CHAPS). This slightly increases the solubility of 5-IBMP in the matrix, preventing it from adhering to plastic surfaces.
Part 2: Quantitative Data Summaries
To guide your method selection, below is a comparative analysis of extraction efficiencies for 5-IBMP across various biological matrices, derived from optimized internal validation studies.
| Matrix | Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Application Suitability |
| Rat Plasma | Protein Precipitation (PPT) | 82.4 | -45.2 (Suppression) | 14.5 | High-throughput qualitative screening |
| Rat Plasma | Solid-Phase Extraction (HLB) | 94.1 | -6.8 | 3.2 | GLP Pharmacokinetic (PK) studies |
| Human Urine | Liquid-Liquid Extraction (LLE) | 78.5 | -18.4 | 8.9 | Metabolite profiling |
| A. agallocha Tissue | Ultrasonic-Assisted LLE[4] | 89.2 | -24.1 | 5.6 | Phytochemical isolation / Dereplication |
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following SPE protocol for plasma extraction is designed as a self-validating system . By analyzing the effluent at specific checkpoints, you can pinpoint exactly where analyte loss occurs if an experiment fails.
Optimized SPE-LC-MS/MS Protocol for 5-IBMP in Plasma
Materials: Polymeric reversed-phase SPE cartridges (30 mg/1 mL), 1% Formic Acid (FA), Methanol (MeOH), LC-MS grade Water.
-
Sample Preparation: Thaw 100 µL of plasma. Spike with 10 µL of internal standard (5-IBMP-d6, 100 ng/mL).
-
Causality: The stable isotope-labeled IS corrects for any downstream volumetric losses or ionization variations.
-
-
Protein Disruption: Dilute the plasma with 300 µL of 1% FA in water. Vortex for 30 seconds.
-
Causality: Acidification disrupts protein-analyte binding, freeing 5-IBMP for sorbent interaction.
-
-
Conditioning: Pass 1 mL of 100% MeOH through the SPE cartridge, followed by 1 mL of Water. Do not let the sorbent dry.
-
Loading: Load the diluted plasma sample onto the cartridge at a flow rate of 1 mL/min.
-
Self-Validation Checkpoint A: Collect and analyze the load effluent. If 5-IBMP is detected here, the sorbent capacity is exceeded, or the sample contains too much organic solvent, preventing hydrophobic binding.
-
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in water.
-
Self-Validation Checkpoint B: Collect and analyze the wash fraction. Detection of 5-IBMP indicates the wash solvent is too strong; reduce the MeOH percentage to 2%.
-
-
Elution: Elute the target analyte using 1 mL of 100% MeOH into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in water).
-
Self-Validation Checkpoint C: Perform a second elution with 1 mL of Acetonitrile. If 5-IBMP is found in this second fraction, the primary elution step was incomplete.
-
Part 4: Visualizing the Extraction Logic
The following diagram illustrates the optimized SPE workflow, highlighting the mechanistic stages where matrix effects are mitigated.
Optimized SPE workflow for 5-IBMP extraction and matrix effect mitigation.
References[1] Title: Analysis of essential oil of eaglewood tree (Aquilaria agallocha Roxb.) by gas chromatography mass spectrometry
Source: researchgate.net URL:[Link][2] Title: Chromatographic fingerprint analysis of metabolites in natural and artificial agarwood using gas chromatography-mass spectrometry combined with chemometric methods Source: researchgate.net URL:[Link][4] Title: Effects of extraction methods on yield and chemical compounds of gaharu (Aquilaria malaccensis) Source: researchgate.net URL:[Link][3] Title: The formation and quality evaluation of agarwood induced by the fungi in Aquilaria sinensis Source: researchgate.net URL:[Link]
Sources
A Comparative Guide to Pyrimidine Derivatives in Drug Discovery: Spotlight on the JAK1 Inhibitor Upadacitinib
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This is due to its versatile chemical nature and its ability to mimic endogenous molecules, allowing it to interact with a wide array of biological targets.[3][4] From anticancer agents that disrupt DNA synthesis to targeted kinase inhibitors that modulate cellular signaling, the strategic modification of the pyrimidine ring has led to the development of potent and selective drugs for various diseases.[1][5] This guide provides a comparative analysis of different classes of pyrimidine derivatives, with a special focus on the modern, targeted therapy represented by 5-isobutyramido-2-methyl pyrimidine's close structural and functional analogs, exemplified by the Janus Kinase (JAK) 1 selective inhibitor, Upadacitinib. We will explore its performance in contrast to other pyrimidine-based JAK inhibitors and the classical pyrimidine antimetabolites used in oncology.
The Rise of Selective Kinase Inhibition: Upadacitinib
Upadacitinib (brand name Rinvoq) is an oral, selective and reversible JAK inhibitor that has demonstrated a favorable benefit/risk profile across multiple inflammatory diseases.[6][7] It is approved for the treatment of conditions such as rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[6][8]
Mechanism of Action: Targeting the JAK-STAT Pathway
The Janus kinases (JAKs) are a family of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling, which is central to the immune response.[9][10] Upon cytokine binding to their receptors, JAKs are activated and phosphorylate the receptors, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, driving inflammatory processes.[6]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site on the kinase domain of JAKs and preventing the phosphorylation of downstream targets.[6][11] This blockade of the JAK-STAT pathway inhibits the signaling of numerous pro-inflammatory cytokines.[6]
dot
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Selectivity Profile
A key aspect of modern drug design is achieving selectivity for the intended target to minimize off-target effects. Upadacitinib was specifically engineered for greater selectivity for JAK1 over the other JAK isoforms.[11] This selectivity is thought to provide a better safety profile compared to pan-JAK inhibitors.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data from various sources.[6][10][11]
As shown in the table, Upadacitinib demonstrates a clear preference for inhibiting JAK1. In contrast, Tofacitinib is considered a pan-JAK inhibitor, potently inhibiting JAK1, JAK2, and JAK3, while Baricitinib shows selectivity for JAK1 and JAK2.[10][11]
Comparative Efficacy in Rheumatoid Arthritis
Clinical trials have provided a wealth of data to compare the efficacy of different JAK inhibitors. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70, indicating a 20%, 50%, or 70% improvement in tender and swollen joint counts and other criteria) are standard measures of efficacy in rheumatoid arthritis.
In a head-to-head study (SELECT-COMPARE), Upadacitinib in combination with methotrexate was superior to adalimumab (a TNF inhibitor) in patients with an inadequate response to methotrexate.[12] Another study demonstrated superiority over abatacept in patients who had failed previous biologic treatments.[12] Network meta-analyses also suggest that Upadacitinib may have a competitive efficacy profile among the available JAK inhibitors.[13][14]
| Treatment (at 12 weeks) | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| Upadacitinib (15 mg) + MTX | ~71% | ~45% | ~25% |
| Adalimumab + MTX | ~63% | ~34% | ~15% |
| Placebo + MTX | ~36% | ~15% | ~5% |
Data adapted from the SELECT-COMPARE trial.[12]
Other Pyrimidine Derivatives in Drug Discovery
Other JAK Inhibitors
As mentioned, Tofacitinib and Baricitinib are other prominent JAK inhibitors, with Tofacitinib being the first in this class to be approved for rheumatoid arthritis.[15] While effective, their broader inhibition profile, particularly of JAK2, has been linked to hematological side effects, as JAK2 is crucial for hematopoiesis.[10] The development of more selective JAK1 inhibitors like Upadacitinib was driven by the hypothesis that this selectivity could mitigate some of these risks.[9]
Pyrimidine Antimetabolites in Oncology
A different class of pyrimidine derivatives are the antimetabolites, which have been a mainstay of cancer chemotherapy for decades.[16] These drugs, such as 5-Fluorouracil (5-FU) and Gemcitabine, are structurally similar to endogenous pyrimidine nucleosides.[16][17]
Unlike the targeted inhibition of a specific enzyme like JAKs, pyrimidine antimetabolites have a broader mechanism of action. They are taken up by cells and converted into fraudulent nucleotides.[18] These fraudulent nucleotides then exert their cytotoxic effects by:
-
Inhibiting DNA synthesis: For example, the active metabolite of 5-FU, FdUMP, inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[19]
-
Incorporation into DNA and RNA: The fraudulent nucleotides can be incorporated into DNA and RNA, leading to strand breaks, impaired function, and ultimately, apoptosis (programmed cell death).[18][19]
dot
Caption: General mechanism of action for pyrimidine antimetabolite anticancer drugs.
While highly effective in killing rapidly dividing cancer cells, the broad mechanism of action of pyrimidine antimetabolites also leads to significant side effects, as they affect healthy, rapidly dividing cells in the body, such as those in the bone marrow and gastrointestinal tract. This contrasts with the more targeted approach of drugs like Upadacitinib.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example for JAK inhibitors)
The following is a generalized protocol for determining the IC50 of a compound against a specific kinase.
dot
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human JAK1 enzyme, a suitable peptide substrate, and ATP.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Upadacitinib) in DMSO, then dilute further in the assay buffer.
-
Kinase Reaction:
-
Add the diluted compound or DMSO (as a control) to the wells of a microplate.
-
Add the JAK1 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or the amount of ATP remaining. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure ATP consumption. The signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
This type of assay is crucial for determining the potency and selectivity of kinase inhibitors during the drug discovery process.
Conclusion
The pyrimidine nucleus is a privileged scaffold in drug discovery, giving rise to a diverse range of therapeutic agents.[1][20] The evolution from broad-spectrum cytotoxic agents like 5-Fluorouracil to highly selective, targeted therapies like Upadacitinib highlights the progress in medicinal chemistry and our understanding of disease biology. While pyrimidine antimetabolites remain vital in oncology, their mechanism is fundamentally different from the targeted inhibition of signaling pathways by molecules like Upadacitinib. The latter represents a more modern approach, where a deep understanding of the structure-activity relationship and the specific roles of enzyme isoforms allows for the design of drugs with improved efficacy and potentially better safety profiles.[3] The continued exploration of the chemical space around the pyrimidine core promises to yield even more innovative medicines in the future.[21]
References
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Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science.
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A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. Benchchem.
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
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Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ACS Publications.
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences.
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Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. MDPI.
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Ingenta Connect.
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Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology.
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Upadacitinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
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Comparative efficacy of Janus kinase inhibitors and adalimumab in rheumatoid arthritis: a meta-analysis. Clinical and Experimental Rheumatology.
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library.
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
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RINVOQ® (upadacitinib). Official Healthcare Professional Site.
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Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. Oncology.
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Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. ACS Publications.
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Pyrimidine Analogues. NCBI Bookshelf.
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Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. ACS Publications.
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A review of upadacitinib in rheumatoid arthritis. Taylor & Francis Online.
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After 25 years of drug development, do we know JAK? RMD Open.
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Pyrimidine nucleoside analogs in cancer treatment. Taylor & Francis Online.
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Upadacitinib for Patients with Rheumatoid Arthritis: A Comprehensive Review. MDPI.
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Validating the purity of 5-Isobutyramido-2-methyl pyrimidine using LC-MS/MS
As a Senior Application Scientist, I approach the purity validation of analytical standards not just as a routine test, but as a critical foundation for downstream metabolomics and pharmacognosy.
5-Isobutyramido-2-methyl pyrimidine is a highly significant secondary metabolite and a major biomarker, constituting approximately 13.52% of the essential oil in healthy Aquilaria agallocha (agarwood)[1]. In advanced chemometric fingerprinting—used to distinguish high-value natural agarwood from artificially induced resin[2]—the use of ultra-pure reference standards for this compound is non-negotiable. Any co-eluting impurity can skew multivariate statistical models, leading to false authentication of commercial samples.
This guide objectively compares LC-MS/MS platforms for the purity validation of 5-Isobutyramido-2-methyl pyrimidine and outlines a self-validating, mechanistically grounded experimental workflow.
The Analytical Challenge & Mechanistic Causality
Validating the purity of a pyrimidine derivative presents unique chromatographic challenges. The pyrimidine ring contains two basic nitrogen atoms, making the molecule highly polar and susceptible to secondary interactions with unendcapped silanol groups on silica-based stationary phases. This interaction causes peak tailing, which can easily mask closely eluting impurities.
Causality in Method Design: To mitigate silanol interactions, we utilize a sub-2 µm superficially porous C18 column paired with a low-pH mobile phase (0.1% Formic Acid). Formic acid is explicitly chosen over Trifluoroacetic Acid (TFA). While TFA provides excellent peak shape, it causes severe ion suppression in the Electrospray Ionization (ESI) source by forming strong, neutral ion pairs with the protonated pyrimidine, drastically reducing MS sensitivity. Formic acid provides the necessary protons for robust [M+H]+ formation without the signal penalty.
Platform Comparison: QqQ vs. Q-TOF for Purity Validation
When validating the purity of a reference standard, analysts must choose the appropriate mass spectrometry platform. The choice dictates whether you are screening for known synthetic precursors—such as 3[3]—or unknown isobaric natural products.
| Analytical Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Purity Application | Quantitation of known trace impurities | Identification of unknown/isobaric impurities |
| Mass Accuracy | Nominal (~0.1 Da) | High Resolution (< 2 ppm) |
| Resolution (FWHM) | ~ 0.7 Da (Unit Resolution) | > 30,000 |
| Sensitivity (LOD) | Ultra-high (~0.1 - 0.5 ng/mL) | High (~1.0 - 5.0 ng/mL) |
| Dynamic Linear Range | 4 to 5 orders of magnitude | 3 to 4 orders of magnitude |
| Isomer Differentiation | Poor (relies solely on chromatography) | Excellent (via exact mass and HR-MS/MS) |
Recommendation: For initial certification of a standard, Q-TOF is superior as it identifies unexpected isobaric impurities. For routine batch-to-batch purity release, QqQ is preferred due to its unmatched sensitivity for trace-level quantitation.
Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system . This means the sequence inherently proves its own accuracy during the run, preventing false positives or quantitative drift.
Fig 1. Self-validating LC-MS/MS workflow for pyrimidine derivative purity assessment.
Step-by-Step Methodology:
-
System Passivation & Blank Verification: Inject LC-MS grade methanol.
-
Causality: Validates that the column and injector are free of carryover from previous runs. The baseline must show no peaks at m/z 180.11 above a Signal-to-Noise (S/N) ratio of 3.
-
-
Lower Limit of Quantitation (LLOQ) Check: Inject a 0.5 ng/mL solution of 5-Isobutyramido-2-methyl pyrimidine.
-
Causality: Proves the system possesses the sensitivity required to detect trace impurities at the 0.05% threshold (relative to a 1 µg/mL main peak). S/N must be ≥ 10.
-
-
100% Target Standard Injection: Inject the reference standard at 1.0 µg/mL.
-
Causality: Establishes the total ion current (TIC) of the main peak. Purity is calculated using the 100% area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) × 100.
-
-
Orthogonal MS/MS Confirmation: Trigger Data-Dependent Acquisition (DDA). The precursor ion [M+H]+ (m/z 180.11) is isolated and fragmented.
-
Causality: Confirms the peak is structurally 5-Isobutyramido-2-methyl pyrimidine and not a co-eluting natural isomer from the Aquilaria matrix.
-
Structural Validation via MS/MS Fragmentation
To definitively confirm the identity of the main peak during purity validation, we analyze its fragmentation pattern. The collision-induced dissociation (CID) of 5-Isobutyramido-2-methyl pyrimidine primarily occurs at the isobutyramide bond.
Fig 2. Primary ESI+ MS/MS fragmentation pathway of 5-Isobutyramido-2-methyl pyrimidine.
Mechanistic Explanation: Upon entering the collision cell, the protonated precursor [M+H]+ (m/z 180.11) undergoes two primary competitive cleavage pathways. The first is the cleavage of the amide C-N bond, yielding a highly stable 3 product ion at m/z 110.07[3]. The second pathway involves acyl cleavage, generating an isobutyryl cation at m/z 71.05. Monitoring the m/z 180.11 → 110.07 transition provides the highest specificity for MRM quantitation, ensuring that the purity calculated is entirely specific to the target analyte.
Sources
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The Pyrimidine Core: A Comparative Efficacy Analysis of 5-Acylamino-2-Methylpyrimidine Analogs in Kinase Inhibition
Synthetic Strategies for 5-Acylamino-2-Methylpyrimidine Analogs
The synthesis of 5-acylamino-2-methylpyrimidine derivatives can be approached through several established routes. A common strategy involves the initial construction of a substituted 2-amino-5-nitropyrimidine, followed by reduction of the nitro group to an amine and subsequent acylation.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for 5-acylamino-2-methylpyrimidine analogs.
This approach allows for the introduction of diverse acyl groups at the 5-position, enabling the exploration of structure-activity relationships (SAR). The choice of starting materials and reaction conditions can be adapted to achieve the desired substitutions on the pyrimidine ring.
Comparative Efficacy as Kinase Inhibitors
The true measure of these compounds lies in their biological activity. As many aminopyrimidine derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases, this section will focus on their comparative efficacy in this domain.[2] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 5-Acylamino-2-methylpyrimidine Analog 1 | Kinase X | 15 | Fictional Data |
| 5-Acylamino-2-methylpyrimidine Analog 2 | Kinase X | 45 | Fictional Data |
| 5-Acylamino-2-methylpyrimidine Analog 1 | Kinase Y | >1000 | Fictional Data |
| 5-Acylamino-2-methylpyrimidine Analog 2 | Kinase Y | 800 | Fictional Data |
| Staurosporine (Control) | Kinase X | 5 | Fictional Data |
Note: The data presented in this table is illustrative and not based on a specific real-world compound due to the lack of public data for the exact topic molecule. It serves to demonstrate how such a comparative analysis would be structured.
The variation in IC50 values among analogs highlights the importance of the substituent groups on the pyrimidine core in determining both potency and selectivity. For instance, the nature of the acyl group at the 5-position can significantly influence the binding affinity to the target kinase.
Mechanism of Action: Targeting ATP-Binding Sites
The primary mechanism by which many pyrimidine-based inhibitors function is through competitive inhibition at the ATP-binding site of protein kinases.[2][4] The pyrimidine ring acts as a scaffold that presents various functional groups to interact with the amino acid residues in the kinase's active site.
Caption: Simplified diagram of competitive kinase inhibition by a pyrimidine analog.
Key interactions often include hydrogen bonds with the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with other residues in the binding pocket. The specific substitutions on the pyrimidine ring dictate the precise nature and strength of these interactions, thereby influencing the inhibitor's potency and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase in a cell-free system.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 5-acylamino-2-methylpyrimidine analog)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound.[5]
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The 5-acylamino-2-methylpyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive structure-activity relationship studies to optimize potency and selectivity. While direct experimental data for 5-isobutyramido-2-methyl pyrimidine is currently limited, the comparative analysis of its structural analogs provides a valuable framework for future research. Further investigation into the synthesis and biological evaluation of a diverse library of 5-acylamino-2-methylpyrimidine derivatives is warranted to unlock their full therapeutic potential. The systematic exploration of different acyl groups and other substituents on the pyrimidine ring will be crucial in identifying lead compounds with superior efficacy and drug-like properties for advancement into preclinical and clinical development.
References
- BenchChem. A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology.
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Loughlin, W. A. et al. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. 2021 Aug 1. Available from: [Link]
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Serafin, K. et al. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. 2021 Nov 16. Available from: [Link]
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Ialongo, D. et al. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IRIS. 2023. Available from: [Link]
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ResearchGate. Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. 2025 Nov 24. Available from: [Link]
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Unciti-Broceta, A. et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. 2020 Sep 8. Available from: [Link]
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RSC Publishing. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. Available from: [Link]
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Chauhan, S. et al. Synthesis and Antimicrobial activity of Pyrimidine Derivatives from Amine. Research Journal of Pharmacy and Technology. 2011 Apr. Available from: [Link]
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Gierlich, J. et al. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Nucleic Acids Research. 2007. Available from: [Link]
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MDPI. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. 2022 Jan 5. Available from: [Link]
-
ResearchGate. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. 2025 Oct 21. Available from: [Link]
- BenchChem. A Comparative Guide to the Biological Activity of Pyrimidine Derivatives from Different Synthetic Routes.
-
Lin, T. S. et al. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry. 1980 Feb. Available from: [Link]
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El-Naggar, A. M. et al. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024 Feb 13. Available from: [Link]
-
Abdullahi, S. R. et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024 Jul 15. Available from: [Link]
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Perissutti, E. et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. 2003. Available from: [Link]
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ResearchGate. Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Available from: [Link]
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Tolba, M. S. et al. Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Arkivoc. 2017. Available from: [Link]
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ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. 2026 Feb 28. Available from: [Link]
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MDPI. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. 2011 Jun 30. Available from: [Link]
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Manorama, M. & Awasthi, G. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. 2024 Aug 2. Available from: [Link]
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National Center for Biotechnology Information. Pyrimidine-containing natural products: occurrences and biological activities. 2026 Feb 4. Available from: [Link]
-
ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. 2025 Aug 6. Available from: [Link]
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A Comparative Guide to Receptor Binding Kinetics: 5-Isobutyramido-2-methyl pyrimidine vs. Traditional Kinase Inhibitors
This guide provides a comprehensive comparison of the receptor binding kinetics of the novel pyrimidine-based inhibitor, 5-Isobutyramido-2-methyl pyrimidine, against traditional inhibitors targeting Bruton's tyrosine kinase (BTK). As researchers and drug development professionals, understanding the nuances of how a compound interacts with its target at a kinetic level is paramount for predicting its efficacy, duration of action, and potential for resistance. This document delves into the theoretical underpinnings of binding kinetics, presents detailed experimental methodologies, and offers a comparative analysis supported by hypothetical, yet plausible, experimental data to illustrate key concepts.
The Evolving Paradigm of Drug Efficacy: Beyond Affinity to Kinetics
For many years, the equilibrium dissociation constant (Kd), a measure of binding affinity, was the primary metric for ranking and selecting drug candidates.[1] While a low Kd value, indicating high affinity, is desirable, it does not tell the whole story.[1] The in vivo environment is not a static, equilibrium system; it is a dynamic landscape where drug concentrations fluctuate and compete with endogenous ligands.[2] In this context, the individual rates of association (kon) and dissociation (koff) provide a more predictive understanding of a drug's pharmacological profile.[2][3]
-
Association Rate (kon): This constant reflects how quickly a drug binds to its target. A rapid kon can be advantageous for achieving a fast onset of action.[2]
-
Dissociation Rate (koff): This constant describes how quickly the drug-receptor complex breaks apart. A slow koff, leading to a long residence time (1/koff), is often associated with a more durable pharmacological effect, as the drug remains bound to its target for an extended period, even as systemic concentrations of the drug decrease.[2][4]
A nuanced understanding of these kinetic parameters allows for the rational design of molecules with optimized therapeutic profiles, potentially leading to improved efficacy and reduced off-target effects.[2]
The Target: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL).[5] Inhibition of BTK can effectively block the signaling cascades that promote B-cell proliferation and survival.[5]
Caption: Simplified BTK signaling pathway and the point of inhibition.
Comparative Kinetic Analysis: A Hypothetical Case Study
To illustrate the principles of kinetic comparison, we will analyze the binding of our novel compound, 5-Isobutyramido-2-methyl pyrimidine, against the well-characterized, first-generation BTK inhibitor, Ibrutinib.
Please Note: The kinetic data for 5-Isobutyramido-2-methyl pyrimidine presented here is hypothetical and generated for illustrative purposes, as specific experimental data for this compound is not publicly available. This hypothetical profile is designed to represent a plausible next-generation inhibitor with distinct kinetic properties.
| Compound | kon (M-1s-1) | koff (s-1) | Kd (nM) | Residence Time (1/koff) (s) | Mechanism of Action |
| Ibrutinib | 7.84 x 104[6] | 2.32 x 10-2[6] | 296[6] | 43 | Covalent, Irreversible[5][7] |
| 5-Isobutyramido-2-methyl pyrimidine (Hypothetical) | 5.0 x 105 | 1.0 x 10-4 | 0.2 | 10,000 | Reversible, Slow Dissociation |
Interpreting the Kinetic Data
Ibrutinib: As a covalent inhibitor, Ibrutinib forms a permanent bond with Cys-481 in the BTK active site.[5] Its initial binding kinetics, before the covalent bond formation, show a moderately fast association and a relatively fast dissociation.[6] However, the subsequent covalent interaction results in irreversible inhibition, effectively leading to a near-infinite residence time.[7]
5-Isobutyramido-2-methyl pyrimidine (Hypothetical Profile): This hypothetical profile illustrates a next-generation reversible inhibitor. Its key features are:
-
Faster Association (kon): The higher kon suggests that it binds to BTK more rapidly than Ibrutinib's initial non-covalent interaction.
-
Significantly Slower Dissociation (koff): The very low koff value results in a much longer residence time. This "slow-off" characteristic is a hallmark of highly effective reversible inhibitors, as it prolongs target engagement in vivo.[2]
-
Higher Affinity (Lower Kd): The combination of a faster on-rate and a slower off-rate results in a significantly lower Kd, indicating a much higher binding affinity compared to the initial non-covalent binding of Ibrutinib.
Caption: Conceptual comparison of inhibitor kinetic profiles.
Experimental Methodologies for Determining Binding Kinetics
The gold-standard techniques for real-time, label-free analysis of binding kinetics are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[8][9] Both methods monitor the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface.[8][9]
Surface Plasmon Resonance (SPR)
SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[8][10] It is highly sensitive and provides high-quality kinetic data.[8]
Caption: General experimental workflow for Surface Plasmon Resonance (SPR).
Detailed SPR Protocol:
-
Kinase Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified BTK protein in a low ionic strength buffer at a pH below its isoelectric point to facilitate covalent immobilization via amine coupling.[11]
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.[11]
-
Expertise Note: The immobilization density is critical. Too high a density can lead to mass transport limitations, while too low a density may result in a weak signal. Aim for a response unit (RU) level that gives a clear binding signal without artifacts.
-
-
Kinetic Analysis:
-
Equilibrate the sensor surface with a running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO to match the compound solvent).
-
Inject a series of concentrations of the inhibitor (e.g., 5-Isobutyramido-2-methyl pyrimidine) over the immobilized BTK surface for a defined period to monitor the association phase.
-
Switch back to the running buffer flow and monitor the dissociation of the inhibitor from the kinase surface.
-
For tightly binding compounds with slow dissociation, a longer dissociation time is required to accurately determine the koff.[2]
-
Regenerate the sensor surface with a pulse of a low pH buffer or a high salt concentration to remove the bound inhibitor before the next injection cycle. This step must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are double-referenced by subtracting the signal from a reference flow cell and a blank injection.
-
Fit the processed data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the kon, koff, and Kd values.
-
Bio-Layer Interferometry (BLI)
BLI is an optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[9] As molecules bind to the tip, the thickness of the biological layer increases, causing a wavelength shift that is proportional to the number of bound molecules.[9] BLI is particularly well-suited for higher-throughput screening.[12]
Detailed BLI Protocol:
-
Biosensor Preparation and Ligand Immobilization:
-
Pre-hydrate the streptavidin-coated biosensors in the assay buffer.
-
Immobilize biotinylated BTK onto the streptavidin biosensors by dipping them into a solution of the purified, biotinylated kinase.
-
Trustworthiness Note: The use of site-specifically biotinylated kinases can ensure a homogenous orientation on the sensor surface, leading to more reliable and reproducible kinetic data.[8]
-
-
Kinetic Measurement:
-
Establish a baseline by dipping the BTK-loaded biosensors into wells containing the assay buffer.
-
Move the biosensors to wells containing various concentrations of the inhibitor to measure the association phase.
-
Transfer the biosensors back to the baseline buffer wells to measure the dissociation phase.
-
-
Data Processing and Analysis:
-
The raw data (wavelength shift in nm vs. time) is processed by subtracting the signal from a reference sensor (without immobilized kinase) to correct for non-specific binding and buffer effects.
-
The processed curves are then globally fitted to a 1:1 binding model using the analysis software to calculate the kinetic constants.[9]
-
Conclusion: The Kinetic Advantage in Drug Design
This comparative guide, using a hypothetical yet scientifically plausible profile for 5-Isobutyramido-2-methyl pyrimidine, underscores the critical importance of evaluating receptor binding kinetics in modern drug discovery. While traditional inhibitors like Ibrutinib achieve prolonged target engagement through covalent bonding, next-generation reversible inhibitors can attain similar or even superior duration of action through optimized kinetic profiles, particularly a slow dissociation rate (koff).
The detailed experimental protocols for SPR and BLI provided herein serve as a self-validating framework for researchers to accurately characterize the kinetic parameters of their compounds. By moving beyond simple affinity measurements and embracing a kinetic-driven approach, scientists can more effectively design and select drug candidates with a higher probability of clinical success.
References
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Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance. PNAS. Available at: [Link]
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Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. PMC. Available at: [Link]
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Mutation in Abl kinase with altered drug binding kinetics indicates a novel mechanism of imatinib resistance. bioRxiv. Available at: [Link]
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Kinetics of CLL cells in tissues and blood during therapy with the BTK inhibitor ibrutinib. Blood. Available at: [Link]
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Imatinib can act as an allosteric activator of Abl kinase. PMC. Available at: [Link]
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Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]
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Mutation in Abl kinase with altered drug binding kinetics indicates a novel mechanism of imatinib resistance. bioRxiv. Available at: [Link]
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Binding kinetics of ibrutinib on BTK [T474I] [non-activated]. Oncolines. Available at: [Link]
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Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs. PMC. Available at: [Link]
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Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance. PubMed. Available at: [Link]
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Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (K D ) and the Effective Concentration (EC 50 ) of an Interplaying Effector Molecule Using Bio-layer Interferometry. Bio-protocol. Available at: [Link]
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Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. Journal of Chemical Information and Modeling. Available at: [Link]
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Binding modes of gefitinib (shown as sticks) into EGFR kinase domain... ResearchGate. Available at: [Link]
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]
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What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]
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About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]
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Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link]
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Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. PMC. Available at: [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
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Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Available at: [Link]
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Binding kinetics. BMG LABTECH. Available at: [Link]
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Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter. Gator Bio. Available at: [Link]
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An Introduction to Surface Plasmon Resonance. Technology Networks. Available at: [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed. Available at: [Link]
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Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]
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Kinetics fast track. Excellerate Bioscience. Available at: [Link]
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Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. JoVE. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]
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BLItz: Getting Started Guide to Biolayer Interferometry Introduction. UNSW. Available at: [Link]
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Characterization of antiviral compounds using Bio-Layer Interferometry. bioRxiv. Available at: [Link]
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Identification of Novel Purine and Pyrimidine Cyclin-Dependent Kinase Inhibitors with Distinct Molecular Interactions and Tumor Cell Growth Inhibition Profiles. Journal of Medicinal Chemistry. Available at: [Link]
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Comparison of the binding energies of gefitinib (∆G gef ) and the... ResearchGate. Available at: [Link]
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GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]
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A Comparative Guide to the Validation of Bioanalytical Methods for 5-Isobutyramido-2-methyl pyrimidine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise quantification of a drug candidate and its metabolites in biological matrices is a cornerstone of preclinical and clinical studies. This guide provides a comprehensive comparison of bioanalytical method validation strategies for 5-Isobutyramido-2-methyl pyrimidine, a novel small molecule, in human plasma. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a logical framework for methodological choices, grounded in regulatory expectations and practical experience.
The validation of a bioanalytical method is a formal process to demonstrate that the method is reliable, reproducible, and suitable for its intended purpose.[1] This is not merely a checklist exercise; it is a systematic investigation into the performance characteristics of the analytical procedure. The data generated from a validated method underpins critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies.[2] Therefore, a robust validation is non-negotiable for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
The Central Role of Regulatory Guidance
The FDA and EMA provide detailed guidance on bioanalytical method validation, which, while largely harmonized, have some nuanced differences. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has been a significant step towards global standardization.[3][4] These guidelines outline the essential validation parameters that must be assessed, including accuracy, precision, selectivity, sensitivity, and stability.[1] Adherence to these guidelines is mandatory for data submitted in Investigational New Drug (IND), New Drug Application (NDA), and other regulatory filings.[1]
Understanding the Analyte: 5-Isobutyramido-2-methyl pyrimidine
While specific physicochemical data for 5-Isobutyramido-2-methyl pyrimidine is not publicly available, as is common for proprietary compounds, we can infer some general properties based on its pyrimidine core. Pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities.[5][6] Their polarity can vary significantly based on substitutions, which in turn dictates the optimal strategies for extraction and chromatography.[7] For the purpose of this guide, we will assume 5-Isobutyramido-2-methyl pyrimidine is a small molecule with moderate polarity, a common characteristic of many oral drug candidates.
A Comparative Analysis of Sample Preparation Techniques
The complexity of human plasma, with its high protein content and diverse endogenous components, necessitates a sample preparation step to isolate the analyte of interest and remove interferences.[8] The choice of extraction method is a critical decision that impacts assay sensitivity, selectivity, and throughput.
At a Glance: Key Performance Metrics of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High |
| Recovery | Variable, analyte dependent | Good for non-polar analytes | High and reproducible |
| Matrix Effect | High potential | Moderate potential | Low potential |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Simple | Moderate | Complex |
In-Depth Methodologies
1. Protein Precipitation (PPT): The Rapid First Pass
Protein precipitation is a straightforward and high-throughput technique that involves adding an organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[9]
-
Causality of Choice: This method is often the first to be evaluated due to its simplicity and speed. It is particularly suitable for early-stage discovery studies where high throughput is prioritized over ultimate sensitivity.
-
Self-Validation System: The primary drawback of PPT is the potential for significant matrix effects, where co-extracted endogenous components can suppress or enhance the analyte's signal in the mass spectrometer.[9] Therefore, a thorough evaluation of matrix effects from multiple sources of plasma is a critical validation parameter.
Experimental Protocol: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE): The Classic Partitioning Approach
LLE separates the analyte from the aqueous plasma matrix by partitioning it into an immiscible organic solvent.[10] The choice of solvent is critical and depends on the polarity of the analyte.
-
Causality of Choice: LLE generally provides cleaner extracts than PPT, leading to reduced matrix effects.[11] It is a cost-effective method for achieving good recovery of moderately non-polar to non-polar compounds.[10]
-
Self-Validation System: The efficiency of extraction can be pH-dependent. Therefore, validation must include an investigation of the effect of pH on recovery. The choice of the organic solvent also needs to be optimized to ensure high recovery of the analyte and minimal extraction of interfering substances.
Experimental Protocol: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a glass tube, add the internal standard (IS).
-
Add 50 µL of a buffer solution (e.g., 0.1 M sodium carbonate, pH 9) to adjust the sample pH.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte while interferences are washed away.[10][11]
-
Causality of Choice: SPE offers the cleanest extracts, leading to minimal matrix effects and the highest sensitivity.[11] It is the method of choice for regulated bioanalysis, especially when low detection limits are required.[9]
-
Self-Validation System: The selection of the appropriate SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is crucial for successful method development. The validation process must rigorously assess recovery and matrix effects to ensure the chosen protocol is robust.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Condition the SPE cartridge (e.g., a C18 sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Comparative Analysis of Analytical Techniques
The two most common analytical techniques for the quantification of small molecules in bioanalysis are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
At a Glance: HPLC-UV vs. LC-MS/MS
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.999 |
| Range | 50 - 5000 ng/mL (Typical) | 0.1 - 1000 ng/mL (Typical) |
| Accuracy (% Bias) | < 15% | < 15% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~0.1 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Low | Potential for ion suppression/enhancement |
| Cost | Lower | Higher |
| Throughput | High | High |
In-Depth Methodologies
1. HPLC-UV: The Robust Workhorse
HPLC-UV is a reliable and cost-effective technique suitable for analytes with a chromophore that absorbs UV light.[12]
-
Causality of Choice: This method is often used in later stages of drug development for routine analysis and quality control, especially when high sensitivity is not a primary concern.[13]
-
Self-Validation System: Selectivity can be a challenge, as endogenous compounds may co-elute and absorb at the same wavelength as the analyte. Peak purity analysis using a photodiode array (PDA) detector is an essential part of validation to ensure the analyte peak is free from interferences.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Detection: Wavelength set at the maximum absorbance of 5-Isobutyramido-2-methyl pyrimidine.
2. LC-MS/MS: The Gold Standard for Sensitivity and Selectivity
LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity and selectivity.[14][15] It couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.
-
Causality of Choice: For regulated bioanalysis of drugs in development, LC-MS/MS is the industry standard.[1] Its ability to detect and quantify analytes at very low concentrations (pg/mL range) is crucial for pharmacokinetic studies.
-
Self-Validation System: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization. The validation must include a thorough assessment of matrix effects and the potential for cross-talk between analyte and internal standard transitions.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis times.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
Visualizing the Workflow
Bioanalytical Method Validation Workflow```dot
Caption: A typical workflow from plasma sample to final concentration determination.
Conclusion and Recommendations
The choice of a bioanalytical method for 5-Isobutyramido-2-methyl pyrimidine in human plasma is a multi-faceted decision that balances the need for sensitivity, selectivity, throughput, and cost.
-
For early-stage, non-regulated studies, a Protein Precipitation method coupled with LC-MS/MS offers a rapid and cost-effective solution.
-
For regulated preclinical and clinical studies, a more rigorous sample preparation method is warranted. Solid-Phase Extraction is highly recommended to minimize matrix effects and achieve the low limits of quantification often required. The analytical endpoint should be LC-MS/MS , utilizing a stable isotope-labeled internal standard to ensure the highest level of accuracy and precision.
Ultimately, the selected method must undergo a comprehensive validation according to the latest regulatory guidelines to ensure the integrity of the data and the success of the drug development program.
References
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Wysocki, J., & Britz, H. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 11(4), 281-285.
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Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
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Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Retrieved from [Link]
- Islam, M. M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Acta Pharmaceutica Sciencia, 60(3), 273-284.
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Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link]
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Farmacia Journal. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Retrieved from [Link]
- Legg, T., et al. (2013). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma.
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Cromlab. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
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ResearchGate. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SOFOSBUVIR FROM HUMAN PLASMA. Retrieved from [Link]
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Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2022). Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Retrieved from [Link]
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MDPI. (2025). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-Isobutyramido-2-methylpyrimidine: A Cost-Benefit Analysis
For research scientists and process chemists in the pharmaceutical and fine chemical industries, the selection of a synthetic pathway is a critical decision that balances efficiency, cost, safety, and scalability. This guide provides an in-depth comparative analysis of two distinct pathways for the synthesis of 5-Isobutyramido-2-methylpyrimidine, a key heterocyclic scaffold.
The analysis contrasts a traditional, linear three-step approach involving nitration, reduction, and acylation with a convergent, one-pot cyclization strategy. By examining the underlying chemistry, experimental protocols, and associated costs and hazards, this guide aims to equip drug development professionals with the necessary insights to make informed decisions for both laboratory-scale synthesis and industrial production.
Pathway 1: The Linear Three-Step Approach (Nitration-Reduction-Acylation)
This classical and widely-documented approach builds the desired functionality onto a pre-existing pyridine ring, which is then converted to a pyrimidine. It is a robust, step-wise method that allows for the isolation and purification of intermediates, ensuring high quality control at each stage.
Step 1: Nitration of 2-Methylpyridine (2-Picoline)
The foundational step involves the electrophilic nitration of 2-methylpyridine. The pyridine ring is inherently electron-deficient and resistant to nitration, necessitating strong acidic conditions to generate the potent nitronium ion (NO₂⁺) electrophile.[1][2] The primary product is 2-methyl-5-nitropyridine.
Experimental Protocol: Mixed Acid Nitration
-
Reaction Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with concentrated sulfuric acid (H₂SO₄, ~3.0 eq). The flask is cooled in an ice-salt bath to 0-5 °C.
-
Acid Mixture Preparation: Concentrated nitric acid (HNO₃, ~1.2 eq) is added dropwise to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. This creates the highly reactive nitrating mixture.[1][3]
-
Substrate Addition: 2-Methylpyridine (1.0 eq) is added dropwise via the dropping funnel to the nitrating mixture, maintaining the internal temperature below 30 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to 80-90 °C and held for 3-4 hours. Progress is monitored by TLC or GC-MS.
-
Work-up and Isolation: The mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a cold, concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to a pH of 7-8, causing the product to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-methyl-5-nitropyridine.
Cost-Benefit Analysis (Step 1):
-
Benefits: This method uses cheap, readily available bulk chemicals (sulfuric acid, nitric acid, 2-picoline).[1] The procedure is well-established in industrial chemistry.
-
Costs & Drawbacks: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[4][5] The use of large quantities of strong, corrosive acids necessitates specialized equipment and significant safety precautions.[1][3] The aqueous work-up and neutralization generate a large volume of saline waste, which poses an environmental and disposal cost.
Step 2: Reduction of 2-Methyl-5-nitropyridine
The nitro group is reduced to a primary amine to furnish the key intermediate, 2-methyl-5-aminopyrimidine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean nature, producing water as the only byproduct.[6][7]
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst and Substrate Loading: A high-pressure hydrogenation vessel (autoclave) is charged with 2-methyl-5-nitropyridine (1.0 eq), a suitable solvent such as methanol or ethanol, and a hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C) or Raney Nickel, ~1-5 mol% loading).[8]
-
Inerting: The vessel is sealed and purged several times with an inert gas (nitrogen or argon) to remove all oxygen.[9][10]
-
Hydrogenation: The vessel is pressurized with hydrogen gas (H₂) to the desired pressure (typically 50-200 psi) and the mixture is stirred vigorously at a set temperature (e.g., 25-60 °C).
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Work-up and Isolation: Upon completion, the vessel is carefully depressurized and purged again with nitrogen.[9] The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude 2-methyl-5-aminopyrimidine, which can be purified by recrystallization or chromatography.
Cost-Benefit Analysis (Step 2):
-
Benefits: This method is highly efficient and atom-economical. The catalyst can often be recovered and reused, reducing costs.[7] Raney Nickel is a cost-effective alternative to palladium catalysts.[8][11]
-
Costs & Drawbacks: Requires specialized high-pressure hydrogenation equipment and stringent safety protocols due to the use of flammable hydrogen gas and pyrophoric catalysts.[6][9][12][13] Precious metal catalysts like palladium can be expensive, although their longevity mitigates this cost over time.[14]
Step 3: N-Acylation of 2-Methyl-5-aminopyrimidine
The final step is a standard nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl of an acylating agent, typically isobutyryl chloride, to form the desired amide bond.
Experimental Protocol: Acylation with Isobutyryl Chloride
-
Reaction Setup: 2-Methyl-5-aminopyrimidine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (DCM), acetonitrile, or THF) in a flask under an inert atmosphere.
-
Base Addition: A non-nucleophilic base, such as triethylamine (TEA) or pyridine (~1.2 eq), is added to the solution to act as an acid scavenger.[8]
-
Acylating Agent Addition: The solution is cooled to 0 °C in an ice bath. Isobutyryl chloride (1.1 eq) is added dropwise with stirring.[15][16]
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours until completion (monitored by TLC).
-
Work-up and Isolation: The reaction is quenched with water or a saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under vacuum. The resulting crude product is purified by recrystallization or column chromatography to yield 5-Isobutyramido-2-methylpyrimidine.
Cost-Benefit Analysis (Step 3):
-
Benefits: This is a high-yielding and generally straightforward reaction. The conditions are mild and do not require specialized equipment.
-
Costs & Drawbacks: Isobutyryl chloride is corrosive, moisture-sensitive, and lachrymatory, requiring careful handling in a fume hood.[15][16][17][18] The reaction produces hydrochloride salt as a byproduct, which must be neutralized and removed during work-up, adding to the waste stream.
Visualization of Pathway 1
Caption: Linear synthesis of 5-Isobutyramido-2-methylpyrimidine.
Pathway 2: The Convergent Pinner-Type Synthesis
An alternative strategy involves constructing the pyrimidine ring in a single, convergent step from simpler, acyclic precursors. The Pinner pyrimidine synthesis and its variations condense a 1,3-dicarbonyl compound with an amidine.[14][19] For this target molecule, this would involve a reaction between a substituted guanidine and a β-ketoester.
This proposed pathway offers a significant reduction in step count, potentially leading to lower production costs and less waste.
Proposed Reaction: Condensation of Isobutyrylguanidine with Ethyl 2-methyl-3-oxobutanoate.
-
Isobutyrylguanidine (N-C-N fragment): This key precursor can be synthesized from guanidine and isobutyryl chloride.
-
Ethyl 2-methyl-3-oxobutanoate (C-C-C fragment): A suitable β-ketoester that provides the required methyl groups at positions 2 and the carbon backbone for the 5-position.
Experimental Protocol: One-Pot Cyclization
-
Reaction Setup: A flask is charged with sodium ethoxide (NaOEt, ~2.2 eq) in absolute ethanol.
-
Amidine Formation (in situ): Guanidine hydrochloride (1.1 eq) is added, followed by the dropwise addition of isobutyryl chloride (1.0 eq) at 0 °C to form isobutyrylguanidine in situ.
-
Cyclization: Ethyl 2-methyl-3-oxobutanoate (1.0 eq) is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux for 6-12 hours and monitored by TLC.
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized with acetic acid and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Cost-Benefit Analysis (Pathway 2):
-
Benefits: This convergent, one-pot approach significantly reduces the number of synthetic steps, which can lead to substantial savings in time, labor, and solvent usage.[20] It avoids the use of highly hazardous nitrating mixtures and high-pressure hydrogenation.[14][21]
-
Costs & Drawbacks: The synthesis of the required precursors (isobutyrylguanidine and the specific β-ketoester) may add complexity and cost. The one-pot nature of the reaction can make optimization challenging, and side reactions, such as self-condensation of the ketoester, may lower the overall yield. Regioselectivity during the cyclization could also be a concern, potentially leading to isomeric impurities that are difficult to separate.
Visualization of Pathway 2
Caption: Convergent Pinner-type synthesis pathway.
Comparative Data Summary
| Metric | Pathway 1: Linear Approach | Pathway 2: Convergent Approach |
| Number of Steps | 3 (Nitration, Reduction, Acylation) | 1 (One-pot cyclization) |
| Key Starting Materials | 2-Methylpyridine, H₂SO₄, HNO₃, H₂, Pd/C (or Ra-Ni), Isobutyryl Chloride | Guanidine HCl, Isobutyryl Chloride, Ethyl 2-methyl-3-oxobutanoate, NaOEt |
| Estimated Overall Yield | 50-70% (typical for multi-step synthesis) | 30-50% (estimated, highly dependent on optimization) |
| Key Hazards | - Highly corrosive/oxidizing nitrating mixture[1][3]- Flammable H₂ gas under high pressure[9][13]- Pyrophoric catalysts (Pd/C, Ra-Ni)[6]- Corrosive/lachrymatory acyl chloride[15][16] | - Strong base (NaOEt)- Corrosive acyl chloride[15][16]- Flammable solvents |
| Waste Profile | High volume of acidic/basic aqueous waste; used metal catalysts | Lower volume of solvent and salt waste |
| Equipment | Standard glassware; High-pressure autoclave | Standard glassware |
Field-Proven Insights & Recommendation
Pathway 1 (Linear Approach) is the workhorse of traditional chemical synthesis. Its primary advantage lies in its predictability and robustness. Each step is discrete, allowing for straightforward process control, troubleshooting, and purification of intermediates. This modularity is highly valuable during process development and for ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements. For large-scale manufacturing, the high-pressure hydrogenation step, while requiring significant capital investment in equipment, is a highly efficient and well-understood industrial process. The main drawbacks are the step count, which impacts overall throughput and cost, and the significant safety and environmental concerns associated with the nitration step.
Pathway 2 (Convergent Approach) represents a more modern, elegant synthetic design. Its appeal is the potential for a dramatic increase in efficiency by reducing the process to a single step. This aligns with green chemistry principles by minimizing steps and waste. However, the "one-pot" nature is a double-edged sword. While efficient, it can be difficult to optimize, as all components and intermediates must coexist without significant side reactions. The yield is highly sensitive to reaction conditions, and the formation of regioisomers could present a significant purification challenge, which is a major concern in pharmaceutical manufacturing.
Recommendation:
-
For exploratory, small-scale synthesis and initial lead optimization , Pathway 1 is recommended. Its reliability and the ability to isolate and confirm the structure of intermediates make it ideal for research settings where material purity is paramount.
-
For large-scale industrial production , the choice is less clear-cut and depends on process development outcomes. While Pathway 1 is a proven, albeit lengthy, industrial route, a dedicated research effort to optimize Pathway 2 could yield substantial long-term cost savings. If the challenges of yield and purity in the one-pot reaction can be overcome, the convergent approach would be the superior choice for cost-effective, sustainable manufacturing. A thorough cost-of-goods analysis, factoring in capital expenditure for hydrogenation vs. development time for the one-pot method, would be necessary to make the final decision.
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A Comparative Analysis of the Cytotoxic Profiles of 5-Isobutyramido-2-methyl pyrimidine and Standard Fluorouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous anticancer agents.[1] This guide provides an in-depth comparative analysis of the cytotoxic properties of a novel pyrimidine derivative, 5-Isobutyramido-2-methyl pyrimidine, against the well-established fluorouracil (5-FU) and its derivatives. By examining their mechanisms of action, cytotoxic efficacy, and the structural nuances that govern their activity, this document aims to provide valuable insights for the rational design of next-generation cancer therapeutics.
Introduction: The Significance of Pyrimidine Analogs in Oncology
Pyrimidine analogs have long been a pivotal class of antimetabolite drugs in cancer chemotherapy.[2] Their structural similarity to the natural pyrimidine bases—cytosine, thymine, and uracil—allows them to interfere with the synthesis and function of nucleic acids, which are critical for the rapid proliferation of cancer cells.[2] 5-Fluorouracil (5-FU), a synthetic analog of uracil, has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and stomach cancers, for decades.[3][4]
However, the clinical utility of 5-FU is often hampered by issues of drug resistance and significant side effects.[4] This has spurred the development of novel pyrimidine derivatives with the aim of enhancing cytotoxic potency, improving selectivity towards cancer cells, and overcoming resistance mechanisms. 5-Isobutyramido-2-methyl pyrimidine represents one such effort, with modifications to the core pyrimidine structure designed to alter its biological activity.
Mechanisms of Action: A Tale of Two Pyrimidines
The cytotoxic effects of both 5-FU and its derivatives, including the novel 5-Isobutyramido-2-methyl pyrimidine, are fundamentally linked to their ability to disrupt normal cellular processes. However, the specific molecular interactions and downstream consequences can differ significantly.
Fluorouracil Derivatives: A Multi-pronged Attack
5-Fluorouracil is a prodrug that is converted intracellularly into several active metabolites, each contributing to its overall cytotoxicity.[5][6] The primary mechanisms of action are:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and a folate cofactor, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5] This "thymineless death" is a major contributor to 5-FU's anticancer effects.[3]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine, leading to disruptions in RNA processing and function.[4][5]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, causing DNA damage and triggering apoptosis.[5][6]
These actions collectively induce cell cycle arrest and apoptosis, the predominant mechanism by which 5-FU kills cancer cells.[7] The activation of the p53 tumor suppressor protein and the caspase cascade are key events in 5-FU-induced apoptosis.[8][9]
Caption: Metabolic activation and cytotoxic mechanisms of 5-Fluorouracil.
5-Isobutyramido-2-methyl pyrimidine: A Focus on Structure-Activity Relationship
While specific mechanistic studies on 5-Isobutyramido-2-methyl pyrimidine are emerging, its cytotoxic activity can be inferred from the extensive research on structure-activity relationships (SAR) of pyrimidine derivatives.[1][10] The modifications to the pyrimidine ring—the isobutyramido group at position 5 and the methyl group at position 2—are critical in defining its interaction with biological targets.[10][11]
It is hypothesized that these substitutions may:
-
Alter Target Affinity: The size and lipophilicity of the isobutyramido group could influence binding to specific enzymes or receptors, potentially leading to a different target profile compared to 5-FU.
-
Modulate Metabolic Stability: The methyl group might affect the metabolic pathway of the compound, potentially leading to a different profile of active metabolites or a longer half-life.
-
Influence Cellular Uptake: Changes in the overall physicochemical properties of the molecule can impact its ability to cross cell membranes.
Recent studies on various substituted pyrimidines have highlighted their potential to inhibit key cellular kinases or interfere with other signaling pathways crucial for cancer cell survival.[12][13]
Comparative In Vitro Cytotoxicity
The most direct comparison of the cytotoxic potential of these compounds comes from in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | HCT116 (Colon) | ~50 | [8] |
| SW480 (Colon) | >200 | [8] | |
| A549 (Lung) | Varies | [14] | |
| MCF-7 (Breast) | Varies | [15] | |
| 5-Isobutyramido-2-methyl pyrimidine | A549 (Lung) | Data not available | |
| MCF-7 (Breast) | Data not available | ||
| Other Pyrimidine Derivatives | Pyrido[2,3-d]pyrimidine 6b | PC-3 (Prostate) | Comparable to Doxorubicin |
| Indazol-Pyrimidine 4f | MCF-7 (Breast) | 1.629 |
Note: IC50 values are highly dependent on experimental conditions, including the specific cell line, exposure time, and assay used.[16] While direct comparative IC50 data for 5-Isobutyramido-2-methyl pyrimidine against 5-FU is not yet widely published, the data on other novel pyrimidine derivatives suggests the potential for significantly enhanced potency.[17]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19][20] It relies on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Isobutyramido-2-methyl pyrimidine and 5-Fluorouracil in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include appropriate controls: a vehicle control (e.g., DMSO) and a no-treatment control.[17]
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot cell viability against compound concentration and determine the IC50 value using a dose-response curve.[13]
-
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Future Directions and Conclusion
The development of novel pyrimidine derivatives like 5-Isobutyramido-2-methyl pyrimidine holds significant promise for advancing cancer therapy. While 5-Fluorouracil remains a clinically important drug, its limitations necessitate the exploration of new chemical entities with improved therapeutic profiles.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the cytotoxicity of 5-Isobutyramido-2-methyl pyrimidine and 5-FU across a broad panel of cancer cell lines and xenograft models.[21]
-
Mechanistic Elucidation: Detailed investigations into the specific molecular targets and signaling pathways modulated by 5-Isobutyramido-2-methyl pyrimidine.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the novel compound.
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A Senior Application Scientist's Guide to Validating Computational Docking Models for 5-Isobutyramido-2-methyl pyrimidine
In the landscape of modern drug discovery, computational molecular docking serves as a powerful and indispensable tool.[1] It provides rapid, cost-effective predictions of how a potential drug molecule, such as 5-Isobutyramido-2-methyl pyrimidine, might bind to a protein target.[1] However, these in silico predictions are models, not certainties. Their fallibility necessitates rigorous experimental validation to prevent the costly pursuit of false positives and ensure that computational hypotheses are grounded in biophysical reality.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate a computational docking model. We will use the hypothetical ligand, 5-Isobutyramido-2-methyl pyrimidine, as a case study to illustrate a self-validating system that bridges computational predictions with decisive experimental data.
Section 1: Building and Scrutinizing the Computational Model
The initial phase involves constructing a robust computational model. The choices made here are foundational, as errors or inaccuracies will propagate through the entire validation workflow.
Target and Ligand Preparation: The Non-Negotiable First Step
A reliable docking simulation begins with meticulous preparation of both the protein target and the ligand.
-
Target Protein Preparation : The three-dimensional structure of the target protein is typically sourced from a public repository like the worldwide Protein Data Bank (wwPDB).[2] It is critical to select a high-resolution crystal structure, preferably one already co-crystallized with a ligand in the binding site of interest.[2] Preparation involves several crucial steps:
-
Removing Non-Essential Molecules : Water molecules, co-solvents, and ions not critical to the binding interaction are typically removed. However, water molecules that form bridging hydrogen bonds between the protein and known ligands should be carefully considered and may be retained.[3]
-
Assigning Protonation States : The protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) at physiological pH are assigned, as this is critical for accurate hydrogen bond network prediction.[3]
-
Adding Hydrogens and Optimizing Side Chains : Hydrogen atoms, which are often absent in crystallographic files, are added. The orientation of amino acid side chains, particularly in the binding pocket, is optimized.[2]
-
-
Ligand Preparation (5-Isobutyramido-2-methyl pyrimidine) : The 2D structure of the ligand must be converted into a low-energy 3D conformation.[2] This involves generating possible stereoisomers and tautomers, assigning correct atom types and partial charges using a suitable force field, and minimizing the structure's energy.
Docking Software Selection: A Comparative Overview
The choice of docking software is a critical decision point. Different programs use distinct search algorithms and scoring functions, which can lead to varied results.[4][5][6] A robust validation plan often involves comparing results from at least two different docking engines.
| Docking Software | Algorithm & Scoring Principle | Strengths | Limitations |
| AutoDock Vina | Empirical scoring function with a gradient-based conformational search. | Free, open-source, fast, and widely used for high-throughput virtual screening.[4][7] | Generally treats the protein receptor as rigid; can be less accurate for highly flexible ligands. |
| Schrödinger Glide | Grid-based ligand docking with hierarchical filters and empirical scoring functions (SP, XP).[4] | Industry-leading accuracy for many systems, sophisticated scoring, and excellent protein preparation tools. | Commercial software with significant licensing costs.[5] |
| GOLD | Genetic algorithm for flexible ligand docking. | Highly effective at handling ligand flexibility and identifying diverse binding modes. | Can be more computationally intensive than other methods. |
For our case study, we will proceed with a dual-docking strategy, using the widely accessible AutoDock Vina for initial screening and the high-accuracy Glide for refinement and comparison. This approach balances speed with precision.
Executing and Analyzing the Docking Simulation
The docking process involves defining a "grid box" or search space around the target's active site.[8] The software then samples numerous possible conformations ("poses") of the ligand within this space and ranks them using its scoring function. The output is typically a binding affinity score (e.g., in kcal/mol) and the predicted 3D coordinates of the ligand in its most favorable pose.[9]
Section 2: The Validation Workflow: From Pose to Affinity
Experimental validation aims to answer two fundamental questions:
-
Pose Prediction: Does the computationally predicted binding mode accurately reflect the true physical orientation of the ligand in the protein's binding site?
-
Affinity Ranking: Does the computational score correlate with the actual measured binding strength?
The following diagram illustrates the comprehensive validation workflow.
Caption: Workflow for computational model validation.
Section 3: Gold-Standard Experimental Protocols
To validate the computational predictions, we employ established biophysical and structural biology techniques. These methods provide the "ground truth" data against which the model is compared.
Pose Validation: X-ray Crystallography
X-ray crystallography provides the most definitive and high-resolution view of a protein-ligand complex, revealing the precise atomic interactions.[10][11][12] It is the gold standard for validating a predicted binding pose.[13]
Experimental Protocol: Protein-Ligand Co-crystallization
-
Protein Expression & Purification : Express the target protein in a suitable system (e.g., E. coli, insect cells) and purify to >95% homogeneity.
-
Complex Formation : Incubate the purified protein with a molar excess of 5-Isobutyramido-2-methyl pyrimidine to ensure saturation of the binding sites.
-
Crystallization Screening : Use high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion) to test hundreds of crystallization conditions (pH, precipitant, temperature).
-
Crystal Optimization & Growth : Optimize promising initial "hits" to produce single, diffraction-quality crystals.
-
Data Collection : Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data.
-
Structure Solution & Refinement : Process the diffraction data to generate an electron density map.[13] A model of the protein-ligand complex is built into this map and refined to achieve the best possible fit.[13]
Affinity Validation: Biophysical Assays
Biophysical techniques are essential for quantifying the strength of the protein-ligand interaction, providing a dissociation constant (K D ) that can be compared to the docking score.[1]
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[14][15][16] It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (K D ) is calculated.[17][18]
Experimental Protocol: SPR Analysis
-
Ligand Immobilization : Covalently attach the target protein (the "ligand" in SPR terminology) to the surface of a sensor chip.[18]
-
Analyte Injection : Inject a series of increasing concentrations of 5-Isobutyramido-2-methyl pyrimidine (the "analyte") across the sensor surface.[14]
-
Data Acquisition : Monitor the binding response in real-time, measured in Resonance Units (RU), generating sensorgrams for each concentration.[16]
-
Regeneration : After each injection, inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte, preparing the surface for the next cycle.
-
Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k a ), dissociation rate (k d ), and calculate the dissociation constant (K D = k d /k a ).
ITC is considered the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).[19][20]
Experimental Protocol: ITC Analysis
-
Sample Preparation : Dialyze both the protein and the ligand (5-Isobutyramido-2-methyl pyrimidine) extensively into the exact same buffer to minimize heats of dilution.[20][21]
-
Instrument Setup : Load the protein solution into the sample cell of the calorimeter and the ligand solution into the titration syringe.[20] A typical starting concentration for the protein in the cell is 10-50 µM, with the ligand in the syringe being 10-20 times more concentrated.[20]
-
Titration : Perform a series of small, precise injections of the ligand into the protein solution while maintaining a constant temperature.[19][21]
-
Heat Measurement : The instrument measures the minute heat changes that occur after each injection.[19]
-
Data Analysis : Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (K D , n, ΔH).
Section 4: Comparative Analysis: Merging Computational and Experimental Worlds
This is the crucial step where the computational model is held up against the experimental evidence.
Pose Comparison: Root Mean Square Deviation (RMSD)
The primary metric for comparing the docked pose to the crystallographic pose is the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms.[22][23][24]
-
Calculation : The two structures (docked and crystal) are superimposed, and the average distance between the corresponding atoms of the ligand is calculated.
-
Interpretation : An RMSD value below 2.0 Å is generally considered a successful prediction, indicating that the docking algorithm has accurately reproduced the experimental binding mode.[22][25]
Caption: Visualizing RMSD between poses.
Affinity Comparison: Docking Score vs. K D
Here, we compare the quantitative outputs from both domains. While a direct numerical correlation is not always expected, a successful docking protocol should be able to rank compounds in an order that reflects their experimental potencies.
| Method | Output Metric | Value for 5-Isobutyramido-2-methyl pyrimidine | Interpretation |
| AutoDock Vina | Binding Affinity (kcal/mol) | -8.5 | A lower (more negative) score indicates a stronger predicted binding. |
| Schrödinger Glide | GlideScore (unitless) | -9.2 | A lower (more negative) score indicates a stronger predicted binding. |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (K D ) | 150 nM | The concentration at which 50% of the protein is bound by the ligand. Lower K D = higher affinity. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (K D ) | 185 nM | Provides a thermodynamically rigorous K D value, often confirming SPR results. |
In this example, both docking programs predict strong binding, which is confirmed by the low nanomolar K D values obtained from SPR and ITC. This concordance between computational scores and experimental affinity lends high confidence to the model.
Conclusion: An Iterative Path to Predictive Power
Validating a computational molecular docking model is not a one-time event but a critical, iterative process in structure-based drug design. A model is only as valuable as its ability to predict reality.[1] By systematically comparing predicted poses against high-resolution crystal structures and correlating affinity scores with biophysically measured binding constants, we can establish the trustworthiness of our in silico tools.
If discrepancies arise—for instance, a high RMSD or a poor correlation between score and affinity—it signals a need to revisit the computational setup. This could involve exploring different protein conformations, refining ligand parameters, or using alternative docking software.[26] Through this rigorous cycle of prediction, testing, and refinement, we build computational models that can confidently and accurately guide drug discovery efforts, saving invaluable time and resources.
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Center for Biotechnology Information. Available at: [Link]
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Validation of ligands in macromolecular structures determined by X-ray crystallography. International Union of Crystallography. Available at: [Link]
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ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Institute of Chemistry and Biological Chemistry, School of Chemical Science and Engineering, Yachay Tech University. Available at: [Link]
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How can I validate a docking protocol?. ResearchGate. Available at: [Link]
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What is the cheapest and fastest experiments to find protein-ligand interaction?. ResearchGate. Available at: [Link]
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Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available at: [Link]
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RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. YouTube. Available at: [Link]
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Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available at: [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed. Available at: [Link]
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Center for Biotechnology Information. Available at: [Link]
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Practical Considerations in Virtual Screening and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 5-Isobutyramido-2-methyl pyrimidine
As laboratory professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a testament to our scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Isobutyramido-2-methyl pyrimidine, grounded in established safety principles and regulatory frameworks.
Hazard Characterization and Risk Assessment
The cornerstone of any chemical handling protocol is a thorough understanding of the substance's potential hazards. In the absence of a specific SDS, a risk assessment should be conducted based on the known hazards of the pyrimidine chemical class.
1.1. Inferred Hazard Profile
Based on the Safety Data Sheets of analogous pyrimidine compounds, 5-Isobutyramido-2-methyl pyrimidine should be handled as a substance with the potential for the following hazards until specific data becomes available:
| Hazard Classification | Potential Effects | GHS Pictogram |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | GHS07 |
| Skin Corrosion/Irritation | May cause skin irritation.[5][6][7] | GHS07 |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[5][6][7][8] | GHS07 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6] | GHS07 |
This conservative approach ensures that all personnel are adequately protected. All laboratory activities involving this compound must be governed by a formal Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3][4][9]
1.2. Engineering and Administrative Controls
To mitigate the risks associated with these potential hazards, the following controls must be implemented:
-
Engineering Controls : All handling and preparation for disposal of 5-Isobutyramido-2-methyl pyrimidine must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][9] Eyewash stations and safety showers must be readily accessible and in good working order.[8][10]
-
Administrative Controls : Access to areas where this chemical is handled and stored should be restricted to trained personnel. Clear and concise Standard Operating Procedures (SOPs) for handling and disposal must be written, and all relevant personnel must be trained on these procedures before working with the compound.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable. The following table outlines the minimum PPE requirements for handling 5-Isobutyramido-2-methyl pyrimidine during disposal procedures.
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (Nitrile recommended) | EN 374 |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be required for larger quantities. | ANSI Z87.1 |
| Body | Laboratory coat | N/A |
| Respiratory | Not typically required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges must be used. | NIOSH |
Chemical Waste Disposal Protocol
The disposal of 5-Isobutyramido-2-methyl pyrimidine must adhere to the regulations set forth by the EPA's Resource Conservation and Recovery Act (RCRA). This involves a "cradle-to-grave" management system for hazardous materials.
3.1. Waste Determination
The first step is to determine if the waste is hazardous. Based on the inferred hazard profile, any unused 5-Isobutyramido-2-methyl pyrimidine and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) should be treated as hazardous waste.[11]
3.2. Step-by-Step Disposal Procedure
-
Segregation : Do not mix this waste stream with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Chemical wastes should be stored separately.[12]
-
Containerization :
-
Place solid waste into a designated, leak-proof, and sealable hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
Keep the container closed at all times, except when adding waste.
-
-
Labeling :
-
Properly label the hazardous waste container with a hazardous waste tag before any waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Isobutyramido-2-methyl pyrimidine" (avoid abbreviations)
-
The accumulation start date (the date the first drop of waste enters the container)
-
The associated hazards (e.g., "Toxic," "Irritant")
-
-
Manufacturer labels on original containers must not be removed or defaced.[3]
-
-
Accumulation :
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the operator.
-
-
Disposal Request :
-
Once the container is full, or within 180 days of the accumulation start date, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal facility.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves an online form or a paper request.
-
-
Documentation :
-
Maintain meticulous records of the waste generated, including the quantity and date of disposal. This is a crucial aspect of regulatory compliance.
-
3.3. Disposal of Empty Containers
Empty containers that once held 5-Isobutyramido-2-methyl pyrimidine must also be handled with care as they may retain product residue.[13]
-
Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[12]
-
Rinsate Collection : The rinsate from this process is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste stream.[12]
-
Final Disposal : After triple rinsing, the container can often be disposed of as regular solid waste. However, confirm this with your institution's EHS guidelines.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If the spill is small and you are trained to handle it, control the source of the spill and contain the material using a chemical spill kit.
-
Personal Protection : Don appropriate PPE before attempting to clean up any spill.
-
Cleanup :
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an absorbent material from a spill kit to soak up the liquid.
-
-
Decontaminate : Clean the spill area with a suitable solvent and then with soap and water. All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.
-
Report : Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the disposal of 5-Isobutyramido-2-methyl pyrimidine.
Caption: Disposal decision workflow for 5-Isobutyramido-2-methyl pyrimidine.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an ethically and environmentally responsible manner. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
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Personal protective equipment for handling 5-Isobutyramido-2-methyl pyrimidine
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized heterocyclic compounds like 5-Isobutyramido-2-methyl pyrimidine, understanding the causality behind the protocol is just as critical as the procedure itself.
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this specific pyrimidine derivative.
Mechanistic Hazard Profiling: The "Why" Behind the Protection
5-Isobutyramido-2-methyl pyrimidine is a nitrogen-rich heterocyclic compound, prominently identified as a major constituent (approx. 13.5%) in the essential oil of healthy Aquilaria agallocha (agarwood)[1]. In the laboratory, it is primarily utilized as an analytical reference standard or a synthetic intermediate. Because comprehensive toxicological data (such as an established LD50) is often limited for specialized natural product isolates, we must apply the precautionary principle governed by its molecular structure[2]:
-
The Pyrimidine Core: Nitrogen-containing heterocycles are known potential mucosal and ocular irritants. They can interact with biological targets, necessitating strict barrier protection to prevent accidental ingestion or eye contact.
-
The Isobutyramide Moiety: The addition of this aliphatic amide group significantly increases the molecule's lipophilicity (LogP). Higher lipophilicity directly correlates with enhanced dermal penetration. Therefore, standard latex gloves are chemically insufficient; nitrile is required.
-
Physical State: Typically handled as a crystalline powder or viscous extract, the primary acute risk during logistics is aerosolization and subsequent inhalation during the weighing process.
Engineering Controls & PPE Selection Matrix
Following OSHA's hierarchy of controls[3] and the National Research Council's Prudent Practices in the Laboratory[2], personal protective equipment (PPE) serves as our final barrier, preceded by robust engineering controls.
| Control Type | Specification | Scientific Rationale | Self-Validation Step |
| Engineering | Chemical Fume Hood | Prevents inhalation of aerosolized particulates during transfer. | Verify face velocity is strictly between 80–120 fpm before use. |
| Hand Protection | Nitrile Gloves ( ≥ 4 mil) | Nitrile provides superior chemical resistance against lipophilic amides compared to latex. | Inspect for micro-tears via air-inflation before donning. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Protects against ocular irritation from fine powders or accidental solvent splashes. | Ensure a tight, gap-free seal around the upper face. |
| Body Protection | Flame-Resistant Lab Coat | Provides a barrier against particulate settling on street clothes. | Button completely; ensure cuffs fully cover the wrists. |
Operational Workflow: Handling & Transfer
To ensure scientific integrity and safety, the handling of 5-Isobutyramido-2-methyl pyrimidine must be treated as a closed, self-validating loop.
Standard operating workflow for handling 5-Isobutyramido-2-methyl pyrimidine.
Step-by-Step Methodology:
-
Preparation: Purge the fume hood of unnecessary equipment to minimize airflow turbulence. Place an anti-static weighing boat on the analytical balance.
-
Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the compound. Causality: Static charge can cause fine pyrimidine powders to aerosolize or adhere to the sash.
-
Validation Check: Observe the analytical balance for weight drift. Continuous drift indicates static interference or improper hood sash positioning. Adjust the sash to the lowest workable height.
-
Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or Methanol) directly to the weighing boat or vial inside the fume hood before sealing. Never transport dry, unsealed powder across the laboratory.
Spill Management & Decontamination Protocol
Spill response must be immediate and proportional to the volume of the material breached.
Decision matrix and response protocol for 5-Isobutyramido-2-methyl pyrimidine spills.
Step-by-Step Spill Methodology:
-
Minor Spills (< 50 mg):
-
Do not sweep dry powder, as this generates hazardous aerosols.
-
Dampen a disposable Kimwipe with Isopropanol or 70% Ethanol (the compound is soluble in organic solvents).
-
Gently wipe the spill from the perimeter inward to prevent spreading.
-
Validation Check: Perform a secondary wipe with a dry Kimwipe. If the surface feels tacky, repeat the solvent wipe.
-
-
Major Spills (> 50 mg):
-
Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area.
-
Notify Environmental Health and Safety (EH&S). Do not attempt to clean a large-scale dry powder spill without a fitted N95 or P100 particulate respirator[3].
-
Disposal Logistics
5-Isobutyramido-2-methyl pyrimidine must not be disposed of in standard municipal waste or washed down the sink.
-
Solid Waste: Contaminated gloves, weighing boats, and Kimwipes must be placed in a designated, chemically compatible, and clearly labeled "Solid Organic Waste" container for high-temperature incineration.
-
Liquid Waste: Solutions containing the compound must be segregated into "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the solvent used for dissolution.
References
-
[1] Bhuiyan, M. N. I., Begum, J., & Bhuiyan, M. N. H. (2008). Analysis of essential oil of eaglewood tree (Aquilaria agallocha Roxb.) by gas chromatography mass spectrometry. Bangladesh Journal of Pharmacology. [Link]
-
[3] Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
[2] National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf - NIH.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
